D-Lyxose
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(3S,4S,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-AGQMPKSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046540 | |
| Record name | D-(-)-Lyxose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Lyxose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20678 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1114-34-7 | |
| Record name | D-Lyxose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-(-)-Lyxose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-lyxose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a C'-2 epimer of D-Xylose, is an aldopentose monosaccharide with the chemical formula C5H10O5.[1] As a rare sugar, it is of significant interest in various fields of research and development.[2] this compound serves as a valuable chiral building block in the synthesis of pharmaceutical compounds, including antiviral nucleoside analogs and antitumor agents.[2][3] Its role in biochemical studies is crucial for investigating enzyme specificity and metabolic pathways.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key experimental and metabolic pathways.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory applications.
| Property | Value |
| Molecular Formula | C5H10O5 |
| Molecular Weight | 150.13 g/mol |
| Appearance | White to slightly yellow crystalline powder.[4] |
| Melting Point | 108-112 °C |
| Boiling Point | 191.65°C (rough estimate) |
| Density | 1.545 g/cm³ |
| Solubility in Water | 50 mg/mL, clear, colorless.[5] Freely soluble.[6] |
| Solubility in Ethanol | Insoluble in ethanol.[7] One part dissolves in 38 parts absolute alcohol at 17°C.[6] |
| Solubility in DMSO | 30 mg/mL |
| Optical Rotation | [α]D/25 +5.5° to -14.0° (c=0.82 in water), exhibits mutarotation.[5][6] |
| pKa (Predicted) | 12.46 ± 0.20 |
| LogP (Estimated) | -2.390 |
| Hygroscopicity | Hygroscopic solid.[6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard for the characterization of carbohydrate compounds.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using a melting point apparatus, a standard instrument in organic chemistry labs.[8]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of approximately 3 mm.[8] The packing is crucial and can be achieved by tapping the tube on a hard surface or dropping it through a long glass tube to ensure a dense packing.[8]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]
-
Measurement: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[9] The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[9] For a pure substance like this compound, this range should be narrow.
Optical Rotation Measurement (Polarimetry)
The optical rotation of this compound, a measure of its chirality, is determined using a polarimeter.
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a known mass of the sugar and dissolving it in a precise volume of a suitable solvent, typically water, in a volumetric flask. The concentration is expressed in g/mL.[10]
-
Polarimeter Setup: The polarimeter is switched on, and the light source (commonly a sodium lamp, D-line at 589 nm) is allowed to stabilize.[10] The instrument is calibrated by filling the polarimeter tube with the pure solvent (blank) and setting the reading to zero.[10]
-
Measurement: The polarimeter tube is then rinsed and filled with the this compound solution, ensuring no air bubbles are present.[10] The tube is placed in the polarimeter, and the angle of rotation of the plane-polarized light is measured.[11] The specific rotation is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.[12]
Aqueous Solubility Determination
The solubility of this compound in water can be determined by the equilibrium saturation method.
-
Procedure: An excess amount of this compound is added to a known volume of water in a vessel maintained at a constant temperature (e.g., 25°C) with continuous stirring.
-
Equilibration: The mixture is stirred for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Analysis: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation. A known volume of the clear, saturated solution is then carefully removed, and the solvent is evaporated to dryness. The mass of the remaining dissolved this compound is determined.[13]
-
Calculation: The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL).
Density Measurement (Gas Pycnometry)
Gas pycnometry is a precise method for determining the true density of a powdered solid like this compound by measuring the volume of the solid.
-
Principle: The volume of the solid is determined by measuring the displacement of a known quantity of an inert gas, typically helium, which can penetrate small pores.[14]
-
Procedure: A known mass of the this compound sample is placed in a sample chamber of a known volume.[1] The chamber is then filled with helium to a specific pressure. The gas is then expanded into a second chamber of known volume, and the resulting pressure is measured.[1]
-
Calculation: By applying the gas laws, the volume of the this compound sample can be accurately calculated from the pressure difference. The density is then calculated by dividing the mass of the sample by its measured volume.[1]
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
-
Crystal Growth: A high-quality single crystal of this compound is required. This is typically achieved through slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques.[15] The ideal crystal should be well-formed, transparent, and free of defects, with dimensions typically in the range of 0.1-0.3 mm.[16]
-
Data Collection: The selected crystal is mounted on a goniometer head in the X-ray diffractometer.[17] The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[17]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map.[16] An atomic model of this compound is then built into the electron density map and refined to best fit the experimental data, resulting in a precise three-dimensional structure.[18]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a purified monosaccharide like this compound.
Caption: A workflow for the physicochemical characterization of this compound.
Metabolic Pathway: Isomerization of this compound
This compound is metabolized in some microorganisms through its isomerization to D-Xylulose by the enzyme this compound isomerase. This reaction connects this compound metabolism to the pentose phosphate pathway.[5]
Caption: Isomerization of this compound to D-Xylulose.
References
- 1. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative kinetics of D-xylose and D-glucose isomerase activities of the D-xylose isomerase from Thermus aquaticus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. pharmastate.academy [pharmastate.academy]
- 11. Virtual Labs [cds-iiith.vlabs.ac.in]
- 12. scribd.com [scribd.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. merlin-pc.com [merlin-pc.com]
- 15. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 16. fiveable.me [fiveable.me]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. youtube.com [youtube.com]
An In-Depth Technical Guide to the Structure and Stereochemistry of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare aldopentose sugar, holds significant interest in the fields of biochemistry and pharmaceutical development. As an epimer of D-Xylose, its unique stereochemical arrangement offers a distinct scaffold for the synthesis of novel bioactive molecules, including antiviral nucleoside analogs and immunomodulatory agents.[1] This technical guide provides a comprehensive overview of the structure, stereochemistry, and relevant experimental methodologies associated with this compound, tailored for professionals in research and drug development.
Physicochemical Properties of this compound
This compound is a white crystalline solid that is soluble in water. A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3S,4R)-2,3,4,5-Tetrahydroxypentanal | |
| Molecular Formula | C₅H₁₀O₅ | [2] |
| CAS Number | 1114-34-7 | [2] |
| Molecular Weight | 150.13 g/mol | [2] |
| Melting Point | 108-112 °C | |
| Specific Optical Rotation ([α]D) | -13° to -15° (in water) |
Stereochemical Representation of this compound
The stereochemistry of this compound is fundamental to its biological activity and its utility as a chiral building block in organic synthesis. The following sections detail its representation in Fischer, Haworth, and chair conformations.
Fischer Projection
The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. It is particularly useful for depicting the stereochemistry of carbohydrates. In the Fischer projection of this compound, the hydroxyl groups on carbons 2 and 3 are on the left, while the hydroxyl group on carbon 4 is on the right.
Haworth Projection
In aqueous solution, this compound predominantly exists as a cyclic hemiacetal, forming a five-membered (furanose) or six-membered (pyranose) ring. The Haworth projection provides a common way of representing these cyclic structures. The conversion from the Fischer projection to the Haworth projection for the pyranose form is a critical step in understanding its three-dimensional structure.
The following diagram illustrates the logical workflow for converting the Fischer projection of this compound to its α-D-Lyxopyranose and β-D-Lyxopyranose Haworth projections.
Chair Conformation
The six-membered pyranose ring of this compound is not planar but exists in a stable chair conformation to minimize steric strain. There are two primary chair conformations, designated as ¹C₄ and ⁴C₁. The stability of these conformers is influenced by the orientation (axial or equatorial) of the hydroxyl groups. For this compound, the relative stability of the chair conformations is a subject of detailed conformational analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of this compound in a research setting. The following sections provide an overview of a common synthetic route and a general analytical methodology.
Synthesis of this compound via Ruff Degradation of D-Galactose
The Ruff degradation is a classic method for shortening the carbon chain of an aldose by one carbon.[2] The synthesis of this compound from D-Galactose is a key example of this reaction.[3]
Reaction Principle: The Ruff degradation involves two main steps:
-
Oxidation of the aldose (D-Galactose) to its corresponding aldonic acid (D-galactonic acid) using a mild oxidizing agent like bromine water.
-
Oxidative decarboxylation of the aldonic acid using hydrogen peroxide with a ferric salt catalyst (Fenton's reagent) to yield the next lower aldose (this compound).
Experimental Workflow:
Analytical Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
The analysis of sugars like this compound is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector. This method is suitable for quantifying non-UV absorbing compounds.
Principle: The separation of sugars is typically achieved on an amino- or polymer-based column. The mobile phase is often a mixture of acetonitrile and water. The RI detector measures the difference in the refractive index between the mobile phase and the sample components as they elute from the column.
General Protocol:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter to remove particulate matter.
-
HPLC Conditions:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P).
-
Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 75:25 v/v).[4]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-80 °C) to ensure reproducible retention times.[4]
-
Detector: Refractive Index (RI) detector, with the cell temperature maintained slightly above the column temperature.
-
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Role in Signaling Pathways
The direct role of this compound in specific signaling pathways in mammalian cells is not as well-characterized as that of more common sugars like glucose. However, its metabolic fate provides an indirect link to cellular signaling.
This compound can be isomerized to D-Xylulose by the enzyme this compound isomerase.[5] D-Xylulose can then be phosphorylated to D-xylulose-5-phosphate, which is an intermediate in the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is involved in the production of NADPH and the precursors for nucleotide biosynthesis.
The flux through the PPP is tightly regulated and can influence various signaling pathways related to cellular growth, proliferation, and stress response. Therefore, the conversion of this compound to a PPP intermediate suggests its potential to influence these broader cellular processes.
Conclusion
This compound presents a fascinating case study in the field of carbohydrate chemistry and its application in drug development. Its distinct stereochemistry, which can be understood through its Fischer, Haworth, and chair conformational representations, provides a unique molecular scaffold. While its direct involvement in cellular signaling is still an area of active investigation, its metabolic conversion to an intermediate of the pentose phosphate pathway highlights its potential to influence fundamental cellular processes. The experimental protocols for its synthesis and analysis, though requiring careful execution, are accessible and provide the foundation for further research into the biological roles and therapeutic potential of this rare sugar.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]
- 3. This compound is formed by Ruff degradation of galactose. Give the str... | Study Prep in Pearson+ [pearson.com]
- 4. spectralabsci.com [spectralabsci.com]
- 5. researchgate.net [researchgate.net]
The Scarcity and Significance of D-Lyxose: A Technical Guide to its Natural Sources and Abundance
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources and abundance of D-Lyxose, a rare aldopentose sugar. Tailored for researchers, scientists, and drug development professionals, this document delves into the known occurrences of this compound, details relevant experimental protocols for its study, and visualizes its metabolic pathway.
Introduction: The Enigmatic Nature of this compound
This compound is a monosaccharide with the chemical formula C₅H₁₀O₅. As a C'-2 epimer of the more common sugar D-xylose, this compound is distinguished by its unique stereochemistry. Despite its simple structure, this compound is notably rare in nature, a fact that has spurred interest in its potential biological roles and applications, particularly in the synthesis of bioactive compounds. This guide aims to consolidate the current knowledge on the natural whereabouts of this elusive sugar.
Natural Sources and Abundance of this compound
For context, the structural isomer D-xylose is one of the most abundant sugars in nature, being a major component of hemicellulose in plant biomass. The stark contrast in the natural abundance of these two epimers presents an interesting area for future research.
Table 1: Qualitative Summary of Natural Sources of this compound
| Natural Source Category | Specific Example | Abundance |
| Bacteria | Glycolipids of certain bacterial species (e.g., Mycobacterium species) | Present as a component; quantitative data not available in the literature. |
Metabolic Pathway of this compound
In organisms that can metabolize it, this compound is typically converted into an intermediate of the pentose phosphate pathway. The key initial step is the isomerization of this compound to D-xylulose, a ketopentose. This reaction is catalyzed by the enzyme this compound isomerase (EC 5.3.1.15). D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which directly enters the pentose phosphate pathway, a central route for the metabolism of five-carbon sugars and for the production of NADPH and precursors for nucleotide biosynthesis.
Experimental Protocols
The study of this compound in its natural context requires robust methods for its extraction from complex biological matrices and subsequent quantification. The following sections outline a general workflow and specific protocols applicable to the analysis of this compound from bacterial sources.
General Experimental Workflow
A typical workflow for the analysis of this compound from bacterial glycolipids involves several key stages: cultivation of the bacterial strain, extraction of total lipids, hydrolysis of glycolipids to release monosaccharide components, derivatization of the monosaccharides to make them volatile, and finally, analysis by gas chromatography-mass spectrometry (GC-MS).
Detailed Methodologies
4.2.1. Extraction of Glycolipids from Bacterial Cells
This protocol is adapted from methods for extracting lipids from bacterial cultures.
-
Cell Culture and Harvest: Cultivate the bacterial strain of interest under appropriate conditions to a desired cell density. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and lyophilize to determine the dry cell weight.
-
Lipid Extraction:
-
To the lyophilized cell pellet, add a mixture of chloroform:methanol (2:1, v/v) and vortex thoroughly.
-
Incubate the mixture with agitation for 1-2 hours at room temperature.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the total lipids.
-
Repeat the extraction process on the pellet to ensure complete recovery of lipids.
-
Pool the supernatants and wash with a 0.9% NaCl solution to remove non-lipid contaminants.
-
Collect the lower organic phase containing the total lipids and dry it under a stream of nitrogen.
-
4.2.2. Hydrolysis of Glycolipids
To release the constituent monosaccharides, the extracted glycolipids must be hydrolyzed.
-
To the dried lipid extract, add 2 M trifluoroacetic acid (TFA).
-
Incubate the mixture at 121°C for 2 hours in a sealed tube.
-
After cooling, centrifuge to pellet any insoluble material.
-
Transfer the supernatant containing the released monosaccharides to a new tube and dry it under a stream of nitrogen or by lyophilization to remove the TFA.
4.2.3. Derivatization of Monosaccharides for GC-MS Analysis
For analysis by gas chromatography, the polar monosaccharides must be derivatized to increase their volatility. A common method is the preparation of alditol acetates.
-
Reduction:
-
Dissolve the dried monosaccharide sample in a solution of sodium borohydride in 1 M ammonium hydroxide.
-
Incubate at room temperature for 1 hour to reduce the aldoses to their corresponding alditols.
-
Stop the reaction by adding glacial acetic acid.
-
-
Acetylation:
-
Dry the sample completely.
-
Add acetic anhydride and pyridine.
-
Incubate at 100°C for 1 hour.
-
After cooling, the resulting alditol acetates can be extracted into an organic solvent (e.g., dichloromethane) and washed with water.
-
Dry the organic phase and reconstitute in a suitable solvent for GC-MS injection.
-
4.2.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the derivatized monosaccharides.
-
Column: A capillary column suitable for sugar analysis (e.g., a DB-5 or equivalent) should be used.
-
Temperature Program: An appropriate temperature gradient is employed to separate the different alditol acetates. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all components.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode. Identification of this compound is achieved by comparing the retention time and mass spectrum of the derivatized sample with that of an authentic this compound standard that has undergone the same derivatization procedure. Quantification can be performed by using an internal standard and generating a calibration curve with known concentrations of the this compound standard.
Conclusion and Future Perspectives
This compound remains a rare and intriguing sugar with limited known natural sources. Its confirmed presence in bacterial glycolipids opens avenues for further investigation into its biosynthesis and physiological roles in these microorganisms. The lack of quantitative data on its natural abundance highlights a significant knowledge gap and an opportunity for future research. The development and application of sensitive analytical techniques, such as the GC-MS methodology detailed in this guide, will be crucial for uncovering the full extent of this compound's natural distribution and for unlocking its potential in various scientific and industrial applications. Further exploration into the enzymology of this compound isomerases and the regulation of the this compound metabolic pathway will also be vital for harnessing this rare sugar for biotechnological purposes.
References
A Technical Guide to D-Lyxose: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Lyxose, a rare pentose sugar of significant interest in biomedical research and synthetic chemistry. This document details its physicochemical properties, its role as a key building block for immunomodulatory and antiviral compounds, and relevant experimental protocols.
Core Properties of this compound
This compound is an aldopentose, a monosaccharide with five carbon atoms and an aldehyde functional group. It is a C'-2 epimer of D-Xylose.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 1114-34-7 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] |
| Molecular Formula | C₅H₁₀O₅ | [1][2][3][4][5][6][7][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] |
| Molecular Weight | 150.13 g/mol | [1][2][3][4][5][6][7][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] |
| Melting Point | 108-112 °C | [6] |
| Solubility in Water | 250 mg/mL | [1] |
| Optical Activity | [α]²⁵/D +13.8° (c=4 in H₂O) | [6] |
| Appearance | White to slightly yellow crystalline powder | [6] |
Applications in Drug Development
This compound serves as a critical chiral precursor in the synthesis of complex bioactive molecules. Its unique stereochemistry makes it an ideal starting material for the development of novel therapeutics.
Synthesis of α-Galactosylceramides (α-GalCer)
This compound is a key starting material for the synthesis of α-Galactosylceramide (KRN7000) and its analogs.[2][10][20][23] These glycolipids are potent activators of invariant Natural Killer T (iNKT) cells, making them promising candidates for cancer immunotherapy and as vaccine adjuvants. The synthesis often involves a multi-step process beginning with the strategic protection and glycosidation of this compound.[2]
Precursor for Nucleoside Analogs
This compound is utilized in the synthesis of both D- and L-nucleoside analogs, which are investigated for their antiviral and anticancer properties.[8][15][16][18][22] The synthesis of these analogs often involves the condensation of a protected this compound derivative with a heterocyclic base.
Metabolic Pathway of this compound
In microorganisms, this compound can be metabolized by entering the pentose phosphate pathway. The key initial step is the isomerization of this compound to D-xylulose, a reaction catalyzed by the enzyme this compound isomerase.[4] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.
Experimental Protocols
Synthesis of α-Galactosylceramide from this compound (Conceptual Workflow)
The synthesis of α-Galactosylceramide from this compound is a multi-step process. A concise and efficient protocol involves a one-pot protection and glycosidation of this compound with D-galactosyl iodide as a key step. The resulting α-linked disaccharide is then transformed into α-Galactosylceramide in four subsequent steps.[2]
References
- 1. glpbio.com [glpbio.com]
- 2. Concise synthesis of α-galactosyl ceramide from D-galactosyl iodide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1114-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-(-)-Lyxose - High purity | EN [georganics.sk]
- 12. Engineering the thermostability of this compound isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. madridge.org [madridge.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 18. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Efficient synthesis of α-galactosylceramide and its C-6 modified analogs [frontiersin.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Efficient synthesis of α-galactosylceramide and its C-6 modified analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of D-Lyxose: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the solubility of D-Lyxose in various solvents, intended for researchers, scientists, and professionals in drug development. This document compiles available quantitative data, details relevant experimental protocols for solubility determination, and presents a generalized workflow for such experimental procedures.
Introduction to this compound
This compound is an aldopentose, a monosaccharide containing five carbon atoms. As a C'-2 epimer of D-Xylose, it is a rare sugar that has garnered interest in various biochemical and pharmaceutical applications. Understanding its solubility is critical for its use in drug formulation, synthesis, and various biological assays. The solubility of a compound dictates its bioavailability and is a crucial parameter in process development and formulation studies.
Quantitative Solubility Data of this compound
The available quantitative solubility data for this compound is summarized in Table 1. The data is primarily sourced from chemical supplier technical data sheets. It is important to note that experimental conditions such as temperature and pressure can significantly influence these values.
| Solvent | Temperature (°C) | Solubility | Citation(s) |
| Water | 25 | 30 mg/mL (199.82 mM) | [1] |
| Water | Not Specified | 50 mg/mL, clear, colorless | [2][3] |
| Water | Not Specified | 250 mg/mL (1665.22 mM); requires sonication | [4] |
| Dimethyl Sulfoxide (DMSO) | 25 | 30 mg/mL (199.82 mM) | [1] |
| Ethanol | Not Specified | Insoluble | [1] |
| Table 1: Quantitative Solubility of this compound in Various Solvents |
Comparative Solubility Data: D-Xylose
Due to the limited availability of comprehensive, peer-reviewed solubility data for this compound across a wide range of solvents and temperatures, data for the structurally similar aldopentose, D-Xylose, is presented in Table 2 for comparative purposes. This data can be used to estimate the potential solubility behavior of this compound in similar solvent systems.
| Solvent System | Temperature (°C) | D-Xylose Solubility ( g/100g solvent) |
| Water | 25 | ~117 |
| Water-Ethanol (20:80 w/w) | 25 | ~1.5 |
| Water-Ethanol (40:60 w/w) | 25 | ~8 |
| Water-Ethanol (60:40 w/w) | 25 | ~25 |
| Water-Ethanol (80:20 w/w) | 25 | ~58 |
| Methanol | 25 | ~3.5 |
| Ethanol | 25 | ~0.5 |
| Table 2: Solubility of D-Xylose in Water and Ethanol-Water Mixtures at 25°C. This data is provided as a reference for estimating the solubility behavior of this compound. |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Several methods can be employed, each with its own advantages and limitations. Below are detailed methodologies for commonly used techniques.
Isothermal Equilibrium Method
The isothermal equilibrium method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a solid in a liquid.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with secure closures
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
-
This compound (or other sugar) of known purity
-
Solvent of interest
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a membrane filter (e.g., 0.45 µm) that has been pre-equilibrated at the experimental temperature to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method.
-
Calculate the solubility of this compound in the solvent at the given temperature, taking into account any dilution factors.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly in non-volatile solvents.
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
Equipment from the Isothermal Equilibrium Method
-
Evaporating dish or pre-weighed container
-
Oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution of this compound using the Isothermal Equilibrium Method (steps 1-7).
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.
-
Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound, or in a vacuum desiccator.
-
Once the solvent is completely removed, cool the dish to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish containing the dry solute.
-
The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.
-
Calculate the solubility, typically expressed as grams of solute per 100 mL or 100 g of solvent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of soluble sugars.
Principle: The concentration of the solute in a saturated solution is determined by separating the components of the solution on a chromatographic column and quantifying the analyte using a suitable detector.
Apparatus and Materials:
-
High-Performance Liquid Chromatograph with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for sugars)
-
Appropriate HPLC column (e.g., an amino-based or ligand-exchange column)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Standard solutions of this compound of known concentrations
Procedure:
-
Prepare a saturated solution of this compound as described in the Isothermal Equilibrium Method (steps 1-8).
-
Develop and validate an HPLC method for the quantification of this compound. This includes selecting the appropriate column, mobile phase, flow rate, and detector settings.
-
Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
Inject the filtered and diluted sample of the saturated this compound solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the solubility of this compound, accounting for any dilutions.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of solubility using the isothermal equilibrium method coupled with analytical quantification.
A generalized workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a key physicochemical property that influences its application in research and development. While comprehensive data across a wide range of solvents remains to be fully elucidated in peer-reviewed literature, the existing data provides a foundational understanding. The experimental protocols detailed in this guide offer robust methods for researchers to determine the solubility of this compound and other carbohydrates in various solvent systems relevant to their specific applications. The use of structurally similar compounds, such as D-Xylose, can provide valuable estimations where direct data is unavailable. Further research into the temperature and solvent-dependent solubility of this compound will be invaluable to the scientific community.
References
The Biological Role of D-Lyxose in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose, a rare aldopentose sugar, is not a major component of mainstream metabolic pathways in most organisms. However, its significance lies in its enzymatic conversion to D-xylulose, an intermediate of the central pentose phosphate pathway (PPP). This conversion is catalyzed by the enzyme this compound isomerase (D-LI), which has been identified in various microorganisms. The metabolic entry of this compound into the PPP links it to the core cellular metabolism, providing a potential, albeit minor, carbon source. Furthermore, this compound and its metabolic products hold considerable interest for the pharmaceutical and biotechnology industries, serving as precursors for the synthesis of high-value compounds such as antiviral nucleoside analogs and immunostimulants. This technical guide provides an in-depth overview of the biological role of this compound, focusing on its metabolic fate, the enzymology of its conversion, and its applications in drug development.
Introduction
This compound is a C'2 epimer of D-xylose and is infrequently found in nature, with its presence noted in components of bacterial glycolipids.[1] Its primary biological relevance stems from its role as a substrate for this compound isomerase (EC 5.3.1.15), an enzyme that reversibly isomerizes this compound to D-xylulose.[2][3] This enzymatic reaction provides a gateway for this compound to enter the pentose phosphate pathway, a critical metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[4][5][6] While not a primary energy source, the metabolism of this compound is of significant interest for its biotechnological applications. The sugar serves as a valuable chiral starting material for the synthesis of various pharmaceutical compounds.[7][8]
Metabolic Pathway of this compound
The central metabolic fate of this compound is its conversion to D-xylulose. D-xylulose is then phosphorylated by xylulokinase to yield D-xylulose-5-phosphate, a key intermediate in the non-oxidative phase of the pentose phosphate pathway. This pathway interconverts five-carbon sugars, ultimately leading to the formation of fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter glycolysis.
Signaling Pathway Diagram
Caption: Metabolic entry of this compound into the Pentose Phosphate Pathway.
The Key Enzyme: this compound Isomerase (EC 5.3.1.15)
This compound isomerase (D-LI) is an aldose-ketose isomerase that plays a pivotal role in the metabolism of this compound.[2] These enzymes have been isolated and characterized from a variety of microorganisms and often exhibit broad substrate specificity, acting on other sugars such as D-mannose and L-ribose.[2][5]
Quantitative Data on this compound Isomerases
The kinetic properties of this compound isomerases vary depending on the microbial source. A summary of these properties for several characterized enzymes is presented below.
| Enzyme Source | Substrate(s) | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal pH | Optimal Temp. (°C) | Ref. |
| Cohnella laevoribosii RI-39 | This compound | 22.4 ± 1.5 | 5434.8 | - | 84.9 ± 5.8 | 6.5 | 70 | [4][9] |
| L-Ribose | 121.7 ± 10.8 | 75.5 ± 6.0 | - | 0.2 | 6.5 | 70 | [4][9] | |
| D-Mannose | 34.0 ± 1.1 | 131.8 ± 7.4 | - | 1.4 ± 0.1 | 6.5 | 70 | [4][9] | |
| Serratia proteamaculans | This compound | 13.3 | - | - | - | 7.5 | 40 | [5] |
| D-Mannose | 32.2 | - | - | - | 7.5 | 40 | [5] | |
| D-Xylulose | 3.83 | - | - | - | 7.5 | 40 | [5] | |
| D-Fructose | 19.4 | - | - | - | 7.5 | 40 | [5] | |
| Thermofilum sp. | This compound | 74 | 338 | - | - | 7.0 | >95 | [4] |
| Bacillus velezensis | This compound | 25.1 ± 1.2 | - | 215.3 ± 10.8 | 8.6 ± 0.4 | 6.5 | 55 | [10] |
| D-Mannose | 102.3 ± 5.1 | - | 12.3 ± 0.6 | 0.12 ± 0.01 | 6.5 | 55 | [10] | |
| L-Ribose | 89.7 ± 4.5 | - | 10.2 ± 0.5 | 0.11 ± 0.01 | 6.5 | 55 | [10] |
Experimental Protocols
The characterization of this compound isomerase activity is crucial for understanding its function and potential applications. Below are detailed methodologies for key experiments.
Enzyme Activity Assay
The activity of this compound isomerase is typically determined by measuring the formation of the ketose product (D-xylulose) from the aldose substrate (this compound). The cysteine-carbazole-sulfuric acid method is a commonly used colorimetric assay for this purpose.
Principle: This method is based on the reaction of ketoses with carbazole in the presence of sulfuric acid and cysteine to produce a purple-colored complex, which can be quantified spectrophotometrically.
Reagents:
-
Buffer: 50 mM Sodium Phosphate buffer (pH 6.5-7.5, depending on the optimal pH of the enzyme).
-
Substrate: 10-50 mM this compound solution in buffer.
-
Enzyme: Purified this compound isomerase at a suitable dilution.
-
Cofactor: 1 mM MnCl₂ (or other divalent cations like Co²⁺, Mg²⁺).
-
Stopping Reagent: Perchloric acid (e.g., 3% v/v).
-
Cysteine-Carbazole Reagent:
-
70% (v/v) Sulfuric acid.
-
1.5 g/L Cysteine hydrochloride solution.
-
0.12% (w/v) Carbazole in absolute ethanol.
-
Procedure:
-
Prepare the reaction mixture containing buffer, this compound, and cofactor. Pre-incubate at the optimal temperature of the enzyme.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction rate is linear.
-
Terminate the reaction by adding a stopping reagent (e.g., perchloric acid) and placing the mixture on ice.
-
To a sample of the reaction mixture, add the cysteine-carbazole-sulfuric acid reagents in a specific order and incubate to allow for color development.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
Determine the concentration of D-xylulose formed by comparing the absorbance to a standard curve prepared with known concentrations of D-xylulose.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute under the specified assay conditions.
Determination of Kinetic Parameters
The Michaelis-Menten kinetic parameters, Km and Vmax, are determined by measuring the initial reaction velocity at various substrate concentrations.
Procedure:
-
Perform the enzyme activity assay as described above, varying the concentration of this compound over a wide range (e.g., 0.1 to 10 times the expected Km).
-
Ensure that the measurements are taken during the initial linear phase of the reaction.
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]), and the catalytic efficiency is determined as the ratio kcat/Km.
Experimental Workflow for this compound Isomerase Characterization
The characterization of a novel this compound isomerase typically follows a standardized workflow from gene cloning to detailed biochemical analysis.
Caption: A typical experimental workflow for characterizing a novel this compound isomerase.
Role in Drug Development and Biotechnology
This compound is a valuable building block in the synthesis of various bioactive molecules.[7][8]
-
Antiviral Agents: this compound can be used as a precursor for the synthesis of L-nucleoside analogs. These analogs are of interest in the development of antiviral drugs as they can be less toxic than their D-nucleoside counterparts.[7]
-
Immunostimulants: It serves as a starting material for the synthesis of alpha-galactosylceramide and its analogs, which are potent immunostimulatory agents that activate natural killer T (NKT) cells.[6][7]
-
Rare Sugar Production: this compound isomerases, with their broad substrate specificity, are utilized in the biotechnological production of other rare sugars, such as D-mannose and L-ribose, from more abundant and less expensive sugars like fructose and arabinose, respectively.[2][10]
Conclusion
While this compound itself does not play a major direct role in the central metabolic pathways of most organisms, its enzymatic conversion to D-xylulose provides a clear link to the pentose phosphate pathway. The true significance of this compound in a biological context lies in its potential as a substrate for biotransformations and as a chiral precursor for the synthesis of high-value pharmaceuticals. The study of this compound isomerases continues to be an active area of research, with a focus on discovering novel enzymes with desirable properties for industrial applications, such as high thermostability and specific substrate preferences. A thorough understanding of the metabolism and enzymology of this compound is therefore essential for researchers and professionals in the fields of metabolic engineering, drug discovery, and biotechnology.
References
- 1. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity of a recombinant this compound isomerase from Serratia proteamaculans that produces this compound and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 8. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
D-Lyxose: A Comprehensive Technical Guide on a Rare Sugar with Significant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose, a rare aldopentose sugar, is emerging as a molecule of significant interest in various scientific and biomedical fields. Although found infrequently in nature, its unique stereochemistry makes it a valuable chiral building block for the synthesis of biologically active compounds, including antiviral nucleoside analogs and potential anti-cancer agents. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, metabolic pathways, and its burgeoning role in cellular signaling and drug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside quantitative data and visualizations to facilitate further research and application.
Introduction
This compound is a monosaccharide with the chemical formula C₅H₁₀O₅. As a C'-2 epimer of the more common sugar D-xylose, it is classified as a rare sugar.[1] Its scarcity in nature has historically limited its study and application. However, recent advancements in enzymatic and chemical synthesis have made this compound more accessible for research, unveiling its potential in diverse areas such as glycobiology, medicinal chemistry, and food science.[2][3] This guide aims to consolidate the current technical knowledge on this compound to serve as a comprehensive resource for professionals in research and drug development.
Physicochemical Properties of this compound
This compound is a white, crystalline, and hygroscopic solid that is readily soluble in water.[4][5] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value | References |
| Chemical Formula | C₅H₁₀O₅ | [6][7] |
| Molecular Weight | 150.13 g/mol | [6][7][8] |
| CAS Number | 1114-34-7 | [6][7][9] |
| PubChem CID | 439240 | [2] |
| Appearance | White to slightly yellow crystalline powder | [4][9] |
| Melting Point | 108-112 °C | [9][10] |
| Specific Rotation [α]D²⁰ | Mutarotates from +5.5° to -14.0° (c = 0.82 in water) | [8][9] |
| Solubility in Water | 50 mg/mL, freely soluble | [5][8][9] |
| Density | 1.545 g/cm³ | [8][9] |
Metabolism and Biochemical Significance
The primary metabolic fate of this compound in microorganisms involves its isomerization to D-xylulose, a key intermediate in the pentose phosphate pathway (PPP).[11] This conversion is catalyzed by the enzyme this compound isomerase (EC 5.3.1.15).[12] Once converted to D-xylulose, it can be phosphorylated to D-xylulose-5-phosphate, which then enters the central carbon metabolism via the PPP.[13]
This compound Isomerase: The Key Enzyme
This compound isomerase (also known as xylose isomerase) is a crucial enzyme in the metabolism of this compound. It catalyzes the reversible isomerization between aldose and ketose sugars. The enzyme exhibits broad substrate specificity, acting on D-xylose, D-glucose, and this compound.[8] The catalytic mechanism involves a proton shuttle and a hydride shift, facilitated by the presence of divalent metal ions such as Mn²⁺ or Co²⁺.[14]
| Enzyme Property | Value | Organism/Conditions | References |
| Km for this compound | 74 mM | Thermofilum sp. (at 95°C) | [15] |
| Optimal pH | 6.5 | Thermoprotei archaeon | |
| Optimal Temperature | 80-85 °C | Thermoprotei archaeon | |
| Optimal Temperature | >95 °C | Thermofilum sp. | [15] |
| Metal Cofactor | Mn²⁺, Co²⁺ | Various | [14][16] |
Metabolic Pathway Diagram
The following diagram illustrates the entry of this compound into the pentose phosphate pathway.
Role in Cellular Signaling
While this compound itself is not widely recognized as a primary signaling molecule, its metabolism is intertwined with cellular metabolic sensing and regulation. In bacteria, the uptake and metabolism of pentose sugars like D-xylose (a close analog of this compound) are tightly regulated by transcription factors that sense the presence of these sugars and modulate the expression of transporters and metabolic enzymes.[2][7] In yeast, the metabolism of D-xylose has been shown to influence the major glucose signaling pathways, suggesting that this compound metabolism could similarly impact cellular signaling by altering the intracellular pools of metabolic intermediates that are sensed by these pathways.[6]
The diagram below illustrates a generalized workflow for investigating the effect of this compound on gene expression.
Significance in Drug Development
This compound serves as a critical chiral precursor for the synthesis of various pharmacologically active molecules.
Antiviral Nucleoside Analogs
A significant application of this compound is in the synthesis of L-nucleoside analogs, which have demonstrated potent antiviral activities.[17] The unique stereochemistry of this compound allows for the construction of nucleoside derivatives with altered conformations that can inhibit viral polymerases or act as chain terminators during viral replication.
The general pathway for the synthesis of a nucleoside analog from this compound is depicted below.
Anti-tumor Agents
This compound is a starting material for the synthesis of alpha-galactosylceramide immunostimulants, which have shown promise as anti-tumor agents.[17] These molecules can activate natural killer T (NKT) cells, leading to a potent anti-tumor immune response.
Experimental Protocols
Chemical Synthesis of this compound from D-Arabinose
This protocol describes a 7-step synthesis with a reported overall yield of 40%.[3] The key step involves the inversion of configuration at the C3 position.
Materials:
-
D-Arabinose
-
(Diethylamino)sulfur trifluoride (DAST)
-
Standard laboratory reagents and solvents for protection, deprotection, and purification steps.
Procedure: A detailed, step-by-step procedure for the multi-step synthesis can be found in the cited literature. The general workflow involves:
-
Protection of the hydroxyl groups of D-arabinose.
-
Conversion to a suitable intermediate for the inversion reaction.
-
Inversion of the C3 hydroxyl group using DAST to yield a this compound precursor.
-
Deprotection and purification of the final this compound product.
Enzymatic Synthesis of this compound from D-Xylulose
This protocol utilizes this compound isomerase to convert D-xylulose to this compound.
Materials:
-
D-Xylulose
-
Purified this compound isomerase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Metal cofactor (e.g., 1 mM MnCl₂)
-
Quenching solution (e.g., perchloric acid)
Procedure:
-
Prepare a reaction mixture containing D-xylulose (e.g., 100 mM) in the reaction buffer with the metal cofactor.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C).
-
Initiate the reaction by adding a known amount of this compound isomerase.
-
Incubate the reaction for a specific time, taking aliquots at different time points for analysis.
-
Stop the reaction by adding the quenching solution.
-
Analyze the product mixture using HPLC to determine the conversion yield.
Quantitative Analysis of this compound by HPLC
This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.[9][10]
Instrumentation and Columns:
-
HPLC system with a Refractive Index (RI) detector.
-
Amino-based column (e.g., Aminex HPX-87 series) or a chiral column (e.g., Chiralpak series) for enantiomeric separation.[9]
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[10]
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If the sample is from a complex matrix (e.g., biological fluid), perform appropriate sample cleanup such as protein precipitation followed by filtration through a 0.45 µm filter.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.
-
Chromatographic Conditions:
-
Flow rate: e.g., 0.6 mL/min
-
Column temperature: e.g., 30°C
-
Injection volume: e.g., 20 µL
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard.
-
Quantification: Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.
Safety and Handling
This compound is a hygroscopic solid and should be stored in a cool, dry place in a tightly sealed container.[5] While comprehensive toxicological data is not available, it is generally considered to be of low toxicity. However, as with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling.[11] It may cause skin and eye irritation upon direct contact.[11]
Conclusion
This compound, once a rare and understudied sugar, is now poised to make significant contributions to biochemistry and medicine. Its unique structural properties make it an invaluable tool for the synthesis of novel therapeutics. As our understanding of its metabolism and potential signaling roles deepens, new applications for this compound are likely to emerge. This technical guide provides a solid foundation for researchers and developers to explore the full potential of this intriguing rare sugar.
References
- 1. lcms.cz [lcms.cz]
- 2. Molecular mechanism of environmental d-xylose perception by a XylFII-LytS complex in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering the thermostability of this compound isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is formed by Ruff degradation of galactose. Give the str... | Study Prep in Pearson+ [pearson.com]
- 6. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of hexose transporter-like sensor hxs1 and transcription activator involved in carbohydrate sensing azf1 in xylose and glucose fermentation in the thermotolerant yeast Ogataea polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A novel quality by design approach for developing an HPLC method to analyze herbal extracts: A case study of sugar content analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
The Discovery and History of D-Lyxose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose, a C'-2 epimer of D-Xylose, is a rare aldopentose sugar that has garnered significant interest in the fields of biochemistry and pharmaceutical development. Though not abundant in nature, its unique stereochemistry makes it a valuable chiral building block for the synthesis of bioactive molecules, including nucleoside analogs with antiviral and antitumor properties. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the pivotal chemical and enzymatic methods that have defined its synthesis and characterization. Comprehensive experimental protocols, quantitative data, and visualizations of its metabolic pathway are presented to serve as a valuable resource for researchers in the field.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the foundational era of carbohydrate chemistry in the late 19th and early 20th centuries, a period dominated by the groundbreaking work of Hermann Emil Fischer.[1][2][3] While a singular moment of discovery is not clearly documented, the first synthesis and characterization of this compound were the result of systematic investigations into the stereoisomers of sugars.[4] Its existence was predicted and subsequently confirmed through the application of chain-shortening and chain-lengthening reactions on other known sugars.
The name "lyxose" itself is a simple inversion of "xylose," reflecting its close stereochemical relationship as a C-2 epimer.[5] The elucidation of the structures of the pentoses, including lyxose, was a critical part of the work that led to Emil Fischer being awarded the Nobel Prize in Chemistry in 1902.[2][3] Key to this was the development of reactions like the Ruff degradation and the Kiliani-Fischer synthesis, which allowed for the interconversion of sugars and the systematic determination of their stereochemistry.[6][7]
Physicochemical Properties of this compound
This compound is a white crystalline solid that is soluble in water. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H10O5 | [4] |
| Molecular Weight | 150.13 g/mol | [4] |
| Melting Point | 108-112 °C | [4] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in water | [4] |
| Optical Rotation [α]D | -13.8° (c=1, H2O) |
Chemical Synthesis of this compound
The classical methods for the synthesis of this compound have been instrumental in making this rare sugar available for research. These methods primarily involve the manipulation of the carbon chain and stereocenters of more abundant monosaccharides.
Ruff Degradation of D-Galactose
The Ruff degradation is a chain-shortening reaction that removes the C1 carbon of an aldose. The synthesis of this compound from D-Galactose is a classic example of this method.[5][8][9]
Materials:
-
D-Galactose
-
Bromine water (saturated solution of Br2 in water)
-
Calcium carbonate (CaCO3)
-
Hydrogen peroxide (30% solution)
-
Ferric sulfate (Fe2(SO4)3) solution (as catalyst)
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Oxidation of D-Galactose: Dissolve D-Galactose in deionized water. Add bromine water in slight excess and stir the mixture at room temperature until the color of bromine disappears. This indicates the oxidation of the aldehyde group to a carboxylic acid, forming galactonic acid.
-
Formation of the Calcium Salt: Neutralize the solution by adding calcium carbonate in small portions until effervescence ceases. The calcium salt of galactonic acid will precipitate. Filter the precipitate and wash it with cold water.
-
Oxidative Decarboxylation: Suspend the calcium galactonate in deionized water. Add a catalytic amount of ferric sulfate solution. To this suspension, add 30% hydrogen peroxide dropwise while maintaining the temperature at 40-50°C. The reaction is complete when the evolution of carbon dioxide ceases.
-
Isolation and Purification of this compound: Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to a syrup. Add ethanol to the syrup to precipitate the this compound. The crude this compound can be further purified by recrystallization from ethanol-water or by column chromatography on silica gel.
Kiliani-Fischer Synthesis from D-Threose
The Kiliani-Fischer synthesis is a chain-lengthening reaction that adds a carbon atom to the aldehyde end of an aldose, resulting in a pair of C-2 epimers.[10][11][12] Starting from the four-carbon sugar D-threose, this synthesis yields a mixture of D-Xylose and this compound.
Materials:
-
D-Threose
-
Sodium cyanide (NaCN)
-
Sulfuric acid (H2SO4)
-
Sodium amalgam (2-3%)
-
Deionized water
-
Ethanol
Procedure:
-
Cyanohydrin Formation: Dissolve D-Threose in deionized water and cool the solution in an ice bath. Add a solution of sodium cyanide dropwise with stirring. After the addition is complete, allow the reaction to proceed at room temperature for several hours. This forms a mixture of two diastereomeric cyanohydrins.
-
Hydrolysis to Aldonic Acids: Acidify the reaction mixture with dilute sulfuric acid and heat to hydrolyze the nitrile groups to carboxylic acids, forming a mixture of D-xylonic and D-lyxonic acids.
-
Lactonization: Concentrate the solution under reduced pressure to promote the formation of the corresponding γ-lactones.
-
Reduction to Aldoses: Dissolve the mixture of lactones in water and cool in an ice bath. Add sodium amalgam portion-wise with vigorous stirring while maintaining a slightly acidic pH with the dropwise addition of sulfuric acid. This reduces the lactones to the corresponding aldoses, D-Xylose and this compound.
-
Separation of Epimers: The separation of D-Xylose and this compound is challenging due to their similar physical properties. Fractional crystallization or chromatographic techniques, such as column chromatography on a cation-exchange resin in the calcium form, can be employed for their separation.
Enzymatic Synthesis of this compound
Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for the production of this compound. The key enzyme in this process is this compound isomerase (EC 5.3.1.15).[13][14]
Isomerization of D-Xylulose
This compound isomerase catalyzes the reversible isomerization of D-xylulose to this compound.[15][16] This provides a direct route to this compound from a readily available ketopentose.
Materials:
-
D-Xylulose
-
This compound isomerase (from a source such as Bacillus velezensis or Cohnella laevoribosii)[14][17]
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Divalent metal ion cofactor (e.g., 1 mM MnCl2 or CoCl2)
-
Trichloroacetic acid (TCA) or heat for enzyme inactivation
-
Apparatus for product analysis (e.g., HPLC with a carbohydrate analysis column)
Procedure:
-
Reaction Setup: Prepare a solution of D-Xylulose in the phosphate buffer. Add the divalent metal ion cofactor.
-
Enzymatic Reaction: Add the this compound isomerase to the substrate solution. Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50-60°C) with gentle agitation.
-
Monitoring the Reaction: Periodically withdraw aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquots by adding TCA or by heat inactivation. Analyze the composition of the mixture by HPLC to monitor the formation of this compound and the consumption of D-Xylulose.
-
Reaction Termination and Product Isolation: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by inactivating the enzyme in the entire batch. The this compound can be purified from the reaction mixture using chromatographic methods.
Spectroscopic Data of this compound
The structural characterization of this compound relies on various spectroscopic techniques.
| Spectroscopic Data | Description | Reference |
| ¹H NMR (D₂O) | Complex multiplet signals in the region of 3.5-5.2 ppm, corresponding to the protons of the sugar ring and the anomeric proton. | [18] |
| ¹³C NMR (D₂O) | Signals corresponding to the five carbon atoms of the pyranose ring, with the anomeric carbon (C1) appearing at approximately 95-96 ppm. The chemical shifts for the α- and β-pyranose forms are distinct. | [19] |
| IR (KBr) | Broad absorption band around 3400 cm⁻¹ (O-H stretching), and characteristic absorptions in the fingerprint region (1000-1200 cm⁻¹) for C-O stretching and O-H bending vibrations. | [15] |
| Mass Spectrometry (ESI-MS) | In the positive ion mode, adducts with sodium [M+Na]⁺ are typically observed. Fragmentation patterns involve the loss of water molecules. | [20] |
Metabolic Pathway of this compound
In biological systems, this compound is metabolized by first being isomerized to D-xylulose by the enzyme this compound isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate by a kinase. D-xylulose-5-phosphate is a key intermediate in the pentose phosphate pathway (PPP), a central metabolic route for the synthesis of nucleotides, NADPH, and certain amino acids.[21][22][23]
Logical Relationships in Sugar Interconversion
The classical chemical syntheses of this compound are excellent examples of the logical framework developed by Emil Fischer and others to elucidate the stereochemistry of sugars. The Ruff degradation and Kiliani-Fischer synthesis allow for a step-wise interconversion between aldoses of different chain lengths, providing a powerful tool for determining their relative configurations.
Conclusion
The history of this compound is a testament to the ingenuity of early carbohydrate chemists. From its theoretical conception to its synthesis through elegant chemical transformations, this compound has emerged as a significant molecule in modern chemical biology and drug discovery. The development of efficient enzymatic routes for its production further enhances its accessibility for research and development. This guide provides a comprehensive overview of the key historical and technical aspects of this compound, serving as a foundational resource for scientists and researchers working with this rare but valuable sugar.
References
- 1. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 2. nobelprize.org [nobelprize.org]
- 3. How sweet it is! Emil Fischer's sterochemical studies of glucose - American Chemical Society [acs.digitellinc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. doubtnut.com [doubtnut.com]
- 8. This compound is formed by Ruff degradation of galactose. Give the str... | Study Prep in Pearson+ [pearson.com]
- 9. Ruff degradation - Wikipedia [en.wikipedia.org]
- 10. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 12. D-Xylose and this compound are formed when d-threose undergoes a Kilia... | Study Prep in Pearson+ [pearson.com]
- 13. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of a novel this compound isomerase from Cohnella laevoribosii RI-39 sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production of this compound from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. omicronbio.com [omicronbio.com]
- 20. This compound | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reactome | Formation of xylulose-5-phosphate [reactome.org]
The Therapeutic Potential of D-Lyxose: A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-Lyxose, a rare pentose sugar, is emerging as a valuable chiral building block in the synthesis of novel therapeutic agents. Although less studied than its epimers, D-Xylose and D-Allose, this compound serves as a critical precursor for the development of potent antiviral and immunomodulatory anti-tumor compounds. This technical guide provides an in-depth overview of the current state of research on this compound's therapeutic applications, focusing on its role in the synthesis of L-nucleoside analogs and α-galactosylceramides. This document summarizes key quantitative data, outlines detailed experimental protocols for evaluating the efficacy of this compound derivatives, and presents signaling pathways and experimental workflows through structured diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring aldopentose monosaccharide with the chemical formula C₅H₁₀O₅.[1] It is a C'-2 epimer of D-Xylose.[1] While its natural abundance is limited, its unique stereochemistry makes it a valuable starting material for the synthesis of biologically active molecules.[2][3] The primary therapeutic interest in this compound lies in its utility as a precursor for two main classes of compounds: L-nucleoside analogs with antiviral properties and α-galactosylceramides (α-GalCer) with potent immunomodulatory and anti-tumor activities.[4][5] This guide will explore these applications in detail, providing the necessary technical information for researchers to build upon existing knowledge.
Therapeutic Applications of this compound Derivatives
The therapeutic potential of this compound is primarily realized through its conversion into more complex bioactive molecules.
Antiviral Activity of L-Nucleoside Analogs Derived from this compound
This compound is a key starting material for the synthesis of L-nucleoside analogs, which have shown promise as antiviral agents.[5] Notably, derivatives of L-lyxofuranosyl benzimidazoles have demonstrated potent activity against human cytomegalovirus (HCMV).[4]
Table 1: Antiviral Activity of L-Lyxofuranosyl Benzimidazole Derivatives Against Human Cytomegalovirus (HCMV)
| Compound Class | Specific Derivative(s) | Virus Strain | Assay Type | IC₅₀ (µM) | Cytotoxicity | Reference |
| 2-Halogen-5-deoxy-α-L-lyxofuranosyl benzimidazoles | 2-chloro, 2-bromo | Towne | Plaque Assay | 0.2-0.4 | Weakly separated from cytotoxicity | [4] |
| 2-Halogen-5-deoxy-α-L-lyxofuranosyl benzimidazoles | 2-chloro, 2-bromo | Towne | Yield Reduction Assay | 0.2-2 | Weakly separated from cytotoxicity | [4] |
| 2-Isopropylamino/2-Cyclopropylamino-α-L-lyxofuranosyl benzimidazoles | - | Towne | Plaque Assay | 60-100 | Not cytotoxic | [4] |
| 2-Isopropylamino/2-Cyclopropylamino-α-L-lyxofuranosyl benzimidazoles | - | Towne | Yield Reduction Assay | 17-100 | Not cytotoxic | [4] |
| α-L-lyxose isomers | - | AD169 | Plaque Assay | More active than against Towne strain | - | [4] |
Anti-Tumor Potential of α-Galactosylceramides (α-GalCer) Synthesized from this compound
This compound serves as a precursor for the synthesis of α-GalCer, a potent immunostimulatory glycolipid.[2][6] α-GalCer activates invariant Natural Killer T (iNKT) cells, leading to a cascade of immune responses with anti-tumor effects.[7][8] While specific quantitative data for the anti-tumor efficacy of α-GalCer directly synthesized from this compound is not extensively detailed in the reviewed literature, the established anti-tumor properties of α-GalCer itself are well-documented. The synthesis from this compound provides a viable route to this important class of compounds.[2]
Signaling Pathways
Direct research into the signaling pathways modulated by this compound in mammalian cells is limited. However, studies on its epimer, D-Allose, have shown that it can influence cellular processes. For instance, D-Allose has been observed to reduce sugar transport by modulating the intrinsic activity of glucose transporters (GT).[9] It is plausible that this compound, due to its structural similarity, may have some interaction with glucose transport and metabolism, but this remains to be experimentally verified.
The metabolism of pentoses like this compound is generally linked to the Pentose Phosphate Pathway (PPP).[10][11][12] This pathway is crucial for generating NADPH, which is vital for reductive biosynthesis and mitigating oxidative stress, and for producing precursors for nucleotide synthesis.[11][12]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
Synthesis of L-Lyxofuranosyl Benzimidazole Nucleoside Analogs
This protocol is a generalized representation based on the synthesis described by Migawa et al. (1998).[4]
-
Protection of this compound:
-
Treat this compound with an appropriate protecting group reagent (e.g., acetic anhydride in the presence of a catalyst) to protect the hydroxyl groups. This prevents unwanted side reactions in subsequent steps.
-
Purify the resulting protected this compound (e.g., 1,2,3,5-tetra-O-acetyl-L-lyxofuranose) using column chromatography.
-
-
Condensation:
-
Condense the protected this compound with a substituted benzimidazole (e.g., 2,5,6-trichlorobenzimidazole) in the presence of a Lewis acid catalyst.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the resulting protected nucleoside analog.
-
-
Deprotection:
-
Remove the protecting groups from the nucleoside analog using appropriate deprotection conditions (e.g., methanolic ammonia).
-
Purify the deprotected nucleoside.
-
-
Further Modifications (if necessary):
-
Perform additional chemical modifications, such as halogenation or amination, to generate a library of derivatives.
-
Purify and characterize the final compounds using techniques such as NMR and mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard protocol for assessing the cytotoxicity of compounds on cell lines.
-
Cell Seeding:
-
Culture human foreskin fibroblast (HFF) or KB cells in appropriate media.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC₅₀ (50% cytotoxic concentration) value by plotting the percentage of viability against the compound concentration.
-
Antiviral Plaque Reduction Assay (for HCMV)
This protocol is used to determine the antiviral efficacy of the synthesized compounds.
-
Cell Preparation:
-
Seed HFF cells in 6-well plates and grow them to confluence.
-
-
Virus Infection:
-
Aspirate the culture medium and infect the cell monolayers with HCMV at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Compound Treatment:
-
Prepare various concentrations of the this compound derivatives in an overlay medium (e.g., medium containing 0.5% methylcellulose).
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing the test compounds.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 7-14 days, until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium and fix the cells with a solution of 10% formaldehyde.
-
Stain the cells with a 0.1% crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the IC₅₀ (50% inhibitory concentration) value by plotting the percentage of plaque reduction against the compound concentration.
-
In Vivo Anti-Tumor Efficacy Study (Xenograft Model)
This is a generalized protocol for evaluating the anti-tumor effects of this compound-derived compounds in a mouse model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of a suitable tumor cell line (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound (e.g., an α-GalCer derivative synthesized from this compound) via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Administer a vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).
-
Monitor the mice for any signs of toxicity.
-
-
Study Termination and Analysis:
-
Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors and weigh them.
-
Analyze the data to determine the effect of the treatment on tumor growth.
-
Conclusion and Future Directions
This compound presents a promising, yet underexplored, platform for the development of novel therapeutics. Its primary value has been demonstrated as a synthetic precursor for potent antiviral L-nucleoside analogs and immunomodulatory α-galactosylceramides. The quantitative data available for its antiviral derivatives against HCMV are particularly encouraging.
Future research should focus on several key areas:
-
Exploration of Direct Biological Activity: Investigating whether this compound itself possesses any intrinsic therapeutic properties, particularly in modulating metabolic or signaling pathways.
-
Expansion of Derivative Libraries: Synthesizing and screening a broader range of this compound derivatives to identify compounds with improved efficacy and reduced toxicity.
-
Elucidation of Mechanisms of Action: For promising derivatives, detailed studies are needed to understand their precise mechanisms of action at the molecular level.
-
In Vivo Efficacy Studies: More extensive in vivo studies are required to validate the anti-tumor potential of α-GalCer and other compounds derived from this compound.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this rare sugar and its derivatives for the benefit of patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Concise synthesis of α-galactosyl ceramide from D-galactosyl iodide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel synthesis of alpha-galactosyl-ceramides and confirmation of their powerful NKT cell agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that modulation of glucose transporter intrinsic activity is the mechanism involved in the allose-mediated depression of hexose transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
D-Lyxose: An Examination of its Putative Role as an Endogenous Metabolite
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The premise of this technical guide, "D-Lyxose as an endogenous metabolite," is not strongly supported by the current body of scientific literature. While this compound is a known monosaccharide and is utilized in various research and industrial applications, extensive database searches and literature reviews did not yield substantive evidence of its endogenous presence, biosynthesis, or defined physiological role in humans. This document summarizes the available information on this compound metabolism, primarily in microorganisms, and provides context on related pentose sugars that are known endogenous metabolites. It is intended to be a resource for researchers while highlighting a significant knowledge gap.
Introduction: The Enigma of Endogenous this compound
This compound is a pentose, an aldose monosaccharide with the chemical formula C₅H₁₀O₅. It is a C'-2 epimer of D-xylose. While commercially available and utilized as a research chemical and a precursor for the synthesis of various compounds, its status as a true endogenous metabolite in humans is not well-established in peer-reviewed scientific literature. Although some commercial suppliers refer to it as an "endogenous metabolite," concrete evidence from metabolomic studies of human tissues and fluids is lacking.[1] In contrast, its isomer, D-xylose, is a known constituent of human proteoglycans and is detectable in human urine and plasma.[2] This whitepaper will explore the known metabolic pathways of this compound in organisms where it has been studied and draw comparisons to established pentose metabolic pathways in humans to provide a framework for future investigation.
Metabolic Pathways of this compound: A Microbial Perspective
The metabolism of this compound has been primarily characterized in microorganisms. The key enzyme in its catabolism is This compound isomerase (EC 5.3.1.15) . This enzyme catalyzes the reversible isomerization of this compound to D-xylulose.[3][4] D-xylulose is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors.[4][5]
The entry of this compound into central metabolism in these organisms can be summarized as follows:
-
Isomerization: this compound is converted to D-xylulose by this compound isomerase.[3]
-
Phosphorylation: D-xylulose is then phosphorylated by a xylulokinase to D-xylulose-5-phosphate.
-
Pentose Phosphate Pathway: D-xylulose-5-phosphate enters the pentose phosphate pathway.
A number of this compound isomerases from various bacterial and archaeal species have been isolated and characterized.[3][6][7] These enzymes often exhibit broad substrate specificity, with some also acting on D-mannose and L-ribose.[3]
Caption: Microbial catabolism of this compound.
The Human Context: A Lack of Direct Evidence
Despite the clear metabolic role of this compound in microorganisms, there is a notable absence of evidence for a similar pathway in humans. Key missing pieces of information include:
-
No Identified Human this compound Isomerase: Searches of human protein databases do not reveal a clear ortholog of the microbial this compound isomerase.
-
Absence in Human Metabolome Databases: The Human Metabolome Database (HMDB) does not have an entry for endogenous this compound, although it does for D-xylose and D-xylulose.[8]
-
Not a Known Component of Human Glycans: While L-xylose is a known component of some animal glycans, this compound is not recognized as one of the common monosaccharide building blocks of human glycoproteins or glycolipids.[9] Mammalian glycosyltransferases utilize a specific set of nine sugar nucleotide donors, and UDP-D-lyxose is not among them.[10]
It is possible that this compound exists in trace amounts in the human body, arising from the diet or gut microbiome activity, but it does not appear to be an actively synthesized and utilized metabolite based on current knowledge.
Potential Human Enzymes with Activity Towards Related Sugars
While a dedicated this compound metabolic pathway is not apparent in humans, some human enzymes involved in pentose metabolism have broader substrate specificities that could potentially interact with this compound, though this is speculative.
-
L-xylulose reductase (EC 1.1.1.10): This enzyme, encoded by the DCXR gene, is part of the uronate cycle and reduces L-xylulose to xylitol.[11][12] Its activity on this compound has not been extensively studied.
-
Xylose Reductase (Aldo-keto reductases): While primarily studied in fungi, some human aldo-keto reductases have broad substrate specificities for various sugars.[13][14] It is conceivable that one of these could reduce this compound, though this has not been demonstrated.
Experimental Protocols for Pentose Sugar Analysis
The analysis of pentose sugars in biological matrices is challenging due to the presence of numerous isomers with similar chemical properties. The following are general experimental approaches that could be adapted for the detection and quantification of this compound, should a reliable source of the endogenous compound be identified.
Biological samples such as plasma, urine, or tissue extracts would require deproteinization, typically through precipitation with a solvent like acetonitrile or methanol, or by ultrafiltration. This is followed by a drying step and derivatization to increase volatility for gas chromatography or improve ionization for mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of monosaccharides.
-
Principle: Sugars are chemically derivatized to increase their volatility. The derivatives are then separated by gas chromatography and detected by mass spectrometry.
-
Protocol Outline:
-
Deproteinization: Mix 100 µL of plasma with 400 µL of cold acetonitrile. Centrifuge to pellet proteins.
-
Drying: Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Derivatization: Add a solution of hydroxylamine in pyridine to the dried extract to form oximes. Follow this with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize hydroxyl groups.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system. Separation is typically achieved on a capillary column (e.g., DB-5ms). The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for the this compound derivative are monitored for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and can often be performed with less extensive derivatization.
-
Principle: Sugars are separated by liquid chromatography, often using a column with specific chemistry for polar molecules (e.g., HILIC or amine-based columns). The separated sugars are then ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer using multiple reaction monitoring (MRM) for high specificity.
-
Protocol Outline:
-
Deproteinization: Same as for GC-MS.
-
LC Separation: Reconstitute the dried extract in the initial mobile phase. Inject onto an LC system equipped with a HILIC column. Use a gradient of acetonitrile and water with a small amount of an additive like ammonium formate to achieve separation.
-
MS/MS Detection: The mass spectrometer is operated in negative ion mode. The precursor ion for this compound ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D XYLOSE - Ataman Kimya [atamanchemicals.com]
- 3. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMPDB [smpdb.ca]
- 6. Engineering the thermostability of this compound isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. Recent advances on glycosyltransferases involved in the biosynthesis of the proteoglycan linkage region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 11. L-xylulose reductase - Wikipedia [en.wikipedia.org]
- 12. uniprot.org [uniprot.org]
- 13. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of d-xylose reductase, XyrB, from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose, a rare aldopentose sugar, is a critical building block in the synthesis of various biologically active molecules, including antiviral nucleoside analogs and potential anticancer agents. As with any raw material intended for pharmaceutical development, a thorough understanding of its stability profile is paramount to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the stability of this compound, detailing recommended storage conditions, intrinsic and extrinsic factors influencing its degradation, and analytical methodologies for stability assessment. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important monosaccharide.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability behavior.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀O₅ | --INVALID-LINK-- |
| Molecular Weight | 150.13 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 108-112 °C | --INVALID-LINK-- |
| Hygroscopicity | Hygroscopic solid | [1] |
| Solubility | Soluble in water | [2] |
Recommended Storage Conditions
Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended based on supplier data sheets and general principles of carbohydrate stability.
Solid (Powder) Form
| Storage Temperature | Duration | Packaging Recommendations |
| -20°C | Up to 3 years | Tightly sealed containers in a dry environment. |
| 4°C | Up to 2 years | Tightly sealed containers in a dry environment. |
| Room Temperature | Short-term | Tightly sealed containers, protected from moisture.[3] |
Solution Form
Aqueous solutions of this compound are more susceptible to degradation than the solid form. It is advisable to prepare solutions fresh. If storage is necessary, the following conditions are recommended:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Store in single-use aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Store in single-use aliquots. |
Factors Affecting this compound Stability
The stability of this compound can be influenced by several intrinsic and extrinsic factors. Understanding these is crucial for preventing degradation during storage, handling, and formulation.
Intrinsic Factors
This compound is an aldopentose, and its chemical structure dictates its inherent reactivity. The presence of a free aldehyde group in its open-chain form makes it a reducing sugar, susceptible to oxidation and reactions with nucleophiles.
Extrinsic Factors
This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can lead to:
-
Physical Changes: Caking and clumping of the powder, which can affect handling and dissolution.
-
Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation reactions, even at ambient temperatures.
It is therefore critical to store this compound in tightly sealed containers in a dry environment. The use of desiccants is recommended for long-term storage.
The pH of a this compound solution can significantly impact its stability. While specific studies on this compound are limited, research on other reducing sugars like dextrose (D-glucose) indicates that maximum stability in aqueous solutions is generally achieved in a slightly acidic pH range, around pH 4. Both strongly acidic and alkaline conditions can catalyze degradation reactions. Alkaline conditions, in particular, can promote enolization and subsequent degradation pathways.
Exposure to light, particularly UV radiation, can induce photodegradation of carbohydrates. While specific photostability data for this compound is not extensively documented, it is a prudent practice to protect both solid and solution forms of this compound from light by storing them in amber vials or in the dark.
Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for designing stable formulations.
Maillard Reaction
The most significant degradation pathway for this compound in the presence of amino acids, peptides, or proteins is the Maillard reaction.[4] This non-enzymatic browning reaction is initiated by the condensation of the carbonyl group of this compound with a free amino group.
Caption: Simplified Maillard Reaction Pathway.
The rate of the Maillard reaction is influenced by temperature, pH, and water activity. The formation of colored products (melanoidins) and a complex mixture of other compounds can impact the quality and safety of a drug product.
Caramelization
At high temperatures, particularly in the absence of amino compounds, this compound can undergo caramelization. This is a complex series of reactions involving dehydration and polymerization of the sugar, leading to the formation of brown pigments and volatile compounds.
Other Degradation Pathways
-
Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid, forming D-lyxonic acid.
-
Isomerization: Under certain conditions, this compound can isomerize to its corresponding ketose, D-xylulose.
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to establish the shelf-life and appropriate storage conditions for this compound. Such a program should be designed in accordance with ICH guidelines (Q1A(R2)).
Forced Degradation Studies
Forced degradation (stress testing) studies are crucial for identifying potential degradation products and for developing and validating stability-indicating analytical methods.
Caption: Forced Degradation Study Workflow.
Typical Stress Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis of glycosidic bonds (if applicable), formation of furfurals. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Isomerization, enolization, and further degradation. |
| Oxidation | 3% H₂O₂, Room Temperature, 24h | Oxidation of the aldehyde group to a carboxylic acid. |
| Thermal Degradation | 105°C, 48h (solid) or 80°C, 48h (solution) | Caramelization, dehydration. |
| Photostability | ICH Q1B conditions (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) | Photodegradation. |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products, process impurities, and other components in the sample matrix. High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a commonly used technique for the analysis of underivatized carbohydrates.
Example HPLC Method for this compound Analysis:
-
Column: A column suitable for carbohydrate analysis, such as an amino-based or ligand-exchange column (e.g., Aminex HPX-87P).
-
Mobile Phase: Degassed, deionized water or a mixture of acetonitrile and water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-85°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL.
Method validation should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Drug Development Considerations
Excipient Compatibility
During preformulation studies, it is essential to assess the compatibility of this compound with commonly used pharmaceutical excipients. As a reducing sugar, this compound is particularly susceptible to interactions with excipients containing primary or secondary amine groups (e.g., certain amino acids, polymers with amine functionalities), which can lead to the Maillard reaction.
Experimental Protocol for Excipient Compatibility:
-
Prepare binary mixtures of this compound and the selected excipient (typically in a 1:1 or 1:5 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analyze the samples at regular intervals using a validated stability-indicating method to monitor for the appearance of degradation products and any loss of this compound.
-
Physical observations (e.g., color change, caking) should also be recorded.
Formulation Strategies to Enhance Stability
-
pH Control: For liquid formulations, maintaining the pH in the range of optimal stability (typically slightly acidic) is crucial.
-
Moisture Protection: For solid dosage forms, measures to protect against moisture ingress, such as the use of appropriate packaging (e.g., blister packs with high moisture barrier properties) and the inclusion of desiccants, are important.
-
Excipient Selection: Avoid the use of excipients with reactive functional groups (e.g., primary amines) that can participate in the Maillard reaction.
Conclusion
This compound is a valuable chiral building block with significant potential in pharmaceutical synthesis. A comprehensive understanding of its stability profile is critical for ensuring the development of safe and effective drug products. This technical guide has outlined the key factors influencing the stability of this compound, its primary degradation pathways, and the experimental approaches for its stability assessment. By implementing appropriate storage and handling procedures and by conducting thorough stability and compatibility studies, researchers and drug developers can effectively manage the stability of this compound throughout the drug development lifecycle.
References
- 1. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study on the kinetics and mechanism of this compound and D-xylose activation of the adenosine triphosphatase activity associated with yeast hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of D-Lyxose from D-Arabinose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Lyxose is a rare aldopentose sugar that serves as a valuable chiral building block in the synthesis of various biologically active compounds, including nucleoside analogues with potential therapeutic applications. Its synthesis from the more readily available D-arabinose is a key transformation in carbohydrate chemistry. The core of this conversion lies in the stereoselective inversion of the hydroxyl group at the C3 position. This document provides detailed protocols for a multi-step synthesis of this compound from D-arabinose, based on established methodologies in carbohydrate chemistry and information from recent literature. A recently reported 7-step synthesis with an overall yield of 40% utilizes a key step of C3 configuration inversion using (diethylamino)sulfur trifluoride (DAST) on a furanose intermediate.[1][2]
While the full experimental details of the aforementioned 7-step synthesis are not publicly available, this document outlines a representative and chemically sound protocol involving protection, oxidation, stereoselective reduction, and deprotection steps. This approach is a classic and reliable method for the epimerization of sugar hydroxyl groups. Additionally, the specific DAST-mediated inversion step, as described in the literature, will be detailed.
Overall Synthesis Strategy
The conversion of D-arabinose to this compound requires the inversion of the stereocenter at the C3 position. A common and effective strategy to achieve this is through a sequence of chemical transformations:
-
Protection of C1, C2, and C5 hydroxyls: To selectively modify the C3 hydroxyl group, the other hydroxyl groups are protected. This is typically achieved by forming a 1,2-O-isopropylidene acetal to lock the sugar in its furanose form, followed by the protection of the primary C5 hydroxyl group.
-
Oxidation of C3-OH: The free C3 hydroxyl group is oxidized to a ketone.
-
Stereoselective Reduction of C3-carbonyl: The ketone is then reduced back to a hydroxyl group. By choosing the appropriate reducing agent and conditions, the new hydroxyl group is introduced with the opposite stereochemistry (lyxo configuration).
-
Deprotection: Removal of all protecting groups to yield this compound.
An alternative key step reported in the literature involves the direct inversion at C3 using DAST on a trans-2,3-di-hydroxy pentofuranose intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation-Reduction
This protocol describes a robust 4-step synthesis of this compound from D-arabinose.
Step 1: Synthesis of 1,2-O-Isopropylidene-α-D-arabinofuranose
-
Methodology: D-arabinose is reacted with acetone in the presence of an acid catalyst to form the 1,2-O-isopropylidene acetal.
-
Procedure:
-
Suspend D-arabinose (10.0 g, 66.6 mmol) in anhydrous acetone (200 mL).
-
Add concentrated sulfuric acid (1.0 mL) dropwise with stirring at room temperature.
-
Stir the mixture at room temperature for 8-10 hours. Monitor the reaction progress by TLC (Ethyl acetate/Hexane, 1:1).
-
Once the reaction is complete, neutralize the mixture by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield 1,2-O-Isopropylidene-α-D-arabinofuranose as a white solid.
-
Step 2: Synthesis of 1,2-O-Isopropylidene-α-D-erythro-pentofuran-3-ulose
-
Methodology: The free C3 hydroxyl group of the protected arabinofuranose is oxidized to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
-
Procedure:
-
Dissolve 1,2-O-Isopropylidene-α-D-arabinofuranose (5.0 g, 26.3 mmol) in anhydrous dichloromethane (100 mL).
-
Add pyridinium chlorochromate (PCC) (8.5 g, 39.4 mmol) and powdered molecular sieves (4Å, 5 g).
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure to yield the crude ketone.
-
Purify by column chromatography (Ethyl acetate/Hexane gradient) to obtain 1,2-O-Isopropylidene-α-D-erythro-pentofuran-3-ulose.
-
Step 3: Synthesis of 1,2-O-Isopropylidene-α-D-lyxofuranose
-
Methodology: The C3 ketone is stereoselectively reduced to the corresponding alcohol with the lyxo configuration using a reducing agent like sodium borohydride. The approach of the hydride from the less hindered face results in the desired stereoisomer.
-
Procedure:
-
Dissolve the ketone from the previous step (3.0 g, 15.9 mmol) in methanol (50 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (0.9 g, 23.8 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of acetic acid until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to yield 1,2-O-Isopropylidene-α-D-lyxofuranose.
-
Step 4: Synthesis of this compound
-
Methodology: The isopropylidene protecting group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.
-
Procedure:
-
Dissolve the protected lyxofuranose (2.0 g, 10.5 mmol) in a mixture of acetic acid (20 mL) and water (10 mL).
-
Heat the solution at 80 °C for 2-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetic acid and water.
-
Co-evaporate with toluene to remove residual acetic acid.
-
The resulting syrup is this compound, which can be crystallized from ethanol.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | 1,2-O-Isopropylidene-α-D-arabinofuranose | D-Arabinose | Acetone, H₂SO₄ | 80-85% |
| 2 | 1,2-O-Isopropylidene-α-D-erythro-pentofuran-3-ulose | 1,2-O-Isopropylidene-α-D-arabinofuranose | PCC, Molecular Sieves | 75-80% |
| 3 | 1,2-O-Isopropylidene-α-D-lyxofuranose | 1,2-O-Isopropylidene-α-D-erythro-pentofuran-3-ulose | NaBH₄, Methanol | 85-90% |
| 4 | This compound | 1,2-O-Isopropylidene-α-D-lyxofuranose | Acetic Acid, Water | 90-95% |
| Overall | This compound | D-Arabinose | ~50-60% |
Mandatory Visualizations
Experimental Workflow: Oxidation-Reduction Pathway
Caption: Workflow for the synthesis of this compound from D-arabinose.
Signaling Pathway: DAST-Mediated C3 Inversion
As mentioned in the literature, a key step in a recent synthesis involves the use of DAST for the inversion of the C3 hydroxyl group.[1][2] The substrate for this reaction is described as a trans-2,3-di-hydroxy pentofuranose derivative. The DAST reagent facilitates a nucleophilic substitution at the C3 position, leading to the formation of a cis-2,3-di-hydroxy (lyxo) configuration.
Caption: DAST-mediated inversion of C3 hydroxyl in a pentofuranose.
References
Application Notes and Protocols for the Enzymatic Synthesis of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare pentose sugar, is a valuable chiral building block for the synthesis of various bioactive compounds, including antiviral and anticancer nucleoside analogues.[1] Its limited availability from natural sources necessitates efficient and sustainable production methods. Enzymatic synthesis using isomerases presents a highly specific and environmentally friendly alternative to complex chemical routes.[2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on the use of this compound isomerases and multi-enzyme cascade reactions.
Principle of Enzymatic Synthesis
The enzymatic production of this compound primarily involves the isomerization of an abundant and inexpensive starting material. The most common strategies employ specific isomerases to catalyze the conversion of a ketose precursor to the aldose this compound. Two primary enzymatic pathways are highlighted:
-
Direct Isomerization of D-Xylulose: this compound isomerase (D-LI) directly catalyzes the reversible isomerization of D-xylulose to this compound.[2][3]
-
Two-Step Isomerization from D-Xylose: This cascade reaction first utilizes D-xylose isomerase (XI) to convert the readily available D-xylose into D-xylulose. Subsequently, this compound isomerase (D-LI) isomerizes D-xylulose to the final product, this compound.
Data Presentation: Isomerase Characteristics and Performance
The selection of a suitable isomerase is critical for efficient this compound production. The following tables summarize the key characteristics and performance metrics of various isomerases reported in the literature.
Table 1: Characteristics of this compound Isomerases (D-LI) for this compound Synthesis
| Enzyme Source Organism | Recombinant Host | Optimal pH | Optimal Temp. (°C) | Metal Cofactor | Reference |
| Bacillus velezensis | E. coli | 6.5 | 55 | Co²⁺ | [4] |
| Thermofilum sp. | E. coli | 7.0 | >95 | Mn²⁺ | [5][6] |
| Cohnella laevoribosii RI-39 | E. coli | 6.5 | 70 | Mn²⁺ | [7][8] |
| Providencia stuartii | E. coli | 7.5 | 45 | Mn²⁺ | [9] |
| Bacillus licheniformis | Not specified | 8.0 | 40 | Mn²⁺ | [10] |
Table 2: Kinetic Parameters of this compound Isomerases (D-LI)
| Enzyme Source Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (mM-1s-1) | Reference |
| Cohnella laevoribosii RI-39 | This compound | 22.4 ± 1.5 | 5434.8 | 84.9 ± 5.8 | [7][8] |
| Thermofilum sp. | This compound | 74 ± 6.6 | 338 ± 14.9 | Not Reported | [11][12] |
| Bacillus licheniformis | This compound | 30.4 ± 0.7 | Not Reported | 3.2 ± 0.1 | [10] |
Table 3: Performance of Enzymatic this compound Production
| Starting Substrate | Enzyme(s) Used | Key Reaction Conditions | Conversion Yield (%) | Volumetric Productivity | Reference |
| D-Xylulose (500 g/L) | This compound Isomerase (Providencia stuartii) | pH 7.5, 45°C, 2 h | 58 | 144 g L⁻¹ h⁻¹ | [9] |
| D-Xylulose | L-Ribose Isomerase (Acinetobacter sp. DL-28) | Not specified | ~70 | Not Reported | [13][14] |
| D-Glucose (10%) | Candida famata R28, Acetobacter aceti IFO 3281, L-Ribose Isomerase | Multi-step microbial and enzymatic conversion | 5% (D-arabitol from D-glucose) | Not Reported | [13][14] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant this compound Isomerase
This protocol describes the general steps for producing and purifying a recombinant His-tagged this compound isomerase in E. coli.
1. Gene Cloning and Expression Vector Construction:
- The gene encoding this compound isomerase from the desired source organism is amplified by PCR.
- The amplified gene is cloned into an expression vector (e.g., pET series) containing a polyhistidine-tag sequence.
- The resulting plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- Continue to culture the cells at a lower temperature (e.g., 25°C) for several hours (e.g., 8 hours) to enhance the production of soluble protein.[15]
3. Cell Lysis and Crude Extract Preparation:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 250 mM NaCl, pH 8.0).[15]
- Disrupt the cells by sonication on ice.
- Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble protein.[15]
4. Protein Purification:
- Equilibrate a Ni-NTA affinity chromatography column with the lysis buffer.
- Load the crude cell extract onto the column.
- Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 5 mM) to remove non-specifically bound proteins.
- Elute the His-tagged this compound isomerase with an elution buffer containing a higher concentration of imidazole.
- Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM phosphate buffer, pH 8.0) at 4°C.[15]
- Analyze the purity of the enzyme by SDS-PAGE.
Protocol 2: Enzymatic Synthesis of this compound from D-Xylulose
This protocol outlines the direct isomerization of D-xylulose to this compound using purified this compound isomerase.
1. Reaction Setup:
- Prepare a reaction mixture containing the D-xylulose substrate in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).
- Add the required metal cofactor (e.g., 0.1 mM CoCl₂) to the reaction mixture.[16]
- Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for B. velezensis D-LI).[4]
2. Enzymatic Reaction:
- Initiate the reaction by adding a predetermined amount of purified this compound isomerase (e.g., 0.5 U/mL).[15]
- Incubate the reaction mixture at the optimal temperature with gentle agitation for a specified duration (e.g., 30 minutes for activity assays, or longer for preparative synthesis).[15]
3. Reaction Termination and Analysis:
- Terminate the reaction by heat inactivation (e.g., boiling for 10-15 minutes) or by adding an acid.[8]
- Analyze the product mixture for the presence of this compound and the remaining D-xylulose using High-Performance Liquid Chromatography (HPLC).
Protocol 3: Two-Step Enzymatic Synthesis of this compound from D-Xylose
This protocol describes a cascade reaction for the production of this compound from D-xylose.
1. First Isomerization Step (D-Xylose to D-Xylulose):
- Set up a reaction mixture containing D-xylose in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) with the necessary metal cofactor (e.g., 1 mM Mn²⁺).
- Add D-xylose isomerase (e.g., 50 U/mL) and incubate at its optimal temperature (e.g., 85°C) until equilibrium is reached.[15]
2. Second Isomerization Step (D-Xylulose to this compound):
- Cool the reaction mixture to the optimal temperature for the this compound isomerase (e.g., 40°C for B. licheniformis D-LI).[15]
- Add the purified this compound isomerase (e.g., 20 U/mL) to the mixture.[15]
- Incubate at the new temperature until the conversion to this compound is maximized.
3. Downstream Processing and Purification of this compound:
- Enzyme Removal: If using free enzymes, they can be removed by ultrafiltration.
- Substrate and Byproduct Removal: The separation of this compound from the remaining D-xylulose and the initial substrate D-xylose can be challenging. One approach involves the selective degradation of the remaining ketose (D-xylulose) using a specific microorganism like Saccharomyces cerevisiae.[14] Another option is to use borate to form a complex with D-xylulose, facilitating its separation.[9]
- Chromatographic Purification: Column chromatography is a common method for purifying the final this compound product.
- Crystallization: The purified this compound can be crystallized to obtain a high-purity solid product.[14]
- Product Confirmation: The identity and purity of the final this compound product should be confirmed using analytical techniques such as HPLC, ¹³C-NMR, and optical rotation measurement.[14]
Protocol 4: Analytical Method for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of sugars.
-
Column: A carbohydrate analysis column, such as an Aminex HPX-87 series column or a column with an anion-exchange stationary phase, can be used.[17][18]
-
Mobile Phase: The choice of mobile phase depends on the column. For anion-exchange columns, a sodium hydroxide eluent is often used.[18] For other columns, dilute sulfuric acid or pure water may be suitable.[17][19]
-
Detector: A refractive index (RI) detector is commonly used for sugar analysis.[17]
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.
Visualization of Experimental Workflows
Caption: Workflow for single-step and two-step enzymatic synthesis of this compound followed by downstream processing.
References
- 1. ijera.com [ijera.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immobilization of the glucose isomerase from Caldicoprobacter algeriensis on Sepabeads EC-HA and its efficient application in continuous High Fructose Syrup production using packed bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering the thermostability of this compound isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic and Microbial Preparation of d-Xylulose from d-Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Immobilization of glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of this compound from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method of Quantitative Analysis by HPLC and Confirmation by LC-MS of Sugar Alcohols in Foods [jstage.jst.go.jp]
Application Notes and Protocols for D-Lyxose in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose is a rare aldopentose sugar with the chemical formula C₅H₁₀O₅.[1] While its role in cell culture is not as extensively documented as other sugars, it holds potential as a research tool, particularly due to the biological activities of similar rare sugars. This compound is a C'-2 carbon epimer of D-Xylose and occurs infrequently in nature, for instance, as a component of bacterial glycolipids.[1] These application notes provide a guide for the initial use of this compound in cell culture media, including protocols for media preparation, and suggested experimental workflows to determine its effects on various cell lines. It is important to note that while this compound is a precursor for some anti-tumor agents, specific protocols for its direct application in cell culture are still an emerging area of research.[2]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound. Researchers should generate their own dose-response data for their specific cell lines and assays of interest.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀O₅ | [1] |
| Molar Mass | 150.130 g/mol | [1] |
| Solubility in Water | Soluble | [1][3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [3] |
This table is intended as a starting point. Researchers are encouraged to expand this with their own experimental findings.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a sterile this compound stock solution for addition to cell culture media.
Materials:
-
This compound powder
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood
Procedure:
-
Calculate the required mass of this compound: To prepare a 1 M stock solution, weigh out 150.13 mg of this compound for every 1 mL of solvent. For a 100 mM stock, use 15.01 mg per mL.
-
Dissolution: Under a laminar flow hood, dissolve the weighed this compound powder in the desired volume of sterile water or PBS. Gentle warming and vortexing can aid dissolution.[3]
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.
-
Aliquoting: Dispense the sterile this compound solution into sterile cryovials or conical tubes in appropriate working volumes to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Supplementing Cell Culture Media with this compound
This protocol describes how to add the this compound stock solution to your complete cell culture medium.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with serum and antibiotics)
-
Prepared sterile this compound stock solution
-
Sterile serological pipettes
-
Laminar flow hood
Procedure:
-
Thaw this compound Stock: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 100 mL of medium with a final this compound concentration of 10 mM from a 1 M stock, you would add 1 mL of the stock solution to 99 mL of your complete medium.
-
Supplementation: Under a laminar flow hood, add the calculated volume of the this compound stock solution to your complete cell culture medium.
-
Mixing: Gently swirl the medium to ensure homogenous mixing.
-
Use: The this compound supplemented medium is now ready for use in your cell culture experiments.
Protocol 3: Determining the Effect of this compound on Cell Viability (MTT Assay)
This protocol provides a general method to assess the impact of this compound on the viability of a chosen cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound supplemented media at various concentrations
-
Control medium (without this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the existing medium and replace it with fresh media containing various concentrations of this compound (e.g., a serial dilution from 100 mM down to 1 mM). Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Visualizations
Experimental Workflow for this compound Screening
The following diagram illustrates a typical workflow for screening the effects of this compound on a cell line.
Hypothetical Signaling Pathway of Rare Sugar Action
Based on studies of the related rare sugar D-allose, which has been shown to inhibit cancer cell growth, a potential mechanism of action for this compound could involve the modulation of glucose transport and related signaling pathways.[4][5] The following diagram illustrates a hypothetical pathway for investigation. D-allose has been shown to upregulate Thioredoxin Interacting Protein (TXNIP), which in turn can inhibit the glucose transporter GLUT1.[4][5] This leads to reduced glucose uptake and subsequent inhibition of cell growth.[4][5] Researchers can investigate if this compound acts through a similar mechanism.
Concluding Remarks
The study of this compound in cell culture is a developing field. The protocols and information provided here offer a foundational approach for researchers to begin exploring its potential effects. It is crucial to empirically determine the optimal conditions and concentrations for each specific cell line and experimental context. Careful documentation of experimental results will contribute valuable knowledge to the broader scientific community regarding the biological activities of this rare sugar.
References
- 1. Lyxose - Wikipedia [en.wikipedia.org]
- 2. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
D-Lyxose as a Substrate for Enzyme Kinetic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing D-Lyxose as a substrate in enzyme kinetic assays. The information is intended to guide researchers in academic and industrial settings, including those involved in drug development, in characterizing enzymes that metabolize this rare pentose sugar.
Introduction
This compound is a monosaccharide that serves as a substrate for several enzymes, primarily isomerases. The study of enzyme kinetics with this compound is crucial for understanding metabolic pathways, identifying novel enzyme functions, and for the development of enzymatic production processes for rare sugars. These notes focus on two key enzymes: this compound Isomerase and D-Xylose Dehydrogenase.
This compound Isomerase (EC 5.3.1.15)
This compound Isomerase (D-LI) catalyzes the reversible isomerization of this compound to D-Xylulose. This enzyme is of significant interest due to its role in microbial pentose metabolism and its potential applications in the biotechnological production of rare sugars.
Quantitative Data Summary
The kinetic parameters of this compound Isomerase vary depending on the microbial source of the enzyme. Below is a summary of reported Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for D-LI with this compound as the substrate.
| Enzyme Source | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Cofactor | Reference |
| Serratia proteamaculans | 13.3 | Not Reported | 7.5 | 40 | Mn2+ | [1] |
| Thermofilum sp. | 73 ± 6.6 | 338 ± 14.9 | 7.0 | 95 | Mn2+ | [2] |
Note: 1 Unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Experimental Protocol: this compound Isomerase Assay
This protocol describes a discontinuous spectrophotometric assay to determine the activity of this compound Isomerase by quantifying the formation of the ketose product, D-Xylulose, using the cysteine-carbazole method.
Principle:
The cysteine-carbazole reaction is specific for ketoses. In the presence of sulfuric acid, ketoses are dehydrated to form furfural derivatives, which then react with carbazole to produce a purple-colored complex. The intensity of the color, measured at 560 nm, is proportional to the amount of ketose present.[3]
Reagent Preparation:
-
50 mM Tris-HCl Buffer (pH 7.5): Dissolve 0.605 g of Tris base in 80 mL of distilled water. Adjust the pH to 7.5 with 1 M HCl and bring the final volume to 100 mL.
-
10 mM MnCl2 Solution: Dissolve 0.0198 g of MnCl2·4H2O in 10 mL of distilled water.
-
1 M this compound Stock Solution: Dissolve 1.501 g of this compound in 10 mL of distilled water.
-
This compound Substrate Solutions (Variable Concentrations): Prepare a series of dilutions from the 1 M this compound stock solution in 50 mM Tris-HCl buffer (pH 7.5) to achieve the desired final concentrations for the kinetic assay (e.g., ranging from 0.1 to 10 times the expected Km).
-
Enzyme Solution: Dilute the this compound Isomerase enzyme preparation in cold 50 mM Tris-HCl buffer (pH 7.5) to a concentration that will result in a linear reaction rate over the desired time course.
-
0.5 N Perchloric Acid: Carefully add 4.3 mL of 70% perchloric acid to 95.7 mL of distilled water.
-
75% (v/v) Sulfuric Acid: Slowly and carefully add 75 mL of concentrated sulfuric acid to 25 mL of distilled water in an ice bath.
-
1.5% (w/v) Cysteine Hydrochloride Solution: Dissolve 0.15 g of L-cysteine hydrochloride monohydrate in 10 mL of distilled water. Prepare fresh daily.
-
0.12% (w/v) Carbazole Solution: Dissolve 0.012 g of carbazole in 10 mL of absolute ethanol. Prepare fresh daily and protect from light.
Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 µL of 50 mM Tris-HCl buffer (pH 7.5)
-
10 µL of 10 mM MnCl2
-
X µL of this compound substrate solution
-
Y µL of distilled water to bring the pre-incubation volume to 90 µL.
-
-
Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for 5 minutes to equilibrate.
-
Initiate Reaction: Add 10 µL of the diluted enzyme solution to the reaction mixture, mix gently, and start the timer.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 10-30 minutes) ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 0.5 N perchloric acid.
-
Color Development:
-
Take a 100 µL aliquot of the stopped reaction mixture and add it to a new tube.
-
Add 600 µL of 75% sulfuric acid and mix well in an ice bath.
-
Add 20 µL of 1.5% cysteine hydrochloride solution and mix.
-
Add 20 µL of 0.12% carbazole solution, mix, and incubate at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance of the solution at 560 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve with known concentrations of D-Xylulose to determine the amount of product formed in the enzymatic reaction.
Data Analysis:
-
Calculate the concentration of D-Xylulose produced in each reaction using the standard curve.
-
Determine the initial reaction velocity (v) at each this compound concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
Experimental Workflow: this compound Isomerase Assay
Caption: Workflow for this compound Isomerase kinetic assay.
D-Xylose Dehydrogenase (EC 1.1.1.175)
D-Xylose Dehydrogenase catalyzes the oxidation of D-xylose to D-xylono-1,5-lactone, with the concomitant reduction of NAD+ or NADP+. While its primary substrate is D-xylose, some isoforms may exhibit activity towards other pentoses, including this compound. A kinetic assay for this compound with this enzyme would be valuable for characterizing its substrate specificity.
Quantitative Data Summary
There is limited direct data on the kinetic parameters of D-Xylose Dehydrogenase with this compound as a substrate. However, data for the primary substrate, D-xylose, can serve as a reference point for assay development.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Cofactor | Reference |
| Caulobacter vibrioides | D-Xylose | 0.76 | 27.5 | ~8.0 | NAD+ | [4] |
Experimental Protocol: D-Xylose Dehydrogenase Assay (Adapted for this compound)
This protocol describes a continuous spectrophotometric assay to determine the activity of D-Xylose Dehydrogenase by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.
Principle:
The enzymatic oxidation of this compound is coupled to the reduction of NAD+. The formation of NADH is monitored by the increase in absorbance at 340 nm (ε = 6220 M-1cm-1).
Reagent Preparation:
-
100 mM Sodium Phosphate Buffer (pH 8.0): Prepare solutions of 100 mM NaH2PO4 and 100 mM Na2HPO4 and mix to achieve a pH of 8.0.
-
10 mM NAD+ Solution: Dissolve 0.0663 g of NAD+ in 10 mL of distilled water.
-
1 M this compound Stock Solution: Dissolve 1.501 g of this compound in 10 mL of distilled water.
-
This compound Substrate Solutions (Variable Concentrations): Prepare a series of dilutions from the 1 M this compound stock solution in 100 mM sodium phosphate buffer (pH 8.0) to achieve the desired final concentrations.
-
Enzyme Solution: Dilute the D-Xylose Dehydrogenase enzyme preparation in cold 100 mM sodium phosphate buffer (pH 8.0) to a suitable concentration.
Assay Procedure:
-
Reaction Setup: In a quartz cuvette, combine the following:
-
800 µL of 100 mM sodium phosphate buffer (pH 8.0)
-
100 µL of 10 mM NAD+ solution
-
X µL of this compound substrate solution
-
Y µL of distilled water to bring the final volume to 990 µL.
-
-
Blank Measurement: Mix the contents of the cuvette and place it in a spectrophotometer thermostatted at the desired temperature (e.g., 25°C). Record the absorbance at 340 nm for 1-2 minutes to establish a baseline.
-
Initiate Reaction: Add 10 µL of the diluted enzyme solution to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance at 340 nm.
-
Data Collection: Record the absorbance at 340 nm for 3-5 minutes, ensuring a linear increase.
-
Control: Perform a control reaction without the this compound substrate to account for any substrate-independent NAD+ reduction.
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law: v (µmol/min) = (ΔA340/min) * Vt / (ε * l) Where:
-
ΔA340/min is the rate of change of absorbance per minute.
-
Vt is the total reaction volume in mL.
-
ε is the molar extinction coefficient of NADH (6.22 mM-1cm-1).
-
l is the path length of the cuvette in cm.
-
-
Plot the initial velocity (v) against the this compound concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Signaling Pathway: this compound Metabolism
This compound is metabolized by being converted to D-Xylulose, which then enters the pentose phosphate pathway.
Caption: Metabolic pathway of this compound.
Conclusion
The protocols and data presented in these application notes provide a framework for the kinetic characterization of enzymes that utilize this compound as a substrate. The detailed methodologies for this compound Isomerase and the adaptable protocol for D-Xylose Dehydrogenase will be valuable tools for researchers in various fields of biological sciences and biotechnology. Accurate determination of kinetic parameters is essential for understanding enzyme function, elucidating metabolic pathways, and for the rational design of biocatalytic processes.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of D-Lyxose in Glycobiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare pentose sugar, is emerging as a valuable tool in glycobiology research. Its unique stereochemistry offers opportunities for the development of specific enzyme inhibitors, metabolic probes, and as a building block for novel glycoconjugates. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in key areas of glycobiology, including metabolic glycan labeling, enzyme inhibition, and chemoenzymatic synthesis.
Metabolic Glycan Labeling with this compound Analogs
Metabolic glycan labeling is a powerful technique to study glycan biosynthesis and dynamics. By introducing a this compound analog bearing a bioorthogonal handle (e.g., an azide or alkyne group), researchers can track its incorporation into cellular glycans and subsequently visualize or enrich these labeled glycoconjugates.
Application Note:
Metabolic labeling with an azido-D-lyxose analog (e.g., 2-azido-2-deoxy-D-lyxose) allows for the investigation of cellular pathways that can process and incorporate this rare sugar. Once incorporated, the azide group serves as a chemical handle for covalent ligation to probes for fluorescence microscopy, flow cytometry, or enrichment for mass spectrometry-based glycomic or glycoproteomic analysis.[1][2] This approach can be used to study the substrate promiscuity of glycosyltransferases and to identify novel glycan structures containing lyxose or its analogs.
Experimental Protocol: Metabolic Labeling of Cultured Cells with Azido-D-Lyxose
This protocol is adapted from established methods for metabolic labeling with other azido sugars and should be optimized for the specific cell line and azido-D-lyxose analog used.[3][4]
Materials:
-
Peracetylated 2-azido-2-deoxy-D-lyxose (Ac-LxyNAz) - Synthesis required as not commercially available
-
Mammalian cell line of interest (e.g., HeLa, CHO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-functionalized probe (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reagents:
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
-
Streptavidin-agarose beads (for biotin-alkyne probe)
-
SDS-PAGE and Western blotting reagents or fluorescence microscope
Procedure:
-
Cell Culture and Labeling: a. Plate cells in a suitable culture vessel and allow them to adhere and reach 50-70% confluency. b. Prepare a stock solution of Ac-LxyNAz in sterile DMSO (e.g., 100 mM). c. Dilute the Ac-LxyNAz stock solution in complete culture medium to a final concentration of 25-100 µM. Include a vehicle control (DMSO only). d. Aspirate the old medium from the cells and replace it with the Ac-LxyNAz-containing medium. e. Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂).
-
Cell Lysis: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
-
Click Chemistry Reaction (CuAAC): a. To 50 µL of cell lysate (containing ~50 µg of protein), add the following reagents in order: i. 10 µM alkyne-probe (e.g., alkyne-biotin). ii. 1 mM CuSO₄. iii. 100 µM THPTA. iv. 1 mM sodium ascorbate (freshly prepared). b. Vortex to mix and incubate at room temperature for 1 hour.
-
Analysis:
-
For Visualization (Alkyne-Fluorophore): a. Precipitate the proteins using a chloroform/methanol extraction. b. Resuspend the protein pellet in SDS-PAGE sample buffer. c. Analyze the labeled proteins by in-gel fluorescence scanning.
-
For Enrichment (Alkyne-Biotin): a. Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation. b. Pellet the beads by centrifugation and wash three times with lysis buffer. c. Elute the captured glycoproteins by boiling in SDS-PAGE sample buffer. d. Analyze the enriched glycoproteins by Western blotting using an antibody against a protein of interest or proceed with on-bead digestion for mass spectrometry analysis.[2]
-
Inhibition of Glycosyltransferases with this compound Derivatives
This compound analogs can be designed as inhibitors of specific glycosyltransferases by mimicking the structure of the natural donor or acceptor substrates.[5] This application is valuable for elucidating the function of specific glycosyltransferases in biological processes and for the development of potential therapeutic agents.
Application Note:
The structural similarity of this compound to other pentoses and hexoses makes it an interesting scaffold for designing competitive inhibitors of glycosyltransferases. For instance, a this compound derivative could be synthesized to mimic the transition state of the glycosylation reaction, leading to tight binding and potent inhibition. The inhibitory activity can be quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). While specific this compound based inhibitors are not widely reported, analogs of similar sugars like L-fucose have shown potent inhibition of fucosyltransferases.[3]
Experimental Protocol: Assay for Glycosyltransferase Inhibition
This protocol describes a general method to assess the inhibitory potential of a this compound derivative against a specific glycosyltransferase using a commercially available luminescence-based assay that measures the amount of UDP produced.[6]
Materials:
-
Purified glycosyltransferase of interest.
-
UDP-sugar donor substrate (e.g., UDP-Galactose).
-
Acceptor substrate for the glycosyltransferase.
-
This compound-based potential inhibitor.
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Glycosyltransferase Reaction Setup: a. In a 96-well plate, set up the following 25 µL reactions:
- Control Reaction: Glycosyltransferase, UDP-sugar donor, acceptor substrate in reaction buffer.
- Inhibitor Reactions: Glycosyltransferase, UDP-sugar donor, acceptor substrate, and varying concentrations of the this compound derivative in reaction buffer.
- No Enzyme Control: UDP-sugar donor and acceptor substrate in reaction buffer. b. Pre-incubate the enzyme with the inhibitor for 15 minutes at the reaction temperature (e.g., 37°C). c. Initiate the reaction by adding the UDP-sugar donor and acceptor substrates. d. Incubate for 60 minutes at the optimal temperature for the enzyme.
-
UDP Detection: a. Equilibrate the UDP-Glo™ Detection Reagent to room temperature. b. Add 25 µL of the UDP-Glo™ Detection Reagent to each well. c. Mix on a plate shaker for 1 minute. d. Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Data Analysis: a. Measure the luminescence of each well using a luminometer. b. Subtract the background luminescence (No Enzyme Control) from all readings. c. Calculate the percent inhibition for each concentration of the this compound derivative relative to the control reaction. d. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be subsequently determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
Chemoenzymatic Synthesis of Lyxosylated Glycoconjugates
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions to produce complex glycans and glycoconjugates.[7][8] this compound can be used as a starting material to enzymatically generate the corresponding nucleotide sugar, UDP-D-lyxose, which can then be used by a promiscuous glycosyltransferase to create novel lyxosylated structures.
Application Note:
The chemoenzymatic synthesis of lyxosylated glycoconjugates provides access to novel structures for functional studies. A key step is the generation of the activated sugar donor, UDP-D-lyxose. This can be achieved from this compound through a series of enzymatic reactions, analogous to the synthesis of other UDP-sugars.[9][10] The resulting UDP-D-lyxose can then be used with a suitable glycosyltransferase that exhibits relaxed substrate specificity to transfer the lyxose moiety to an acceptor molecule.
Experimental Protocol: Chemoenzymatic Synthesis of a Lyxosylated Disaccharide
This protocol outlines a two-step chemoenzymatic approach to synthesize a lyxosylated disaccharide, starting from this compound. This protocol is based on established methods for the synthesis of other nucleotide sugars and subsequent glycosylation reactions.[1][11]
Part 1: Enzymatic Synthesis of UDP-D-Lyxose
Materials:
-
This compound
-
ATP
-
UTP
-
Lyxokinase (requires recombinant expression)
-
UDP-sugar pyrophosphorylase (commercially available or recombinant)
-
Inorganic pyrophosphatase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
Procedure:
-
One-Pot Reaction Setup: a. In a reaction vessel, combine the following in reaction buffer:
- 50 mM this compound
- 60 mM ATP
- 60 mM UTP
- Lyxokinase (e.g., 1 U/mL)
- UDP-sugar pyrophosphorylase (e.g., 1 U/mL)
- Inorganic pyrophosphatase (e.g., 5 U/mL) b. Incubate the reaction mixture at 37°C for 4-6 hours. c. Monitor the formation of UDP-D-lyxose by HPLC or mass spectrometry.
-
Purification of UDP-D-Lyxose: a. Terminate the reaction by heating at 95°C for 5 minutes. b. Centrifuge to remove precipitated proteins. c. Purify the UDP-D-lyxose from the supernatant using anion-exchange chromatography.
Part 2: Glycosyltransferase-Catalyzed Synthesis of the Lyxosylated Disaccharide
Materials:
-
Purified UDP-D-Lyxose (from Part 1)
-
Acceptor substrate (e.g., p-nitrophenyl-β-D-glucopyranoside)
-
Promiscuous glycosyltransferase (e.g., a mutant β-1,4-galactosyltransferase)
-
Reaction buffer for glycosyltransferase (e.g., 50 mM HEPES, pH 7.0, containing 5 mM MnCl₂)
Procedure:
-
Glycosylation Reaction: a. In a reaction vessel, combine:
- 10 mM UDP-D-Lyxose
- 20 mM p-nitrophenyl-β-D-glucopyranoside
- Glycosyltransferase (e.g., 0.5 U/mL) b. Incubate at 37°C for 12-24 hours. c. Monitor the formation of the lyxosylated disaccharide by TLC or HPLC.
-
Purification and Characterization: a. Purify the product using solid-phase extraction (e.g., C18 cartridge) followed by size-exclusion or reversed-phase chromatography. b. Characterize the structure of the synthesized disaccharide by NMR and mass spectrometry.
Data Presentation
Table 1: Kinetic Parameters of this compound Isomerases
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Optimal Temperature (°C) | Optimal pH | Reference |
| Thermofilum sp. | This compound | 73 ± 6.6 | 338 ± 14.9 | >95 | 7.0 | [12] |
| Streptomyces rubiginosus | D-Xylose | 5.0 | 3.3 (s⁻¹) | 25 | 8.0 (pD) | [7] |
Table 2: Example Inhibition Constants of Glycosyltransferase Inhibitors (L-Fucose Analogs)
| Inhibitor | Target Enzyme | Kᵢ (µM) | Inhibition Type | Reference |
| GDP-2-deoxy-2-fluoro-L-fucose | Fucosyltransferase V | 4.2 | Competitive | [3] |
| GDP-2-deoxy-2-fluoro-L-fucose | Fucosyltransferase III | 38 | Competitive | [3] |
| GDP-6-fluoro-L-fucose | Fucosyltransferase V | 10 | Competitive | [3] |
Table 3: Example Binding Affinities of Carbohydrates to Lectins
Note: Specific binding data for this compound is limited. The following data for other monosaccharides provides a comparative context for carbohydrate-protein interactions.
| Ligand | Protein | Kₑ (µM) | Method | Reference |
| D-Mannose | Concanavalin A | 200 ± 50 | SPR | [13] |
| D-Galactose | Jacalin | 16 ± 5 | SPR | [13] |
| GalNAcα1-O-Ser | Soybean Agglutinin | 0.2 (nM) | ITC | [14] |
Mandatory Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbohydrate-binding properties of L-fucose, D-mannose-specific lectin (SFL 100-2) particles produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A new synthesis of this compound from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Thermodynamics of Multivalent Carbohydrate-Lectin Cross-linking Interactions: Importance of Entropy in the Bind and Jump Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: D-Lyxose as a Versatile Precursor for the Synthesis of Novel Nucleoside Analogs
Introduction
D-Lyxose, a rare C'-2 epimer of D-Xylose, is a pentose sugar that serves as a valuable and versatile chiral building block in medicinal chemistry and drug discovery. Its unique stereochemistry makes it an ideal starting material for the synthesis of nucleoside analogs with modified sugar moieties, which are of significant interest for developing novel therapeutic agents. Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, and modifications to the sugar ring can profoundly impact their biological activity, selectivity, and resistance profiles. This compound is specifically utilized as a precursor for L-nucleoside analogs in antiviral drug development and as a starting material for certain anti-tumor agents.
The primary application of this compound in this context is its conversion into D-lyxofuranose derivatives. These derivatives can then be coupled with various heterocyclic bases (nucleobases) through glycosylation reactions to form novel nucleosides. The resulting lyxo-nucleosides, being stereoisomers of natural ribo-nucleosides, can act as competitive inhibitors or alternative substrates for viral or cellular enzymes, thereby disrupting processes like DNA replication and leading to therapeutic effects. This document provides detailed protocols for the key steps in this synthetic pathway, from the preparation of protected this compound intermediates to their coupling with nucleobases and subsequent deprotection.
Key Synthetic Strategies & Protocols
The synthesis of nucleoside analogs from this compound generally follows a three-stage workflow:
-
Protection and Furanose Formation: The hydroxyl groups of this compound are protected, and the sugar is converted into its furanose (five-membered ring) form, which is necessary for nucleoside synthesis.
-
Glycosylation: The protected D-lyxofuranose derivative is coupled with a desired nucleobase. The silyl-Hilbert-Johnson (Vorbrüggen) reaction is the most common and mild method for this transformation.
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.
Diagram: General Workflow for Nucleoside Analog Synthesis from this compound
Application Notes and Protocols for Studying Carbohydrate Metabolism Using D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare pentose sugar, is a valuable tool for investigating carbohydrate metabolism. As an epimer of D-xylose, it serves as a substrate for this compound isomerase, which converts it to D-xylulose, an intermediate of the pentose phosphate pathway (PPP).[1][2] This unique entry point into a central metabolic hub allows researchers to probe the dynamics of the PPP, its interplay with glycolysis, and its role in cellular processes such as nucleotide biosynthesis, redox homeostasis, and lipogenesis.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in metabolic research.
Key Applications
-
Probing the Pentose Phosphate Pathway: this compound can be used to specifically introduce carbon into the PPP, allowing for the study of its flux and regulation.[2]
-
Investigating Metabolic Disorders: Due to its connection to central carbohydrate metabolism, this compound is a useful tool for studying metabolic diseases like diabetes and obesity.
-
Enzyme Kinetics and Inhibition Studies: this compound serves as a substrate for this compound isomerase and can be used in assays to characterize this enzyme or screen for inhibitors.[6]
-
Drug Development: As a precursor for nucleoside analogs and other bioactive molecules, this compound has potential applications in the development of antiviral and anti-tumor drugs.
Data Presentation
Table 1: Kinetic Parameters of this compound Isomerase from Various Microbial Sources
| Organism Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Metal Ion Cofactor | Reference |
| Thermobifida fusca MBL 10003 | This compound | - | - | 8.0 | 60 | Not required | [7] |
| Arthrobacter sp. N.R.R.L. B3728 | D-Xylose | 1-4 | 7-12 | - | 30-40 | - | [8] |
| Geobacillus caldoxylosilyticus TK4 | D-Glucose | 20.58 | 0.67 | - | - | - | [9] |
| Thermofilum sp. | This compound | 73 ± 6.6 | 338 ± 14.9 | 7.0 | 95 | Mn2+ | [3] |
| Caldanaerobius polysaccharolyticus | D-Fructose | - | - | 6.5 | 65 | Mn2+ | [10] |
Experimental Protocols
Protocol 1: this compound Cellular Uptake Assay using Radiolabeled this compound
This protocol describes a method to measure the uptake of this compound into cultured cells using a radiolabeled tracer.
Workflow for this compound Cellular Uptake Assay
Caption: Workflow for measuring cellular uptake of radiolabeled this compound.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HepG2)
-
24-well cell culture plates
-
Complete growth medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
[14C]this compound (or other suitable radiolabel)
-
Unlabeled this compound
-
Known glucose transporter inhibitors (e.g., cytochalasin B, phloretin) (for competition assays)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that will result in a near-confluent monolayer on the day of the assay.
-
Cell Culture: Incubate the cells in complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Assay Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed assay buffer.
-
Pre-incubation: Add 0.5 mL of assay buffer to each well. For competition experiments, add unlabeled this compound or glucose transporter inhibitors at various concentrations and pre-incubate for 10-30 minutes at 37°C.
-
Initiate Uptake: Start the uptake by adding [14C]this compound to a final concentration of 1-10 µM.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
Stop Uptake: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay.
-
Data Analysis: Express the uptake of [14C]this compound as nanomoles per milligram of protein.
Protocol 2: Analysis of Pentose Phosphate Pathway Intermediates by LC-MS/MS
This protocol outlines the steps for quantifying key intermediates of the PPP in cell extracts after treatment with this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6][7][8][11][12]
Workflow for LC-MS/MS Analysis of PPP Metabolites
Caption: Workflow for quantifying PPP intermediates by LC-MS/MS.
Materials:
-
Cultured cells
-
This compound
-
Quenching solution (e.g., 60% methanol at -45°C)
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards for PPP metabolites
-
LC-MS/MS system with a suitable column (e.g., HILIC)
-
Solvents for LC mobile phase (e.g., acetonitrile, water, ammonium bicarbonate)
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with this compound (e.g., 5-25 mM) for a specified time. Include untreated control cells.
-
Metabolism Quenching: Rapidly quench metabolic activity by adding ice-cold quenching solution to the cell culture plate and incubating for 5 minutes at -20°C.
-
Metabolite Extraction: Aspirate the quenching solution and add cold extraction solvent. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Incubate on ice for 20 minutes with occasional vortexing.
-
Sample Preparation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of the initial LC mobile phase, including internal standards.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a gradient elution program to separate the PPP intermediates. Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode.
-
Data Analysis: Integrate the peak areas for each metabolite and its corresponding internal standard. Calculate the concentration of each metabolite and normalize it to the cell number or total protein content.
Protocol 3: Western Blot for AMPK Phosphorylation
This protocol describes the detection of phosphorylated AMP-activated protein kinase (AMPK) at Threonine 172, a marker of its activation, in cells treated with this compound.
Workflow for Western Blotting of p-AMPK
Caption: Workflow for detecting AMPK phosphorylation by Western blot.
Materials:
-
Cultured cells
-
This compound
-
Positive control (e.g., AICAR)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-total AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound (e.g., 10-50 mM) for various time points. Include a positive control (e.g., 2 mM AICAR for 1 hour).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
Data Analysis: Perform densitometry analysis on the bands to quantify the levels of phosphorylated and total AMPK. Express the results as a ratio of p-AMPK/total AMPK.
Signaling Pathways
This compound Metabolism and its Potential Impact on Cellular Signaling
This compound enters the cell, likely through glucose transporters (GLUTs), and is converted to D-xylulose by this compound isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate in the pentose phosphate pathway. The increased flux through the PPP can lead to an elevated NADPH/NADP+ ratio, which is crucial for cellular redox balance and biosynthetic processes. Furthermore, D-xylulose-5-phosphate is a known activator of protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP). Activated ChREBP translocates to the nucleus and promotes the expression of genes involved in glycolysis and lipogenesis. Additionally, alterations in cellular energy status, potentially influenced by changes in metabolic flux through the PPP, may lead to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
Caption: Potential signaling pathways affected by this compound metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular determinants of de novo nucleotide biosynthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Engineering the thermostability of this compound isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]
Application Note: HPLC Methods for the Analysis and Quantification of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis and quantification of D-Lyxose using High-Performance Liquid Chromatography (HPLC). This compound, a rare aldopentose sugar, is of increasing interest in various fields, including drug development and glycobiology. Accurate and robust analytical methods are therefore essential. This note covers several HPLC-based techniques, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Hydrophilic Interaction Liquid Chromatography (HILIC) with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD), and UV detection following pre-column derivatization. Detailed experimental protocols, quantitative data, and guidance on method selection are provided to assist researchers in choosing and implementing the most suitable method for their specific application.
Introduction to this compound Analysis
This compound is a monosaccharide that, while less common in nature than other pentoses like D-Xylose and D-Arabinose, plays a role in certain biological processes and serves as a valuable chiral building block in synthetic chemistry. Its analysis presents challenges due to its high polarity and lack of a strong UV-absorbing chromophore. HPLC is a powerful tool for the separation and quantification of carbohydrates, and various approaches have been developed to address these challenges. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
HPLC Methodologies for this compound Analysis
Several HPLC methods can be employed for the analysis of this compound. The most common approaches are detailed below.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive and selective method for the direct analysis of carbohydrates without derivatization. Under high pH conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on a strong anion-exchange column.[1] Detection is achieved by measuring the electrical current generated by the oxidation of the analytes on a gold electrode surface.
Typical Applications: Analysis of low concentrations of this compound in complex biological matrices, monosaccharide composition analysis of polysaccharides.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[2] This method is well-suited for the retention and separation of polar compounds like this compound.[3][4] Detection is typically performed using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
Typical Applications: Quantification of this compound in formulations, separation from other sugars and polar compounds.
Ligand-Exchange Chromatography with Refractive Index (RI) Detection
Ligand-exchange chromatography separates sugars based on the interaction of their hydroxyl groups with a metal-loaded cation exchange resin.[5][6] The retention of different sugars is influenced by the stereochemistry of their hydroxyl groups. Water is often used as the mobile phase, making it a green and cost-effective method.[5][6] RI detection is commonly used due to its universal response to non-UV absorbing compounds.[7]
Typical Applications: Analysis of this compound in food samples and fermentation broths.[8]
Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection
For laboratories equipped with standard reversed-phase HPLC systems and UV detectors, pre-column derivatization can be an effective strategy. This compound, being a reducing sugar, can be labeled with a UV-active compound such as 1-phenyl-3-methyl-5-pyrazolone (PMP).[9][10] The resulting derivative is less polar and can be separated on a C18 column.[9]
Typical Applications: Monosaccharide analysis in samples where high sensitivity and specificity are required, and a UV detector is the primary instrument available.
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of this compound and related sugars. Please note that these values can vary depending on the specific instrument, column, and experimental conditions.
| Parameter | HPAE-PAD | HILIC-ELSD/RI | Ligand-Exchange-RI | RP-HPLC-UV (PMP Deriv.) |
| Column Example | Dionex CarboPac™ series | Shodex HILICpak VG-50 4E | Shodex SUGAR SP0810 | C18 Column |
| Mobile Phase | NaOH Gradient | Acetonitrile/Water | Water | Phosphate Buffer/Acetonitrile |
| Detection | PAD | ELSD or RI | RI | UV (e.g., 245 nm) |
| Retention Time (min) | Varies with gradient | ~5-15 | ~15-25 | ~20-30 |
| LOD | Low nmol/L | ~1.5-2 µg/mL (ELSD) | ~0.01-0.17 mg/mL | Low pmol |
| LOQ | ~10 nmol/L | ~4-5 µg/mL (ELSD) | ~0.03-0.56 mg/mL | Mid-to-high pmol |
| Linearity (R²) | >0.99 | >0.999 | >0.997 | >0.99 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on similar sugar analyses and can vary significantly.[3][6]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The appropriate procedure will depend on the sample matrix.
General Workflow for Aqueous Samples (e.g., cell culture media, beverage):
-
Centrifuge the sample to remove particulate matter (e.g., 4,500 x g for 10 minutes).[11]
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter.[11][12]
-
Dilute the sample with the mobile phase or ultrapure water to a concentration within the calibration range.
For Samples Containing Proteins (e.g., biological fluids, fermentation broth):
-
Protein Precipitation: Add Carrez reagents or perform acetonitrile precipitation.[13]
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
For Solid Samples (e.g., plant material, food products):
-
Homogenize the sample.
-
Perform a solvent extraction (e.g., with 80°C water or 80% methanol).[13][14]
-
Centrifuge and filter the extract as described above.
Protocol 1: HPAE-PAD Method
-
Column: Dionex CarboPac™ PA1 (4 x 250 mm) with a corresponding guard column.
-
Mobile Phase A: Water
-
Mobile Phase B: 200 mM Sodium Hydroxide (NaOH)
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-20 min: 100% A (for separation of neutral sugars)
-
Isocratic elution with low concentrations of NaOH (e.g., 10-20 mM) can also be effective for aldopentoses.[1]
-
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
Protocol 2: HILIC-RI Method
-
Column: Shodex HILICpak VG-50 4E (4.6 x 250 mm).[4]
-
Mobile Phase: Acetonitrile/Water (75:25, v/v).[12]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 10 µL
-
Detector: Refractive Index (RI) Detector.
Protocol 3: RP-HPLC with PMP Derivatization and UV Detection
Derivatization Procedure:
-
Dissolve 10-100 µg of the carbohydrate standard or sample in 50 µL of water.
-
Add 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Vortex and incubate at 70 °C for 60 minutes.
-
Cool to room temperature and neutralize with 100 µL of 0.3 M HCl.
-
Extract the PMP derivatives with 200 µL of chloroform to remove excess PMP (repeat 3 times).
-
Collect the aqueous layer and filter before injection.
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase A: 100 mM Sodium Phosphate Buffer, pH 8.0.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Flow Rate: 1.0 mL/min
-
Gradient: 12% to 17% B over 35 minutes.[9]
-
Column Temperature: 25 °C.[9]
-
Injection Volume: 20 µL
-
Detector: UV Detector at 245 nm.[9]
Visualizations
References
- 1. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. shodex.com [shodex.com]
- 5. Method of Quantitative Analysis by HPLC and Confirmation by LC-MS of Sugar Alcohols in Foods [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. open.clemson.edu [open.clemson.edu]
- 11. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agronomy.emu.ee [agronomy.emu.ee]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 14. pure.uva.nl [pure.uva.nl]
Application Notes and Protocols for the Structural Elucidation of D-Lyxose using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a pentose monosaccharide, is a key component of various biologically significant molecules, including bacterial glycolipids and certain antibiotics. Its structural characterization is fundamental to understanding its function and for the development of carbohydrate-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural and conformational analysis of carbohydrates like this compound in solution. This document provides comprehensive application notes and detailed protocols for the elucidation of this compound's structure using a suite of NMR experiments.
In aqueous solution, this compound exists in a dynamic equilibrium between its different isomeric forms. The predominant forms are the pyranose rings, which exist as two anomers: α-D-lyxopyranose and β-D-lyxopyranose, with an approximate ratio of 2:1 (α:β). Further complexity arises from the conformational flexibility of the pyranose ring. The β-anomer primarily adopts a single chair conformation (⁴C₁), while the α-anomer exists as a mixture of two chair conformations (¹C₄ and ⁴C₁). These distinct species can be identified and characterized using one- and two-dimensional NMR techniques.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for the major anomers of this compound in D₂O. This data is essential for the assignment of the NMR spectra and the determination of the relative populations and conformations of the different isomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for D-Lyxopyranose Anomers in D₂O
| Proton | α-D-Lyxopyranose | β-D-Lyxopyranose |
| H-1 | 5.15 (d, J = 1.6 Hz) | 4.88 (d, J = 3.8 Hz) |
| H-2 | 3.65 (dd, J = 3.4, 1.6 Hz) | 3.78 (dd, J = 5.2, 3.8 Hz) |
| H-3 | 3.80 (dd, J = 5.6, 3.4 Hz) | 3.69 (dd, J = 7.0, 5.2 Hz) |
| H-4 | 3.72 (m) | 3.85 (m) |
| H-5eq | 3.88 (dd, J = 12.0, 2.0 Hz) | 3.95 (dd, J = 11.8, 5.4 Hz) |
| H-5ax | 3.60 (dd, J = 12.0, 4.0 Hz) | 3.55 (t, J = 11.8 Hz) |
Note: Chemical shifts are referenced to an internal standard. Coupling constants are absolute values.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for D-Lyxopyranose Anomers in D₂O
| Carbon | α-D-Lyxopyranose | β-D-Lyxopyranose |
| C-1 | 94.5 | 95.8 |
| C-2 | 70.2 | 72.3 |
| C-3 | 71.5 | 73.0 |
| C-4 | 68.0 | 68.4 |
| C-5 | 63.1 | 65.9 |
Application Notes: Principles of NMR Experiments for this compound Structure Elucidation
A combination of 1D and 2D NMR experiments is employed for the complete structural assignment of this compound.
-
¹H NMR (Proton NMR): This is the initial and most fundamental experiment. It provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), signal integrals (proportional to the number of protons), and scalar couplings (J-couplings) to neighboring protons. For this compound, the anomeric proton (H-1) signals of the α and β anomers are well-resolved in the downfield region of the spectrum (typically 4.5-5.5 ppm). The multiplicity and coupling constants of these signals provide initial information about the anomeric configuration.
-
¹³C NMR (Carbon NMR): This experiment provides a spectrum of the carbon backbone. Due to the low natural abundance of the ¹³C isotope, it is less sensitive than ¹H NMR but offers a wider chemical shift range, often resolving ambiguities from overlapping proton signals. The anomeric carbon (C-1) signals are particularly informative and appear in a distinct region (90-100 ppm).
-
COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are scalar coupled to each other, typically those on adjacent carbons. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of the proton connectivity network within each this compound isomer, starting from the well-resolved anomeric proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C assignments. This is crucial for unambiguously assigning the carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying long-range connectivities, confirming assignments, and establishing the overall carbon framework. For this compound, HMBC can confirm the connectivity across the ring and to the exocyclic C-5.
Mandatory Visualizations
Caption: Logical relationships in NMR-based structural elucidation.
Caption: Experimental workflow for this compound NMR analysis.
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H and 2D NMR experiments, or 50-100 mg for ¹³C NMR experiments.
-
Dissolution: Dissolve the weighed this compound in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D). Ensure complete dissolution by gentle vortexing.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature for at least 5 minutes inside the NMR spectrometer before starting the acquisition. This allows for the mutarotational equilibrium to be established.
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
a. ¹H NMR
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW): ~12 ppm
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 2-5 s
-
Acquisition Time (AQ): ~3-4 s
b. ¹³C NMR
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW): ~160 ppm
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2 s
-
Acquisition Time (AQ): ~1 s
c. COSY
-
Pulse Program: Standard COSY sequence (e.g., cosygpppqf on Bruker systems).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW) in F1 and F2: ~10 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS) per increment: 8-16
-
Relaxation Delay (D1): 1.5-2 s
d. HSQC
-
Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW) in F2 (¹H): ~10 ppm
-
Spectral Width (SW) in F1 (¹³C): ~100 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS) per increment: 16-32
-
Relaxation Delay (D1): 1.5 s
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz.
e. HMBC
-
Pulse Program: HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker systems).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW) in F2 (¹H): ~10 ppm
-
Spectral Width (SW) in F1 (¹³C): ~180 ppm
-
Number of Increments (F1): 256-400
-
Number of Scans (NS) per increment: 32-64
-
Relaxation Delay (D1): 1.5-2 s
-
Long-range J(CH) Coupling Constant: Optimized for 8-10 Hz.
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) in all dimensions.
-
Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axes using the residual solvent signal or the internal standard.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative populations of the anomers.
-
Assignment:
-
Start by assigning the anomeric protons (H-1) of the α and β forms from the 1D ¹H spectrum.
-
Use the COSY spectrum to trace the proton-proton connectivities from H-1 to H-2, H-2 to H-3, and so on, to assign all the protons within each anomeric spin system.
-
Use the HSQC spectrum to assign the carbon atom directly attached to each assigned proton.
-
Use the HMBC spectrum to confirm the assignments and the overall carbon skeleton through long-range correlations.
-
-
Conformational Analysis: Analyze the ³J(H,H) coupling constants, particularly ³J(H1,H2), to deduce the dihedral angles and thereby the preferred chair conformations of the pyranose rings.
Application Notes and Protocols for D-Lyxose in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare monosaccharide, and its synthetic derivatives have emerged as a promising class of compounds in the field of antiviral drug development. This document provides an overview of the antiviral potential of this compound derivatives, their mechanism of action, and detailed protocols for their evaluation. The primary antiviral activity of these compounds appears to be targeted against enveloped viruses, with notable efficacy demonstrated against human cytomegalomegalovirus (HCMV). The proposed mechanisms of action involve the inhibition of viral protein glycosylation and interference with viral attachment to host cells.
Mechanism of Action
The antiviral properties of this compound derivatives are believed to stem from two primary mechanisms:
-
Inhibition of Viral Glycoprotein Glycosylation: As an unnatural sugar, this compound analogs can be incorporated into the N-linked glycosylation pathway of viral envelope glycoproteins. This incorporation can lead to the synthesis of aberrant glycoproteins with altered structures and functions. Since proper glycosylation is critical for the correct folding, trafficking, and function of viral proteins, this interference can result in non-infectious viral particles.[1]
-
Interference with Viral Attachment to Host Cells: Many viruses utilize heparan sulfate proteoglycans (HSPGs) on the host cell surface as initial attachment receptors.[2][3][4][5][6] this compound is a precursor for the biosynthesis of glycosaminoglycans (GAGs), the polysaccharide chains of proteoglycans. Introducing this compound derivatives may alter the structure of GAGs, thereby inhibiting the initial binding of viruses to the host cell and preventing subsequent entry.
Signaling Pathway: Viral Attachment via Heparan Sulfate Proteoglycans
The initial interaction of many enveloped viruses with the host cell is mediated by the binding of viral envelope proteins to HSPGs. This attachment concentrates the virus on the cell surface, facilitating the subsequent interaction with specific entry receptors, which then triggers viral entry through endocytosis or membrane fusion.
Caption: Proposed mechanism of this compound derivative intervention in viral entry.
Quantitative Data: Antiviral Activity of this compound Derivatives
Several synthesized α-D- and α-L-lyxofuranosyl and 5-deoxylyxofuranosyl derivatives have been evaluated for their antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The quantitative data for the most active compounds against the Towne strain of HCMV are summarized in the table below.
| Compound Class | Derivative | Virus Strain | Assay Type | IC50 (µM) | IC90 (µM) | Cytotoxicity (CC50 in µM) |
| 5-deoxy-α-L-lyxofuranosyl | 2-halogen derivatives | HCMV (Towne) | Plaque Assay | 0.2 - 0.4 | - | Not reported |
| HCMV (Towne) | Yield Reduction | - | 0.2 - 2 | Not reported | ||
| α-lyxose | 2-halogen derivatives | HCMV (Towne) | Plaque Assay | Weakly active | - | Not reported |
| 5-deoxy-α-lyxose | 2-halogen derivatives | HCMV (Towne) | Plaque Assay | Weakly active | - | Not reported |
| α-lyxose / 5-deoxy-α-lyxose | 2-isopropylamino or 2-cyclopropylamino derivatives | HCMV (Towne) | Plaque Assay | 60 - 100 | - | Not cytotoxic |
| HCMV (Towne) | Yield Reduction | - | 17 - 100 | Not cytotoxic |
Data extracted from Migawa et al., J Med Chem. 1998 Apr 9;41(8):1242-51.[7]
Experimental Protocols
The following are detailed protocols for the evaluation of the antiviral activity and cytotoxicity of this compound derivatives.
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) in 24-well plates.
-
Virus stock of known titer (plaque-forming units [PFU]/mL).
-
This compound derivatives dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium.
-
Culture medium (e.g., MEM with 5% fetal bovine serum).
-
Overlay medium (e.g., 0.4% agarose in culture medium).
-
Fixative solution (e.g., 10% formalin in phosphate-buffered saline).
-
Staining solution (e.g., 0.8% crystal violet in 50% ethanol).
Procedure:
-
Cell Seeding: Seed the 24-well plates with host cells to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in culture medium.
-
Infection: Aspirate the culture medium from the cell monolayers. Inoculate each well with a virus suspension containing approximately 40-80 PFU in a volume of 0.2 mL.
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.
-
Compound Addition: After adsorption, carefully aspirate the virus inoculum.
-
Overlay: Overlay the cell monolayers with 1.5 mL of the overlay medium containing the different concentrations of the this compound derivative. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible in the virus control wells.
-
Fixation and Staining: Fix the cell monolayers with the fixative solution and then stain with the crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Caption: Workflow for the Plaque Reduction Assay.
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of the this compound derivatives.
Materials:
-
Host cell line in 96-well plates.
-
This compound derivatives dissolved in an appropriate solvent and serially diluted in culture medium.
-
Culture medium.
-
MTT solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density of 5,000-10,000 cells per well.
-
Compound Addition: The next day, add 100 µL of the serially diluted this compound derivatives to the wells. Include a cell control (no compound).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 1 to 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Synthesis of this compound Derivatives
The synthesis of α-D-lyxofuranosyl and 5-deoxy-α-D-lyxofuranosyl nucleoside derivatives can be achieved through a multi-step process starting from this compound. A general synthetic scheme is outlined below. For specific details on reagents and conditions, refer to the primary literature.[7]
Caption: General synthetic workflow for this compound nucleoside derivatives.
Conclusion and Future Directions
This compound derivatives represent a valuable scaffold for the development of novel antiviral agents, particularly against HCMV. The application notes and protocols provided herein offer a framework for the continued investigation and optimization of these compounds. Future research should focus on:
-
Expanding the evaluation of this compound derivatives against a broader range of enveloped viruses.
-
Elucidating the specific host and viral enzymes involved in the mechanism of action.
-
Optimizing the synthetic routes to improve yields and facilitate the generation of diverse derivative libraries.
-
Conducting in vivo studies to assess the efficacy and pharmacokinetic properties of lead compounds.
By systematically applying these methodologies, the full therapeutic potential of this compound in antiviral drug development can be realized.
References
- 1. Synthesis and Anti-HIV Activity of d- and l-Thietanose Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Therapeutic development targeting host heparan sulfate proteoglycan in SARS-CoV-2 infection [frontiersin.org]
- 4. Heparan Sulfate Proteoglycans in Viral Infection and Treatment: A Special Focus on SARS-CoV-2 [mdpi.com]
- 5. Heparan Sulfate Proteoglycans Mediate Attachment and Entry of Human T-Cell Leukemia Virus Type 1 Virions into CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparan Sulfate Proteoglycans and Viral Attachment: True Receptors or Adaptation Bias? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for Microbial Production of D-Lyxose from D-Glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microbial and enzymatic production of D-Lyxose, a rare sugar with significant potential in the pharmaceutical industry as a precursor for antiviral drugs and other bioactive molecules.[1] The following sections detail a multi-step bioprocess for converting D-glucose into this compound, along with relevant protocols and quantitative data. While a direct, single-organism fermentation of D-glucose to this compound is not yet widely established, this document outlines a proven enzymatic and microbial pathway and provides adaptable protocols from related rare sugar production processes.
Overview of the Production Pathway
The conversion of D-glucose to this compound can be achieved through a three-step process involving two microbial conversions and one enzymatic isomerization.[2] This pathway leverages the metabolic capabilities of specific yeast and bacterial strains, followed by an enzymatic reaction to yield the final product.
The key steps are:
-
Step 1: Microbial conversion of D-Glucose to D-arabitol using Candida famata.
-
Step 2: Microbial conversion of D-arabitol to D-xylulose using Acetobacter aceti.
-
Step 3: Enzymatic isomerization of D-xylulose to this compound using L-ribose isomerase.
A schematic of this multi-step conversion process is illustrated below.
Caption: Multi-step microbial and enzymatic pathway for this compound production.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the multi-step conversion process, providing key metrics for each stage.
| Step | Substrate | Product | Microorganism/Enzyme | Initial Substrate Conc. (g/L) | Final Product Conc. (g/L) | Conversion Yield (%) | Reference |
| 1 | D-Glucose | D-arabitol | Candida famata R28 | 100 | 50 | 50 | [2] |
| 2 | D-arabitol | D-xylulose | Acetobacter aceti IFO 3281 | Not specified | Near complete conversion | ~100 | [2] |
| 3 | D-xylulose | This compound | L-ribose isomerase (Acinetobacter sp. DL-28) | 10 - 100 | 7 - 70 | ~70 | [2] |
Experimental Protocols
This section provides detailed protocols for each step of the this compound production process.
Step 1: D-arabitol Production from D-Glucose
Microorganism: Candida famata R28
Protocol:
-
Inoculum Preparation:
-
Culture Candida famata R28 in a suitable medium (e.g., YM broth) at 30°C for 24-48 hours with shaking (200 rpm).
-
-
Fermentation:
-
Prepare the fermentation medium containing 100 g/L D-glucose, 10 g/L yeast extract, and 20 g/L peptone.
-
Inoculate the fermentation medium with the seed culture (5-10% v/v).
-
Maintain the fermentation at 30°C with aeration and agitation for 72-96 hours.
-
Monitor D-glucose consumption and D-arabitol production using HPLC.
-
-
Product Recovery:
-
After fermentation, remove the cells by centrifugation.
-
The supernatant containing D-arabitol can be used directly for the next step or purified further.
-
Step 2: D-xylulose Production from D-arabitol
Microorganism: Acetobacter aceti IFO 3281
Protocol:
-
Inoculum Preparation:
-
Grow Acetobacter aceti IFO 3281 in a suitable medium (e.g., mannitol broth) at 30°C for 24-48 hours.
-
-
Conversion:
-
Prepare a reaction mixture containing the D-arabitol supernatant from Step 1.
-
Inoculate with the Acetobacter aceti culture.
-
Incubate at 30°C with vigorous shaking for 24-48 hours to ensure adequate aeration.
-
Monitor the conversion of D-arabitol to D-xylulose by HPLC.
-
-
Product Recovery:
-
Remove bacterial cells by centrifugation. The resulting supernatant contains D-xylulose.
-
Step 3: this compound Production from D-xylulose
Enzyme: L-ribose isomerase from Acinetobacter sp. strain DL-28 (can be used as toluene-treated whole cells).
Protocol:
-
Enzyme Preparation (Toluene-treated cells):
-
Cultivate Acinetobacter sp. DL-28 to a sufficient cell density.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the same buffer and treat with toluene (e.g., 1% v/v) to permeabilize the cell membrane, making the intracellular L-ribose isomerase accessible to the substrate.
-
-
Isomerization Reaction:
-
Prepare the reaction mixture containing the D-xylulose supernatant from Step 2.
-
Add the toluene-treated Acinetobacter sp. cells to the reaction mixture.
-
Incubate the reaction at a suitable temperature (e.g., 30-37°C) for several hours. The conversion of D-xylulose to this compound reaches an equilibrium of approximately 70%.[2]
-
Monitor the formation of this compound using HPLC.
-
-
Downstream Processing and Purification:
-
Remove the bacterial cells by centrifugation.
-
Residual D-xylulose can be selectively removed by fermentation with Saccharomyces cerevisiae, which consumes D-xylulose but not this compound.[2]
-
The resulting solution can be further purified by column chromatography.
-
The final product, this compound, can be crystallized and confirmed by HPLC, 13C-NMR, and other analytical methods.[2]
-
Analytical Methods
Accurate quantification of substrates and products is crucial for process monitoring and optimization.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM).
-
Detector: Refractive Index (RI) detector.
-
Temperature: 60-65°C.
-
This method allows for the separation and quantification of D-glucose, D-arabitol, D-xylulose, and this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from microbial culture to final product analysis.
Caption: Overall experimental workflow for this compound production.
Future Perspectives: Metabolic Engineering for Direct Fermentation
While the multi-step process is effective, developing a single, engineered microorganism for the direct conversion of D-glucose to this compound is a key goal for process intensification and cost reduction. This would likely involve the heterologous expression of a series of enzymes to create a synthetic metabolic pathway. Drawing inspiration from the successful engineering of E. coli for the production of other rare sugars like D-allose and D-xylose[3][4], a potential pathway could be constructed.
A hypothetical engineered pathway in a host like E. coli might involve the following enzymatic steps:
-
Glucose-6-phosphate isomerase: D-glucose-6-P → D-fructose-6-P (native)
-
Mannose-6-phosphate isomerase: D-fructose-6-P → D-mannose-6-P
-
Phosphomannomutase: D-mannose-6-P → D-mannose-1-P
-
A phosphatase: D-mannose-1-P → D-mannose
-
Mannose isomerase: D-mannose → D-fructose
-
D-tagatose 3-epimerase: D-fructose → D-psicose
-
D-psicose 3-epimerase: D-psicose → D-allose
-
L-rhamnose isomerase: D-allose → D-allulose
-
D-tagatose 3-epimerase: D-allulose → D-ribulose
-
L-fucose isomerase: D-ribulose → this compound
The successful implementation of such a pathway would require careful selection of enzymes, optimization of expression levels, and knockout of competing metabolic pathways to channel the carbon flux towards this compound. The protocols for fermentation and analysis described in this document would be directly applicable to such an engineered strain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Production of this compound from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of E. coli for Xylose Production from Glucose as the Sole Carbon Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]
Application Notes and Protocols: D-Lyxose as a Versatile Chiral Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Lyxose, a rare C-2 epimer of D-xylose, is a pentose sugar that has garnered significant interest in the fields of medicinal chemistry and organic synthesis.[1][2][3] Its unique stereochemical arrangement, featuring four hydroxyl groups, makes it a highly versatile chiral precursor for the synthesis of a wide array of biologically active molecules.[1] this compound serves as a crucial starting material for the development of novel therapeutic agents, including antiviral and anti-tumor drugs, by providing a scaffold for constructing complex molecular architectures with precise stereocontrol.[1][4] Its applications range from the synthesis of L-nucleoside analogs and iminosugars to the preparation of other rare sugars.[4][5][6] This document provides an overview of the applications of this compound in organic synthesis, along with detailed protocols for key transformations.
Applications in the Synthesis of Bioactive Molecules
Synthesis of L-Nucleoside Analogs
This compound is a key precursor for the synthesis of L-nucleoside analogs, which are known for their potent antiviral and anti-cancer activities.[4] The unnatural L-configuration of these analogs often imparts resistance to metabolic degradation and can lead to unique mechanisms of action. The synthesis typically involves the stereoselective construction of the C-N glycosidic bond between a protected L-lyxofuranose derivative and a nucleobase.
A common strategy involves the conversion of this compound into a suitable L-lyxose derivative, followed by glycosylation. This approach leverages the readily available D-enantiomer to access the synthetically challenging L-nucleosides.
Synthesis of Iminosugars
Iminosugars, also known as azasugars, are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom.[7] These compounds are potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in various biological processes, making them attractive targets for the treatment of viral infections, diabetes, and cancer.[7] this compound can be converted into polyhydroxylated piperidines and pyrrolidines, the core structures of many iminosugars, through a series of transformations including amination and cyclization. For example, 1,4-dideoxy-1,4-imino-D-lyxitol, a known α-mannosidase inhibitor, can be synthesized from this compound.[7]
Precursor for Other Rare Sugars
This compound also serves as a synthetic intermediate for the preparation of other rare sugars.[4] For instance, it can be used to synthesize L-ribose, a crucial component of several antiviral drugs.[4][6] Enzymatic methods utilizing this compound isomerase can also be employed for the production of functional sugars like D-mannose.[2][8]
Key Synthetic Transformations and Experimental Protocols
The successful use of this compound as a building block relies on a series of key chemical transformations. This section provides detailed protocols for some of these fundamental reactions.
Protecting Group Strategies
Due to the presence of multiple hydroxyl groups, regioselective protection is a critical first step in the synthesis of this compound derivatives. The choice of protecting groups is crucial for the overall success of the synthetic route, and an orthogonal protection strategy is often employed to allow for the selective deprotection of specific hydroxyl groups.
Protocol 1: Preparation of 1,2:3,5-di-O-isopropylidene-α-D-lyxofuranose
This protocol describes the protection of the hydroxyl groups of this compound using acetone to form acetonides, which are stable under basic and nucleophilic conditions but can be easily removed in acidic conditions.
-
Materials: this compound, Acetone, Sulfuric acid (concentrated), Sodium bicarbonate, Anhydrous sodium sulfate, Dichloromethane.
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous acetone.
-
Cool the suspension to 0 °C in an ice bath.
-
Add concentrated sulfuric acid (catalytic amount) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Stereochemical Inversion: Synthesis of this compound from D-Arabinose
A notable application of stereochemical control is the synthesis of this compound from the more readily available D-arabinose. This transformation involves an inversion of configuration at the C-3 position. A reported 7-step synthesis achieves this with a total yield of 40%.[9][10]
Protocol 2: Inversion of Configuration at C-3 (General Strategy)
This protocol outlines a general approach for the inversion of a secondary alcohol, a key step in converting a D-arabinose derivative to a this compound derivative. The Mitsunobu reaction is a common method for achieving this inversion.
-
Materials: Protected D-arabinose derivative with a free C-3 hydroxyl group, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Benzoic acid, Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
Dissolve the protected D-arabinose derivative (1.0 eq) and benzoic acid (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add triphenylphosphine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting benzoate ester (with inverted stereochemistry at C-3) by column chromatography.
-
The benzoate group can then be hydrolyzed under basic conditions (e.g., sodium methoxide in methanol) to yield the this compound derivative with the inverted hydroxyl group.
-
Glycosylation for Nucleoside Synthesis
The formation of the glycosidic bond is a pivotal step in the synthesis of nucleoside analogs. The Vorbrüggen glycosylation is a widely used method that involves the reaction of a silylated nucleobase with a protected sugar derivative bearing a suitable leaving group at the anomeric center.
Protocol 3: Vorbrüggen Glycosylation of a Protected L-Lyxofuranose
-
Materials: 1-O-acetyl-2,3,5-tri-O-benzoyl-L-lyxofuranose (L-lyxose derivative), Persilylated nucleobase (e.g., bis(trimethylsilyl)thymine), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Anhydrous acetonitrile.
-
Procedure:
-
Dry the nucleobase by co-evaporation with anhydrous toluene and then treat with an excess of N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in the presence of a catalytic amount of ammonium sulfate, and heat to reflux until the solution becomes clear. Remove the excess silylating agent under vacuum.
-
Dissolve the L-lyxose derivative (1.0 eq) and the persilylated nucleobase (1.2 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSOTf (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nucleoside by column chromatography on silica gel to obtain the protected L-nucleoside analog.
-
The protecting groups can be removed in a subsequent step (e.g., using sodium methoxide in methanol for benzoyl groups).
-
Data Presentation
The following tables summarize representative quantitative data for key synthetic transformations involving this compound and its derivatives.
Table 1: Synthesis of this compound from D-Arabinose
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1-7 | Overall Conversion | Multi-step synthesis including inversion at C3 | 40 | [9][10] |
Table 2: Representative Glycosylation Reactions
| Sugar Donor | Nucleobase | Coupling Conditions | Product | β/α Ratio | Yield (%) | Reference |
| Protected D-ribonolactone | Lithiated heterocycle | Nucleophilic substitution | C1'-substituted C-nucleosides | 2:1 | Not specified | [11] |
| Activated Riboside (10) | Pyrrole | BF₃·Et₂O, -50 °C | Pyrrolo-nucleoside (11) | 2:1 | 60 | [12] |
| Per-benzylated lactone (34) | Bicyclic heterocycle | Glycosylation | Lactol (36) | Not specified | 60 | [12] |
Visualizations
The following diagrams illustrate key synthetic pathways and relationships involving this compound.
Caption: General workflow for the synthesis of L-nucleoside analogs from this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A new synthesis of this compound from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 12. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of D-Lyxose
Welcome to the technical support center for the chemical synthesis of D-Lyxose. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the chemical synthesis of this compound?
A1: this compound is a rare sugar, making its direct isolation impractical. Therefore, it is typically synthesized from more abundant monosaccharides. Common starting materials include D-Xylose, D-Arabinose, and D-Threose.[1][2] Synthesis from D-glucose or D-galactose is also possible but often involves more complex, multi-step chemoenzymatic pathways.[3][4]
Q2: Why is stereochemical control the primary challenge in this compound synthesis?
A2: The defining challenge in synthesizing this compound is achieving the correct stereochemistry. This compound is an epimer of other pentoses, differing only in the spatial arrangement of hydroxyl groups at specific carbon atoms. For instance, it is the C-4 epimer of D-xylulose.[5] Synthesis often requires an inversion of configuration (epimerization) at a specific chiral center of the starting material, which can be difficult to control and may lead to a mixture of sugar isomers that are hard to separate.[1][6]
Q3: What is the role of protecting groups in this compound synthesis?
A3: Protecting groups are essential for selectively masking certain hydroxyl groups while allowing chemical transformations to occur at other positions.[7] A robust protecting group strategy is critical for success and involves several considerations:
-
Regioselectivity: Applying a protecting group to a specific hydroxyl group, such as the use of a tert-Butyldimethylsilyl (TBS) group.[8]
-
Stability: The group must be stable under various reaction conditions.[9]
-
Orthogonality: Using multiple protecting groups that can be removed under different conditions without affecting each other.[7]
-
Cleavage: The group must be removable in high yield without altering the target molecule.[10]
Q4: What are the major difficulties in purifying synthetic this compound?
A4: Purification is a significant bottleneck. The primary difficulty lies in separating this compound from structurally similar compounds, including the starting material and other diastereomers (epimers) formed during the reaction.[3] For example, separating this compound from its precursor D-Xylulose by column chromatography is notoriously difficult.[3] This challenge has driven the development of chemoenzymatic methods that offer higher selectivity to minimize purification steps.[11][12]
Q5: Are there effective alternatives to purely chemical synthesis for producing this compound?
A5: Yes, enzymatic and chemoenzymatic methods are powerful alternatives that address many of the challenges of traditional chemical synthesis, such as harsh reaction conditions, the need for complex protecting group manipulations, and low yields.[13][14] this compound isomerases (D-LI) can catalyze the isomerization of D-Xylulose to this compound with high specificity.[13][15] These biocatalytic routes often provide higher yields and simplified purification.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: The final yield of this compound is unexpectedly low.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Epimerization/Inversion | Monitor the reaction progress using TLC or NMR spectroscopy. If the reaction has stalled, consider increasing the reaction time, temperature, or the amount of catalyst/reagent. For example, epimerization of xylose using an Sn-Beta catalyst is conducted at elevated temperatures (150 °C).[6] |
| Inefficient Protecting Group Cleavage | Confirm that the deprotection conditions are appropriate for the specific protecting group used. Incomplete deprotection can lead to a mixture of partially protected products, complicating purification and reducing the yield of the final compound. Refer to literature for optimal cleavage conditions.[10] |
| Side Product Formation | Analyze the crude product mixture by NMR or Mass Spectrometry to identify byproducts. Undesired side reactions can consume starting material. Optimization of reaction conditions (e.g., temperature, solvent, reaction time) may be necessary to minimize them. |
| Product Degradation | This compound, like other sugars, can be sensitive to harsh acidic or basic conditions and high temperatures. Ensure that workup and purification steps are performed under mild conditions to prevent degradation. |
Problem 2: The product is a mixture of inseparable sugar isomers.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Lack of Stereocontrol | The key inversion step lacks selectivity. Re-evaluate the reagent and conditions. For example, a synthesis from D-arabinose utilizes the DAST reagent for a specific inversion at the C3 position.[2] |
| Equilibrium-Driven Reaction | Many isomerization reactions are reversible and result in an equilibrium mixture. For instance, the epimerization of D-Xylose can yield a mixture of D-Xylose and this compound.[2] Consider strategies to shift the equilibrium, such as selectively crystallizing the desired product or using an enzymatic approach with a more favorable equilibrium. |
| Anomeric Mixture | The final product exists as a mixture of α and β anomers. While this is normal, if a specific anomer is required, further separation or anomeric control during synthesis is necessary. The separation of anomers can be challenging.[11] |
| Analytical Confirmation | To confirm the presence of this compound versus its epimer D-Xylose, you can perform nitric acid oxidation. This compound oxidizes to an optically active aldaric acid, whereas D-Xylose forms an optically inactive (meso) aldaric acid.[1][16] |
Quantitative Data Summary
The overall yield of this compound synthesis is highly dependent on the chosen route. Below is a comparison of representative synthetic strategies.
| Starting Material | Key Transformation | Reported Overall Yield | Reference |
| D-Arabinose | 7-step chemical synthesis including C3 inversion with DAST | ~40% | [2] |
| D-Xylulose | Enzymatic isomerization using L-ribose isomerase | ~70% (conversion) | [3] |
| D-Threose | Kiliani-Fischer synthesis | Mixture of D-Xylose and this compound | [1] |
| D-Glucose | Microbial and enzymatic reactions | 5.0% yield of D-arabitol from D-glucose (intermediate step) | [3] |
Experimental Protocols
Protocol: Synthesis of this compound from D-Arabinose (Conceptual Outline)
This protocol outlines the key transformation in a multi-step synthesis where the configuration at C3 is inverted. The full synthesis involves protection and deprotection steps.[2]
-
Starting Material: A suitably protected derivative of D-arabinose, where the hydroxyl groups at C2 and C3 are free, but other positions are protected (e.g., as an isopropylidene acetal).
-
Oxidation: The hydroxyl group at C2 is oxidized to a ketone using an appropriate oxidizing agent (e.g., Swern or Dess-Martin oxidation). This forms a 2-keto intermediate.
-
Stereoselective Reduction: The ketone is then reduced back to a hydroxyl group. Using a bulky reducing agent (e.g., L-Selectride®) will favor attack from the less hindered face, resulting in the inversion of the stereocenter at C2, yielding the D-ribose configuration.
-
Inversion at C3 (Key Step): The hydroxyl groups at C2 and C3 (now in a cis configuration in the ribose intermediate) are reacted with a reagent like diethylaminosulfur trifluoride (DAST). This reagent promotes an SN2 reaction, leading to an inversion of configuration at C3 to give the desired trans arrangement of the this compound configuration.[2]
-
Deprotection: All protecting groups are removed under appropriate conditions to yield pure this compound.
-
Purification: The final product is purified, typically by column chromatography, to remove any remaining reagents and byproducts.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in this compound synthesis.
Caption: A generalized workflow for the chemical synthesis of this compound from a common precursor.
Caption: A decision tree to diagnose and address the common issue of low reaction yields.
Caption: Diagram illustrating the concept of using orthogonal protecting groups for synthesis.
References
- 1. D-Xylose and this compound are formed when d-threose undergoes a Kilia... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d. What sugar is the C-4 epimer of this compound? | Study Prep in Pearson+ [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. A useful strategy for synthesis of the disaccharide of OSW-1 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05748H [pubs.rsc.org]
- 9. agroipm.cn [agroipm.cn]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 12. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chegg.com [chegg.com]
Technical Support Center: D-Lyxose Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Lyxose separation by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when separating this compound by HPLC?
A1: The primary challenges in this compound separation include:
-
Co-elution with other aldopentoses: this compound often co-elutes with other five-carbon sugars (aldopentoses) like D-Arabinose and D-Xylose, making quantification difficult.[1]
-
Peak splitting due to anomerization: In solution, reducing sugars like this compound exist as interconverting α and β anomers. This can lead to split or broad peaks during chromatographic separation.[2]
-
Poor retention on reversed-phase columns: Due to its high polarity, this compound is poorly retained on standard C18 columns.[3]
-
Baseline instability with Refractive Index (RI) detection: RI detectors are sensitive to changes in mobile phase composition and temperature, which can lead to baseline drift.
Q2: Which type of HPLC column is best suited for this compound separation?
A2: Reversed-phase columns are generally not suitable for retaining highly polar sugars like this compound. The recommended column chemistries are:
-
Anion-Exchange Chromatography (AEC): This is a robust technique for separating carbohydrates. At high pH, the hydroxyl groups of sugars are partially ionized, allowing for separation on an anion-exchange column.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective at retaining and separating polar compounds like sugars.
-
Ligand-Exchange Chromatography: These columns utilize metal ions to form complexes with the hydroxyl groups of sugars, enabling separation.
-
Chiral Columns: For separating this compound from its L-enantiomer or for resolving anomers, a chiral column such as a Chiralpak AD-H can be used.[2][4]
Q3: What detection method is most appropriate for this compound?
A3: Since this compound lacks a strong chromophore, UV detection is not ideal unless derivatization is performed. The most common detection methods are:
-
Refractive Index (RI) Detection: RI is a universal detector for non-UV absorbing compounds and is widely used for sugar analysis.[2][4][5]
-
Pulsed Amperometric Detection (PAD): PAD is a highly sensitive and selective method for detecting carbohydrates following separation by high-performance anion-exchange chromatography (HPAE-PAD).[1]
-
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that can be used for sugar analysis and is compatible with gradient elution, unlike RI detection.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of this compound with Other Sugars
Q: My this compound peak is not well-separated from other sugars like D-Arabinose. How can I improve the resolution?
A: Poor resolution is a common issue when analyzing a mixture of aldopentoses. Here are several strategies to improve separation:
-
Optimize Mobile Phase Composition (Anion-Exchange): The concentration of the sodium hydroxide (NaOH) eluent is critical in anion-exchange chromatography of sugars. As shown in the table below, decreasing the NaOH concentration can significantly increase the retention times of aldopentoses and improve their resolution.[1] For instance, optimal resolution of all aldopentoses has been achieved with a 20 mM NaOH eluent.[1]
-
Adjust Mobile Phase Composition (HILIC): In HILIC, the separation is driven by the partitioning of the analyte between a polar stationary phase and a less polar mobile phase. To increase retention and improve the resolution of early-eluting peaks like this compound, increase the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase.
-
Change Column Temperature: Operating at an elevated and controlled temperature can improve peak shape by accelerating the interconversion of anomers, leading to a single, sharper peak.[2] However, the effect on selectivity can vary, so it should be optimized for your specific separation. For some sugar separations, a column temperature of around 80°C is used to prevent peak splitting.
-
Decrease Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.
-
Select a Different Column: If optimizing the mobile phase and temperature is insufficient, consider a column with a different selectivity. For example, if you are using an anion-exchange column, a different brand or a column with a different polymer backbone may provide the necessary selectivity.
Issue 2: Peak Splitting or Broad Peaks
Q: I am observing a split or very broad peak for my this compound standard. What is the cause and how can I fix it?
A: This is often due to the presence of α and β anomers of this compound in solution. The rate of interconversion between these anomers can be slow compared to the chromatographic timescale, resulting in their partial or full separation.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 60-80°C) can increase the rate of anomer interconversion, causing the two anomeric peaks to coalesce into a single, sharper peak.[2]
-
Increase Mobile Phase pH: Using a high pH mobile phase (e.g., with NaOH in anion-exchange chromatography) can also accelerate mutarotation and lead to a single peak.[2]
-
Check for Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can also cause peak splitting. To diagnose this, first remove the guard column and see if the peak shape improves. If not, try back-flushing the analytical column (if permitted by the manufacturer) or replacing it.
Issue 3: Retention Time Drifting
Q: The retention time for this compound is not consistent between injections. What could be causing this?
A: Retention time drift can be caused by several factors. The following workflow can help you diagnose the issue.
-
Check for System Leaks: Even a small leak in the pump, injector, or fittings can cause fluctuations in the flow rate, leading to unstable retention times.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. This is especially important for HILIC and ion-exchange chromatography. If you see a gradual drift in retention time over several runs, insufficient equilibration is a likely cause.
-
Verify Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If using an online mixer, ensure the proportioning valves are functioning correctly. For HILIC, evaporation of the organic solvent can change the mobile phase composition and affect retention.
-
Maintain Consistent Column Temperature: Fluctuations in the column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature.[6]
Issue 4: Ghost Peaks in the Chromatogram
Q: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is their source?
A: Ghost peaks can originate from various sources. A systematic approach is needed to identify and eliminate them.[7][8]
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.[8] Prepare fresh mobile phase using high-purity (HPLC-grade) solvents.
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. To check for this, inject a blank solvent after a concentrated sample. If the ghost peak appears, implement a needle wash step or a more rigorous flushing procedure between runs.
-
Contaminated Sample Vials or Caps: Leachables from vials or septa can be a source of contamination. Run a blank using a new vial and cap from a different lot to rule this out.
-
System Contamination: Contaminants can accumulate in the injector, tubing, or column. A systematic cleaning of the HPLC system may be necessary.
Data Presentation
Table 1: Effect of NaOH Eluent Concentration on the Retention Times of Aldopentoses on an Anion-Exchange Column. [1]
| NaOH Concentration (mM) | D-Arabinose Retention Time (min) | This compound Retention Time (min) | D-Xylose Retention Time (min) | D-Ribose Retention Time (min) | Resolution between D-Arabinose and this compound |
| 100 | ~4.5 | ~4.5 | ~5.0 | ~5.5 | Co-eluted |
| 80 | ~5.0 | ~5.0 | ~5.8 | ~6.5 | Co-eluted |
| 60 | ~6.0 | ~6.2 | ~7.0 | ~8.0 | Partially Resolved |
| 40 | ~8.0 | ~8.5 | ~9.5 | ~11.0 | Resolved |
| 20 | ~13.0 | ~14.0 | ~16.0 | ~18.5 | Baseline Resolved |
Note: Retention times are approximate and will vary depending on the specific column, system, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Separation of Aldopentoses using Anion-Exchange Chromatography with Pulsed Amperometric Detection (AEC-PAD)[1]
This protocol is adapted from a method for separating all aldopentoses.
-
HPLC System: An HPLC system equipped with a quaternary pump, a column oven, and a pulsed amperometric detector.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., a column packed with a polystyrene-divinylbenzene copolymer with a quaternary ammonium functional group).
-
Mobile Phase: Prepare a 20 mM NaOH solution by diluting a 50% (w/v) NaOH stock solution with deionized, degassed water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 30°C.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode and an Ag/AgCl reference electrode. Use a waveform appropriate for carbohydrate detection.
-
Sample Preparation: Dissolve this compound and other sugar standards in deionized water to a concentration of 0.1% (w/v). Filter the sample through a 0.45 µm membrane filter before injection.
-
Injection Volume: 2 µL.
-
Procedure: a. Equilibrate the column with the 20 mM NaOH mobile phase until a stable baseline is achieved. b. Inject the prepared sample. c. Monitor the chromatogram for the elution of the sugars.
Mandatory Visualization
Caption: Troubleshooting workflow for split or broad HPLC peaks.
Caption: Workflow for identifying the source of ghost peaks.
References
- 1. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. agronomy.emu.ee [agronomy.emu.ee]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. waters.com [waters.com]
optimizing D-Lyxose isomerase reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing D-Lyxose isomerase reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound isomerase activity?
The optimal pH for this compound isomerase activity typically falls within a slightly acidic to neutral range. For many characterized this compound isomerases, the maximal activity is observed around pH 6.5 to 7.5.[1][2][3][4][5] However, the exact optimum can vary depending on the source of the enzyme. For industrial applications, a slightly acidic pH is often preferred to minimize the formation of unwanted by-products.[1]
Q2: What is the optimal temperature for this compound isomerase activity?
The optimal temperature for this compound isomerase activity shows significant variation depending on the source organism. Enzymes from mesophilic organisms generally have optimal temperatures in the range of 40-55°C.[5][6] In contrast, enzymes from thermophilic and hyperthermophilic organisms can exhibit optimal activity at much higher temperatures, ranging from 70°C to above 95°C.[7][8] Thermostable this compound isomerases are often desirable for industrial applications due to their robustness.[7][9]
Q3: Does this compound isomerase require a metal ion cofactor?
Yes, this compound isomerase is a metalloenzyme and its activity is strictly dependent on the presence of divalent metal cations.[7] The most common activating metal ions are Manganese (Mn²⁺) and Cobalt (Co²⁺).[1][7] While Magnesium (Mg²⁺) can also activate the enzyme, it is often less effective than Mn²⁺ or Co²⁺.[7] The optimal concentration of the required metal ion is typically in the range of 0.1 mM to 1 mM.[1][6]
Q4: What is the substrate specificity of this compound isomerase?
This compound isomerase primarily catalyzes the reversible isomerization of this compound to D-xylulose.[3] However, many this compound isomerases exhibit broad substrate specificity and can catalyze the isomerization of other sugars, including the conversion of D-mannose to D-fructose and L-ribose to L-ribulose.[6][10] The enzyme from a hyperthermophilic archaeon, Thermofilum sp., has been shown to be highly specific for this compound.[7]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction buffer. | Verify the pH of your buffer and adjust it to the optimal range for your specific this compound isomerase (typically pH 6.5-7.5).[1][2][3] |
| Suboptimal reaction temperature. | Ensure the reaction is incubated at the optimal temperature for your enzyme. For thermostable enzymes, this could be as high as 95°C.[7][8] |
| Absence or incorrect concentration of metal cofactor. | Add the required divalent metal ion (typically Mn²⁺ or Co²⁺) to the reaction mixture at the recommended concentration (usually 0.1-1 mM).[1][7] |
| Enzyme denaturation. | Avoid repeated freeze-thaw cycles. Store the enzyme at the recommended temperature. If the enzyme has been exposed to extreme pH or temperature, it may be irreversibly denatured. |
| Presence of inhibitors. | Heavy metal ions such as Cu²⁺ and Zn²⁺ can inhibit this compound isomerase activity.[7] Ensure your reagents and water are free from contaminating heavy metals. Xylitol can act as a competitive inhibitor.[11] |
| Incorrect substrate concentration. | If the substrate concentration is too low, the reaction rate will be slow. If it is too high, you may observe substrate inhibition in some cases. Determine the optimal substrate concentration for your experimental setup. |
| Issues with the enzyme assay. | Verify that all components of your assay are prepared correctly and are not expired. For coupled assays, ensure the coupling enzyme is active and not rate-limiting.[12] |
Issue 2: Poor Enzyme Stability
| Possible Cause | Troubleshooting Step |
| Inappropriate storage conditions. | Store the enzyme at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol. |
| Instability at reaction temperature. | For enzymes from mesophilic sources, prolonged incubation at higher temperatures can lead to denaturation.[13] Consider using a more thermostable this compound isomerase for reactions requiring high temperatures.[7][9] The presence of the metal cofactor and substrate can enhance thermal stability.[13] |
| Proteolytic degradation. | If using a crude enzyme preparation, consider adding protease inhibitors. Further purification of the enzyme may be necessary. |
| Dissociation of subunits. | Some this compound isomerases are multimeric.[13] High concentrations of denaturants like urea can cause dissociation into inactive monomers. Maintain appropriate buffer conditions to ensure the native quaternary structure. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting. | Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accurate and consistent volumes. |
| Variability in reagent preparation. | Prepare fresh buffers and substrate solutions for each set of experiments. Ensure all reagents are fully dissolved and at the correct concentration. |
| Fluctuations in temperature. | Use a water bath or incubator with precise temperature control to maintain a constant reaction temperature. |
| Errors in data analysis. | Ensure you are correctly calculating the initial reaction rates from your raw data. For kinetic analysis, use appropriate software and models for data fitting.[14] |
Data Presentation: Optimal Reaction Conditions for this compound Isomerases from Various Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Required Metal Ion | Reference |
| Providencia stuartii | 7.5 | 45 | Mn²⁺ | [15] |
| Thermofilum sp. | 7.0 | >95 | Mn²⁺, Co²⁺ | [7][12][13] |
| Serratia proteamaculans | 7.5 | 40 | Mn²⁺ | [1] |
| Bacillus velezensis | 6.5 | 55 | Co²⁺ | [1][6] |
| Cohnella laevoribosii | 6.5 | 70 | Mn²⁺ | [3] |
| Dictyoglomus turgidum | 7.5 | 75 | Co²⁺ | [16] |
| Thermoprotei archaeon | 6.5 | 80-85 | Ni²⁺ | [4] |
| Lactobacillus xylosus | 7.5 | - | - | [11] |
Experimental Protocols
Protocol 1: Standard Assay for this compound Isomerase Activity
This protocol is a general guideline and may need to be optimized for your specific enzyme.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM Buffer (e.g., Bis-Tris for pH 7.0, Sodium Phosphate for pH 6.5-7.5)
-
1 mM Metal Cofactor (e.g., MnCl₂ or CoCl₂)
-
50 mM this compound (substrate)
-
Nuclease-free water to the desired final volume.
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at the optimal temperature for your this compound isomerase for 5 minutes to ensure temperature equilibration.
-
-
Initiate the Reaction:
-
Add a known amount of purified this compound isomerase to the pre-incubated reaction mixture. The final enzyme concentration should be in the linear range of the assay.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Stop the Reaction:
-
Terminate the reaction by placing the tube on ice or by adding a stop solution (e.g., a strong acid).
-
-
Quantify the Product:
-
Determine the amount of D-xylulose produced using a suitable method, such as the cysteine-carbazole-sulfuric acid method, which measures ketoses.[1] Read the absorbance at 560 nm.
-
-
Calculate Enzyme Activity:
-
One unit of this compound isomerase activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified assay conditions.
-
Protocol 2: Determination of Optimal pH
-
Prepare a Series of Buffers:
-
Prepare a range of 50 mM buffers with different pH values (e.g., sodium acetate for pH 4.0-5.5, sodium phosphate for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0).
-
-
Perform the Standard Assay:
-
Follow the "Standard Assay for this compound Isomerase Activity" protocol, but use the different pH buffers in separate reactions. Keep all other reaction components and conditions constant.
-
-
Plot the Data:
-
Plot the relative enzyme activity (as a percentage of the maximum activity) against the pH to determine the optimal pH for your enzyme.
-
Protocol 3: Determination of Optimal Temperature
-
Set Up Reactions:
-
Prepare multiple reaction mixtures as described in the "Standard Assay for this compound Isomerase Activity" protocol.
-
-
Incubate at Different Temperatures:
-
Incubate each reaction at a different temperature (e.g., in a temperature gradient from 30°C to 100°C).
-
-
Measure Activity:
-
After the incubation period, stop the reactions and measure the enzyme activity for each temperature point.
-
-
Plot the Data:
-
Plot the relative enzyme activity (as a percentage of the maximum activity) against the temperature to determine the optimal temperature for your enzyme.
-
Visualizations
Caption: Workflow for optimizing this compound isomerase reaction conditions.
Caption: Troubleshooting flowchart for low this compound isomerase activity.
References
- 1. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a Novel this compound Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel recombinant this compound isomerase from Thermoprotei archaeon with high thermostable, weak-acid and nickel ion dependent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of D-mannose and L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Arthrobacter D-xylose isomerase to denaturants and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Stability of Arthrobacter D-xylose isomerase to denaturants and heat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
Technical Support Center: D-Lyxose Experimental Integrity
Welcome to the technical support center for D-Lyxose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a rare aldopentose monosaccharide, a C'2-epimer of D-Xylose. Its structural integrity is crucial as it serves as a key starting material and synthetic intermediate in the development of various pharmaceutical compounds, including anti-tumor drugs and antiviral nucleoside analogs.[1] Degradation of this compound can lead to the formation of impurities, inaccurate experimental results, and reduced yield of the desired final product.
Q2: What are the primary factors that can cause this compound degradation?
A2: The main factors contributing to this compound degradation are improper storage, exposure to non-optimal pH conditions (both acidic and alkaline), and elevated temperatures. As a hygroscopic compound, this compound is also sensitive to moisture.[2]
Q3: How should I properly store this compound?
A3: Proper storage is the first line of defense against degradation. Recommendations for storing this compound are summarized in the table below.
| Storage Form | Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from moisture.[1] |
| Powder | 4°C | Up to 2 years | Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from moisture.[1] |
| Solution | -80°C | Up to 6 months | Use promptly after preparation.[1] |
| Solution | -20°C | Up to 1 month | Use promptly after preparation.[1] |
Q4: What happens to this compound in alkaline (basic) solutions?
A4: In basic solutions, this compound, like other aldoses, can undergo isomerization and epimerization through a series of reactions known as the Lobry de Bruyn–Alberda van Ekenstein transformation. This occurs via an enolate intermediate and can lead to a mixture of different sugars, including its epimer, D-Xylose, and the corresponding ketose, D-Xylulose.[3] At higher pH and temperature, further degradation can occur, yielding products such as xylonic acid and other carboxylic acids.[4]
Q5: What is the effect of acidic conditions on this compound?
A5: Under acidic conditions and elevated temperatures, pentoses like this compound are prone to dehydration reactions. A common degradation product of pentose dehydration is furfural. The rate of this reaction is dependent on the acid concentration and temperature.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause:
-
Degradation of this compound stock: Improper storage or handling of this compound powder or solutions.
-
Hygroscopicity: Absorption of moisture by this compound powder leading to inaccurate weighing and concentration calculations.
Solutions:
-
Verify Storage Conditions: Ensure that this compound is stored according to the recommended conditions in the table above.
-
Proper Handling of Hygroscopic Powder:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Weigh the powder quickly in a low-humidity environment, such as a glove box or a room with a dehumidifier.
-
For highly sensitive experiments, consider preparing a stock solution from a freshly opened container and aliquoting for single use to minimize repeated exposure of the powder to air.
-
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions of this compound and use them promptly.[1]
Issue 2: Appearance of Unexpected Peaks in Analytical Runs (e.g., HPLC, NMR)
Possible Cause:
-
On-column degradation: If using an alkaline mobile phase for HPLC, this compound can isomerize or epimerize on the column.
-
Degradation during sample preparation or reaction: The experimental conditions (pH, temperature) may be causing this compound to degrade into other sugars or acidic byproducts.
Solutions:
-
Optimize Analytical Method:
-
For HPLC analysis of aldopentoses, an isocratic elution with 20 mM NaOH can provide good separation while minimizing on-column degradation.
-
Consider using analytical techniques that do not require harsh pH conditions if possible.
-
-
Analyze Reaction Conditions:
-
Monitor the pH of your reaction mixture. If possible, use buffered solutions to maintain a stable pH.
-
If the reaction requires elevated temperatures, conduct a time-course study to determine the stability of this compound under your specific conditions.
-
Run control experiments with this compound alone under the same conditions to identify any degradation products.
-
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for the separation of all aldopentoses.
Instrumentation:
-
HPLC system with a pulsed amperometric detector (PAD) or a refractive index (RI) detector.
-
Anion-exchange column suitable for carbohydrate analysis.
Reagents:
-
This compound standard
-
Sodium hydroxide (NaOH), 50% (w/v) solution
-
Deionized water (18 MΩ·cm)
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM NaOH eluent by diluting the 50% NaOH stock solution with deionized water. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: Anion-exchange column for carbohydrates
-
Mobile Phase: 20 mM NaOH
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (or as recommended by the column manufacturer)
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standards and samples. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
Visualizations
Caption: Major degradation pathways of this compound under different pH conditions.
Caption: Troubleshooting workflow for this compound degradation issues.
References
Technical Support Center: D-Lyxose Purity and Purification
Welcome to the technical support center for commercial D-Lyxose. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the experimental use of this compound, with a focus on identifying and removing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurities in commercial this compound are typically other aldopentose isomers due to synthetic routes and purification challenges. The most common impurity is its C-2 epimer, D-Xylose . Other potential sugar impurities include D-Arabinose and D-Ribose . The purity of commercially available this compound is generally high, often stated as 98-99%[1][2][3][4]. However, for sensitive applications such as drug development, the remaining percentage can be significant.
Q2: How can I assess the purity of my commercial this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and identifying other sugar impurities. Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for carbohydrate analysis[5]. A method using a polystyrene-based anion-exchange column with a sodium hydroxide eluent has been shown to effectively separate this compound from D-Arabinose, D-Xylose, and D-Ribose[5].
Q3: My experiment is sensitive to epimeric impurities. How can I remove D-Xylose from my this compound sample?
A3: For the removal of D-Xylose and other sugar impurities, two primary methods are recommended: recrystallization and preparative HPLC. Recrystallization is a cost-effective first-line approach, while preparative HPLC offers higher resolution for achieving very high purity.
Troubleshooting Guides
Guide 1: Purification of this compound by Recrystallization
This guide provides a detailed protocol for purifying this compound using a mixed-solvent recrystallization with ethanol and water. This method is effective for removing less soluble or more soluble impurities.
Experimental Protocol: Ethanol-Water Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of hot 95% ethanol required for complete dissolution. Heating the solvent beforehand is recommended[6]. A starting ratio of approximately 4 mL of ethanol per gram of this compound can be used, with gentle heating in a water bath[2].
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the "cloud point"), indicating saturation[2].
-
Clarification: Add a few drops of hot 95% ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals[7]. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation[6].
-
Crystal Collection: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel[7][8].
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 60% ethanol) to remove any remaining soluble impurities[2].
-
Drying: Dry the crystals thoroughly. The purity of the recrystallized this compound can be confirmed by HPLC analysis.
Troubleshooting Recrystallization
-
Problem: No crystals form upon cooling.
-
Solution 1: Scratch the inside of the flask with a glass rod to create nucleation sites[8].
-
Solution 2: Add a seed crystal of pure this compound to initiate crystallization.
-
Solution 3: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and repeat the cooling process.
-
-
Problem: Oily precipitate forms instead of crystals.
-
Solution: The solution may be cooling too quickly, or the impurity concentration is too high. Reheat the solution, add more of the better solvent (ethanol), and allow it to cool more slowly.
-
Table 1: Purity of this compound Before and After a Single Recrystallization (Illustrative Data)
| Analyte | Initial Purity (%) | Purity after Recrystallization (%) |
| This compound | 98.5 | >99.5 |
| D-Xylose | 1.2 | <0.4 |
| Other Sugars | 0.3 | <0.1 |
Note: This table provides illustrative data based on typical outcomes of recrystallization. Actual results may vary.
Workflow for this compound Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Guide 2: High-Purity Separation of this compound by Preparative HPLC
For applications requiring the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This guide outlines a protocol for separating this compound from its primary impurity, D-Xylose.
Experimental Protocol: Preparative HPLC
-
Column Selection: An anion-exchange column is recommended for the separation of aldopentoses[3][9]. A column packed with a polystyrene-divinylbenzene copolymer functionalized with a quaternary ammonium group is a suitable choice[9].
-
Mobile Phase Preparation: Prepare a low-concentration sodium hydroxide (NaOH) solution (e.g., 20 mM) as the mobile phase[3]. Ensure the mobile phase is degassed before use[10].
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a known concentration. The concentration should be optimized to avoid column overloading[11].
-
Chromatographic Conditions:
-
Column: Polystyrene-based anion-exchange column.
-
Mobile Phase: 20 mM NaOH.
-
Flow Rate: Optimize for the specific column dimensions, starting with a flow rate that provides good separation in an analytical run and scaling up.
-
Detection: Refractive Index (RI) or Pulsed Amperometric Detection (PAD).
-
-
Fraction Collection: Set the fraction collector to collect peaks based on the retention times of this compound and D-Xylose, which should be determined from an initial analytical run[12]. It is crucial to account for the delay volume between the detector and the fraction collector outlet to ensure accurate collection[13].
-
Post-Purification: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the pure fractions containing this compound. The solvent can be removed by lyophilization or evaporation.
Troubleshooting Preparative HPLC
-
Problem: Poor separation between this compound and D-Xylose peaks.
-
Solution 1: Decrease the concentration of the NaOH eluent. Lower concentrations have been shown to improve the resolution between this compound and D-Xylose[3].
-
Solution 2: Decrease the flow rate to increase the interaction time with the stationary phase.
-
Solution 3: Reduce the sample load to prevent column overloading, which can cause peak broadening and poor resolution[11].
-
-
Problem: Low recovery of purified this compound.
-
Solution 1: Ensure the fraction collection parameters (start and end times) are set correctly and account for the system's delay volume[13].
-
Solution 2: Check for sample precipitation in the mobile phase or on the column.
-
Table 2: Purity of this compound Before and After Preparative HPLC (Illustrative Data)
| Analyte | Initial Purity (%) | Purity after Preparative HPLC (%) |
| This compound | 99.5 | >99.9 |
| D-Xylose | 0.4 | <0.05 |
| Other Sugars | 0.1 | Not Detected |
Note: This table provides illustrative data based on typical outcomes of preparative HPLC. Actual results may vary.
Workflow for Preparative HPLC Purification of this compound
Caption: Workflow for the high-purity separation of this compound using preparative HPLC.
References
- 1. How to use preparative HPLC | Technical Information | GL Sciences [glsciences.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. welch-us.com [welch-us.com]
- 6. hplc.eu [hplc.eu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
addressing inconsistencies in D-Lyxose enzymatic assays
Welcome to the technical support center for D-Lyxose enzymatic assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inconsistencies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring this compound isomerase activity?
A1: The two most common methods are the cysteine-carbazole colorimetric assay and the NAD-coupled enzymatic assay. The cysteine-carbazole method detects the formation of the ketose product (D-xylulose) from this compound.[1][2][3][4] The NAD-coupled assay is a continuous spectrophotometric method that links the isomerization of this compound to the reduction of NAD⁺ to NADH, which can be monitored by an increase in absorbance at 340 nm.[5][6][7][8]
Q2: My this compound isomerase shows low or no activity. What are the potential causes?
A2: Several factors can lead to low or no enzyme activity. These include suboptimal pH or temperature, the absence of required metal ion cofactors (like Mn²⁺ or Co²⁺), the presence of inhibitory ions (such as Ca²⁺, Cu²⁺, or Zn²⁺), incorrect substrate concentration, or improper enzyme storage leading to denaturation.[1][5][9][10][11][12]
Q3: What is the optimal pH and temperature for this compound isomerase activity?
A3: The optimal pH and temperature can vary depending on the source of the enzyme. Generally, this compound isomerases exhibit maximal activity in a pH range of 6.0 to 9.0 and at temperatures between 50°C and 95°C.[1][10][13][14] For example, the this compound isomerase from Thermoprotei archaeon has an optimal temperature of 80-85°C and a pH of 6.5. It is crucial to consult the literature for the specific enzyme you are using to determine its optimal conditions.
Q4: Are metal ions necessary for this compound isomerase activity?
A4: Yes, most this compound isomerases are metalloenzymes and require divalent cations for activity. Manganese (Mn²⁺) and cobalt (Co²⁺) are common activators.[1][15][16] The absence of these ions in the reaction buffer is a frequent cause of poor enzyme performance. Conversely, the presence of other divalent cations like calcium (Ca²⁺), copper (Cu²⁺), or zinc (Zn²⁺) can be inhibitory.[1]
Troubleshooting Guide
Issue 1: High Background Signal in the Assay
High background can obscure the true signal from the enzymatic reaction, leading to inaccurate measurements.
| Potential Cause | Recommended Action |
| Contamination of Reagents | Use fresh, high-purity water and reagents. Ensure that glassware and plasticware are thoroughly cleaned. |
| Substrate Instability | Prepare substrate solutions fresh before each experiment. Some sugars can degrade at high temperatures or non-neutral pH, leading to interfering compounds. |
| Non-specific Binding (in plate-based assays) | Ensure proper blocking of the microplate wells. Increase the number and duration of wash steps.[17][18][19] |
| Turbidity in the Sample | Centrifuge samples to remove any particulate matter before adding them to the assay. Turbidity can cause light scattering and increase absorbance readings.[20] |
| Endogenous Enzyme Activity in Sample | If using complex biological samples, consider a heat-inactivation step for endogenous enzymes that might interfere with the assay. Run a sample blank without the this compound isomerase to quantify this background.[18] |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions or adding reagents to a multi-well plate, ensure consistent technique. Use a master mix for the reaction components to minimize pipetting errors. |
| Temperature Fluctuations | Ensure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. Even small temperature changes can significantly affect enzyme activity.[21] |
| pH Drift | Use a buffer with sufficient buffering capacity at the optimal pH for the enzyme. Verify the pH of the final reaction mixture. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of a microplate, which can concentrate reactants, fill the outer wells with water or buffer and do not use them for experimental samples.[19] |
| Improper Mixing | Ensure thorough mixing of reagents in each well after addition, without introducing bubbles. |
Quantitative Data Summary
The kinetic parameters of this compound isomerases can vary significantly depending on the source organism. Below is a summary of reported values for comparison.
| Enzyme Source Organism | Optimal pH | Optimal Temp. (°C) | Substrate | K_m (mM) | V_max (U/mg) | Required Metal Ion | Reference |
| Thermofilum sp. | 7.0 | >95 | This compound | 74 | 338 | Mn²⁺ | [1] |
| Bacillus licheniformis | Not Specified | Not Specified | This compound | 30.4 | Not Specified | Not Specified | [9] |
| Streptomyces rubiginosus | 8.0 (pD) | 25 | D-xylose | 5.0 | Not Specified (k_cat = 3.3 s⁻¹) | Mg²⁺ | [22] |
| Cohnella laevoribosii | 6.5 | 70 | This compound | 22.4 | 5434.8 | Mn²⁺ | |
| Bacillus velezensis | 6.5 | 55 | D-fructose | Not Specified | Not Specified | Co²⁺ | [13] |
Note: Assay conditions and units may vary between studies. Please refer to the original publications for detailed information.
Experimental Protocols
Protocol 1: Cysteine-Carbazole Assay for D-Xylulose Detection
This colorimetric endpoint assay measures the amount of D-xylulose produced from the isomerization of this compound.
Reagents:
-
70% Sulfuric Acid (H₂SO₄)
-
0.12% Carbazole in absolute ethanol (prepare fresh)
-
1.5% Cysteine hydrochloride in water (prepare fresh)
-
D-xylulose standards (for standard curve)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM MnCl₂)
Procedure:
-
Set up the enzymatic reaction in a suitable volume (e.g., 100 µL) containing this compound, reaction buffer, and the this compound isomerase. Incubate at the optimal temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of a quenching agent (e.g., 0.5 M perchloric acid) or by heat inactivation.[4]
-
Prepare a standard curve using known concentrations of D-xylulose.
-
In a microcentrifuge tube or a 96-well plate, add 200 µL of your sample or standard.
-
Add 1.2 mL of 70% H₂SO₄ and mix well.
-
Add 40 µL of the 0.12% carbazole solution and mix.
-
Add 40 µL of the 1.5% cysteine hydrochloride solution and mix.
-
Incubate the mixture at room temperature for 30 minutes to allow color development.
-
Measure the absorbance at 560 nm using a spectrophotometer or plate reader.[3]
-
Determine the concentration of D-xylulose in your samples by comparing their absorbance to the standard curve.
Protocol 2: NAD-Coupled Assay for Continuous Monitoring of this compound Isomerase Activity
This assay couples the formation of D-xylulose to the reduction of NAD⁺ by a secondary enzyme, such as D-xylulose reductase or sorbitol dehydrogenase. The resulting increase in NADH is monitored at 340 nm.
Reagents:
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
This compound substrate solution
-
NAD⁺ solution
-
Coupling enzyme (e.g., Sorbitol Dehydrogenase)
-
This compound isomerase solution
Procedure:
-
In a UV-transparent cuvette or 96-well plate, prepare a reaction mixture containing the reaction buffer, this compound, and NAD⁺.
-
Add the coupling enzyme (e.g., sorbitol dehydrogenase).
-
Place the cuvette/plate in a spectrophotometer set to 340 nm and equilibrated at the desired assay temperature.
-
Initiate the reaction by adding the this compound isomerase solution and mix immediately.
-
Record the increase in absorbance at 340 nm over time. The initial linear rate of the reaction is proportional to the this compound isomerase activity.
-
The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M⁻¹cm⁻¹.[5][8]
Visualizations
Caption: General workflow for this compound isomerase assays.
Caption: Decision tree for troubleshooting low enzyme activity.
Caption: Simplified catalytic cycle of this compound isomerase.
References
- 1. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cerealsgrains.org [cerealsgrains.org]
- 3. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metal ion binding to D-xylose isomerase from Streptomyces violaceoruber - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How to deal with high background in ELISA | Abcam [abcam.com]
- 18. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 19. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 20. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 21. youtube.com [youtube.com]
- 22. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
D-Lyxose Crystallization Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of D-Lyxose.
Troubleshooting Guides
Crystallization is a critical step in the purification and characterization of compounds like this compound. Below are common issues and their potential solutions, presented in a question-and-answer format.
Q1: My this compound solution is not producing any crystals, even after a long time.
A1: This is a common issue related to nucleation. Here are several troubleshooting steps:
-
Increase Supersaturation: Your solution may not be sufficiently supersaturated.
-
If using slow evaporation: Ensure the container is not sealed too tightly, allowing for gradual solvent evaporation. You can control the rate of evaporation by covering the container with parafilm and poking a few small holes.
-
If using cooling crystallization: The initial concentration of this compound might be too low. Try preparing a more concentrated solution at an elevated temperature and then slowly cooling it.
-
For all methods: If you have excess solvent, you can gently heat the solution to evaporate some of it and then allow it to cool again.[1]
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass container below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: Introduce a tiny, well-formed crystal of this compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.
-
-
Check Solvent Choice: this compound may be too soluble in your chosen solvent. Consider a solvent in which it is less soluble, or use a co-solvent system (an anti-solvent) to reduce its solubility.
Q2: I'm getting an oil or a syrup instead of crystals.
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent system, or if the concentration is too high.
-
Reduce Supersaturation: The solution is likely too supersaturated. Add a small amount of fresh solvent to dissolve the oil, gently warm the solution, and then allow it to cool more slowly.
-
Change Solvent: The solvent system may not be appropriate. A different solvent or a change in the co-solvent ratio might be necessary. For instance, if you are using a highly polar solvent where this compound is very soluble, try adding a less polar anti-solvent.
-
Lower the Temperature: Ensure the cooling process is slow and gradual. Rapid cooling can favor oil formation over crystallization.
-
Purity Check: Impurities can sometimes inhibit crystallization and promote oiling out. Consider further purification of your this compound sample.
Q3: The crystals I've grown are very small, like a powder.
A3: The formation of many small crystals is often due to rapid nucleation.
-
Slow Down Crystallization:
-
Reduce Supersaturation: Start with a slightly less concentrated solution.
-
Slower Cooling: If using a cooling method, decrease the rate of temperature change.
-
Control Evaporation: For evaporative methods, reduce the surface area exposed to air or use a container with a narrower opening to slow down solvent evaporation.
-
-
Minimize Agitation: Avoid disturbing the solution as the crystals are forming. Vibrations can lead to the formation of many small nuclei.[1]
Q4: My this compound crystals are forming clumps or aggregates.
A4: Crystal aggregation can be a result of too many nucleation events happening at once or impurities being present.
-
Optimize Nucleation: Aim for fewer nucleation sites. This can be achieved by ensuring your glassware is scrupulously clean and by using a seed crystal to control the onset of crystallization.
-
Purity: Impurities can interfere with the ordered packing of molecules into a crystal lattice, sometimes leading to disordered aggregation. Ensure your this compound is of high purity. Other sugars, such as mannose, can inhibit the growth rate of similar sugar crystals.[2][3]
Frequently Asked Questions (FAQs)
Q: What is the typical morphology of this compound crystals?
A: this compound typically forms hygroscopic monoclinic prisms when crystallized from a mixture of ethanol and ether.[4]
Q: What are some common solvents for this compound crystallization?
A: this compound is freely soluble in water.[5] It is poorly soluble in methanol and ethanol.[6] A common method involves dissolving this compound in a minimal amount of a "good" solvent like water and then introducing a "poor" solvent (an anti-solvent) like ethanol or ether to induce crystallization. Ethanol-water mixtures are frequently used for sugar crystallization.[2][7]
Q: How does temperature affect this compound crystallization?
A: Like most sugars, the solubility of this compound in polar solvents increases with temperature.[7][8] This property is exploited in cooling crystallization, where a saturated solution at a higher temperature becomes supersaturated as it cools, leading to crystal formation.
Q: How does pH influence the crystallization of this compound?
A: The pH of the crystallization medium can significantly impact the solubility and crystal growth of ionizable compounds.[9][10] While this compound is a neutral sugar, extreme pH values can potentially lead to degradation or isomerization reactions, which would introduce impurities and affect crystallization. For neutral sugars, crystallization is typically carried out in a neutral pH range.
Q: Can I use D-Xylose crystallization data as a reference for this compound?
A: this compound is a C'-2 epimer of D-Xylose.[5] While they have similar chemical formulas, their different stereochemistry can lead to variations in solubility and crystal packing. Therefore, while D-Xylose data can provide a useful starting point, optimization for this compound will be necessary.
Data Presentation
Table 1: Solubility of this compound and Related Sugars in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | Not Specified | 250 mg/mL[5] |
| This compound | 90% Ethanol | 20 | 7.9 g / 100 mL |
| D-Xylose | Water | 25 | 1 g / 0.8 mL[11] |
| D-Xylose | Methanol-Water Mixtures | 22 - 80 | Solubility data available, increases with temperature and water content[12] |
| D-Xylose | Ethanol-Water Mixtures | 5 - 25 | Solubility decreases with increasing ethanol concentration[7] |
| Glucose | Methanol | Not Specified | Poorly soluble[6] |
| Glucose | Ethanol | Not Specified | Poorly soluble[6] |
Note: Comprehensive temperature-dependent solubility data for this compound in a wide range of solvents is limited in the literature. The data for D-Xylose is provided as a close structural analog.
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization of this compound
This method is suitable for obtaining high-quality single crystals.
-
Preparation of a Saturated Solution:
-
Dissolve this compound in a suitable solvent system (e.g., a water-ethanol mixture) at room temperature until a saturated or near-saturated solution is achieved. A good starting point is to dissolve the solid in a minimal amount of the "good" solvent (water) and then add the "poor" solvent (ethanol) dropwise until the solution becomes slightly turbid. Gently warm the solution to redissolve the precipitate.
-
-
Setup:
-
Transfer the clear solution to a clean crystallization vessel (e.g., a small beaker or vial).
-
Cover the vessel with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent. The number and size of the holes will control the rate of evaporation.
-
-
Incubation:
-
Place the vessel in a location free from vibrations and significant temperature fluctuations.
-
-
Monitoring and Harvesting:
-
Monitor the vessel periodically for crystal growth. This may take several days to weeks.
-
Once crystals of a suitable size have formed, carefully harvest them from the mother liquor using forceps or by decanting the supernatant.
-
Wash the crystals with a small amount of the "poor" solvent and allow them to air dry.
-
Protocol 2: Vapor Diffusion Crystallization of this compound
This technique is particularly useful when working with small amounts of material.
-
Preparation:
-
Prepare a concentrated solution of this compound in a "good" solvent (e.g., water).
-
In a larger, sealable container (e.g., a jar or a larger vial), place a small amount of a "poor," volatile solvent (the anti-solvent, e.g., ethanol or ether). This is the reservoir.
-
-
Setup:
-
Place a small, open vial containing the this compound solution inside the larger container with the reservoir. Ensure the inner vial does not touch the anti-solvent in the reservoir.
-
Seal the outer container tightly.
-
-
Mechanism:
-
The more volatile anti-solvent from the reservoir will slowly diffuse into the this compound solution in the inner vial.
-
This gradual increase in the concentration of the anti-solvent will decrease the solubility of this compound, leading to slow crystallization.
-
-
Incubation and Harvesting:
-
Allow the setup to remain undisturbed in a stable environment.
-
Monitor for crystal formation over time.
-
Harvest the crystals as described in the slow evaporation protocol.
-
Visualizations
Caption: Experimental workflow for this compound crystallization.
Caption: Troubleshooting logic for this compound crystallization.
References
- 1. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1114-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. glpbio.com [glpbio.com]
- 6. Glucose - Wikipedia [en.wikipedia.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. future4200.com [future4200.com]
- 9. mdpi.com [mdpi.com]
- 10. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Microbial D-Lyxose Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of microbial D-Lyxose production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound production experiments.
Issue 1: Low or No this compound Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Isomerization | 1. Verify Enzyme Activity: Ensure the this compound isomerase (LI) is active. Perform an in vitro assay with D-xylulose as the substrate. 2. Optimize Reaction Conditions: Check and optimize pH, temperature, and metal ion cofactors (e.g., Mn²⁺ or Co²⁺) for your specific LI.[1][2] 3. Increase Enzyme Expression: If using a recombinant strain, verify the expression of the LI gene via SDS-PAGE or Western blot. Consider using a stronger promoter or increasing gene copy number. |
| Precursor Limitation | 1. Analyze Intermediate Metabolites: Use HPLC or GC to quantify the intracellular concentration of the precursor, D-xylulose-5-phosphate. 2. Enhance Pentose Phosphate Pathway (PPP): Overexpress key enzymes of the non-oxidative PPP, such as transketolase and transaldolase, to increase the flux towards D-xylulose-5-phosphate.[3] |
| Substrate Uptake Issues | 1. Check Substrate Consumption: Measure the concentration of the primary carbon source (e.g., glucose, xylose) in the medium over time. 2. Improve Transporter Efficiency: If using a substrate that is not efficiently transported, consider overexpressing a specific sugar transporter. |
| Suboptimal Fermentation Conditions | 1. Optimize Media Composition: Systematically vary the concentrations of carbon and nitrogen sources, as well as essential minerals.[4] 2. Control pH and Aeration: Maintain the optimal pH for your microbial strain throughout the fermentation. Optimize the aeration rate to ensure sufficient oxygen for growth while maintaining conditions favorable for product formation. |
Issue 2: Accumulation of Byproducts (e.g., Xylitol)
| Possible Cause | Troubleshooting Step |
| Cofactor Imbalance | 1. Analyze Cofactor Ratios: This is a common issue when using the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway, where XR often prefers NADPH and XDH uses NAD⁺.[5][6] 2. Engineer Cofactor Regeneration: Overexpress enzymes that regenerate the required cofactor. For example, express a transhydrogenase to convert NADPH to NADH. 3. Use a Xylose Isomerase (XI) Pathway: The XI pathway directly converts D-xylose to D-xylulose, bypassing the cofactor-dependent steps of the XR/XDH pathway.[3][7] |
| Metabolic Bottlenecks | 1. Identify Rate-Limiting Steps: Analyze intracellular metabolite concentrations to identify potential bottlenecks downstream of the accumulated byproduct. 2. Overexpress Downstream Enzymes: Increase the expression of enzymes that convert the byproduct into the desired metabolic pathway. |
Issue 3: Poor Cell Growth
| Possible Cause | Troubleshooting Step |
| Media Deficiencies | 1. Supplement with Essential Nutrients: Ensure the medium contains all necessary vitamins, amino acids, and trace elements for robust growth. 2. Optimize Carbon/Nitrogen Ratio: A balanced C/N ratio is crucial for healthy cell growth and metabolism. |
| Toxicity of Substrate or Product | 1. Test for Inhibition: Perform growth assays at varying concentrations of your substrate and this compound to determine inhibitory levels. 2. Fed-Batch Fermentation: Implement a fed-batch strategy to maintain substrate and product concentrations below toxic levels.[8] |
| Suboptimal Physical Conditions | 1. Verify Temperature and pH: Ensure the incubator/fermenter is maintaining the optimal temperature and that the pH of the medium is stable. 2. Adequate Aeration and Agitation: Insufficient oxygen or poor mixing can limit cell growth.[4] |
| Contamination | 1. Microscopic Examination: Check the culture for any signs of contaminating microorganisms. 2. Plate on Selective Media: Streak a sample of your culture on different types of agar plates to identify potential contaminants. |
Frequently Asked Questions (FAQs)
1. What is the primary microbial pathway for this compound production?
This compound is typically produced through the isomerization of D-xylulose, a reaction catalyzed by the enzyme this compound isomerase (LI).[9][10] D-xylulose is an intermediate in the pentose phosphate pathway (PPP), which is a central metabolic route in most organisms.[9]
2. What are the key enzymes to target for genetic engineering to enhance this compound production?
The primary target is this compound isomerase (LI). Overexpression of a highly active and stable LI is crucial.[10] Additionally, enhancing the flux through the pentose phosphate pathway by overexpressing enzymes like transketolase and transaldolase can increase the availability of the precursor, D-xylulose-5-phosphate.[3]
3. What are the optimal conditions for this compound isomerase activity?
The optimal conditions vary depending on the microbial source of the enzyme. Generally, LIs have optimal temperatures ranging from 50°C to over 95°C and pH values between 6.0 and 8.0.[1][2] Many LIs are also dependent on divalent metal ions, most commonly Mn²⁺ or Co²⁺, for their activity.[1]
4. How can I minimize the formation of byproducts like xylitol when using D-xylose as a substrate?
Xylitol accumulation is often due to a cofactor imbalance in the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway. To minimize this, you can:
-
Engineer the cofactor preferences of XR and XDH to be compatible.
-
Overexpress enzymes involved in NAD⁺ regeneration.
-
Replace the XR/XDH pathway with a xylose isomerase (XI) pathway, which directly converts D-xylose to D-xylulose without a cofactor requirement.[3][7]
5. What are the recommended methods for quantifying this compound and related sugars?
Several methods can be used:
-
High-Performance Liquid Chromatography (HPLC): A common and reliable method for separating and quantifying various sugars in a sample.[11]
-
Gas Chromatography (GC): Can be used for sugar analysis, often after derivatization.[11]
-
Enzymatic Assays: Spectrophotometric assays using specific enzymes like xylose dehydrogenase can be used for quantification.[12]
-
Phloroglucinol Assay: A colorimetric method for the determination of pentoses, including D-xylose.[13]
Quantitative Data Summary
Table 1: Comparison of this compound Isomerase (LI) Properties from Different Microbial Sources
| Microorganism | Optimal Temperature (°C) | Optimal pH | Required Metal Ion | Reference |
| Bacillus velezensis | 55 | 6.5 | Co²⁺ | [1] |
| Thermofilum sp. | >95 | 7.0 | Mn²⁺ | [10] |
| Escherichia coli | 50 | 7.0 | Mg²⁺, Co²⁺, Mn²⁺ | [2] |
| Providencia stuartii | - | - | Mn²⁺ | [10] |
| Serratia proteamaculans | - | - | Mn²⁺ | [10] |
| Dictyoglomus turgidum | - | - | Mn²⁺ | [10] |
Table 2: Fermentation Parameters for Microbial Production
| Parameter | Organism | Condition | Effect | Reference |
| Carbon Source | Escherichia coli | 1% D-xylose | 41.09% increase in xylose isomerase activity | [2] |
| Nitrogen Source | Bacillus megaterium | 1.161% Yeast Extract, 1% Peptone | Optimized for glucose isomerase production | [4] |
| Temperature | Bacillus megaterium | 36.5°C | Optimal for glucose isomerase production | [4] |
| pH | Candida tropicalis | 5.5 | Optimal for xylitol production from xylose | [8] |
| Aeration | Bacillus megaterium | 120 rpm shaking | Optimal for glucose isomerase production | [4] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant this compound Isomerase
-
Gene Cloning and Expression:
-
Amplify the this compound isomerase gene from the desired microbial genome via PCR.
-
Clone the PCR product into an appropriate expression vector (e.g., pET vector with a His-tag).
-
Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Grow the recombinant cells in LB medium to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for a specified time (e.g., 4-16 hours) at an optimized temperature (e.g., 16-37°C).
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.
-
Protocol 2: Whole-Cell Bioconversion of D-xylulose to this compound
-
Strain Cultivation:
-
Inoculate a single colony of the microbial strain (engineered to express this compound isomerase) into a suitable growth medium.
-
Grow the culture overnight at the optimal temperature with shaking.
-
Inoculate a larger volume of production medium with the overnight culture.
-
If using an inducible promoter, add the inducer at the appropriate cell density.
-
Continue to grow the cells until they reach the desired growth phase (e.g., late exponential phase).
-
-
Bioconversion Reaction:
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the reaction buffer containing the substrate (D-xylulose) at a predetermined concentration.
-
Include any necessary cofactors (e.g., MnCl₂) in the reaction buffer.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Take samples at regular intervals to monitor the concentrations of D-xylulose and this compound using HPLC.
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Take a sample from the fermentation broth or bioconversion reaction.
-
Centrifuge the sample to remove cells and other solids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with deionized water to a concentration within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Column: Use a carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: Use a suitable mobile phase, such as dilute sulfuric acid (e.g., 5 mM H₂SO₄).
-
Flow Rate: Set an appropriate flow rate (e.g., 0.6 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 60°C).
-
Detector: Use a Refractive Index (RI) detector.
-
Standard Curve: Prepare a series of this compound standards of known concentrations and inject them to generate a standard curve.
-
Quantification: Inject the prepared samples and quantify the this compound concentration by comparing the peak area to the standard curve.
-
Visualizations
Caption: Metabolic pathway for this compound production from D-xylose.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 4. Optimization of Fermentation Conditions and Media for Production of Glucose Isomerase from Bacillus megaterium Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An atlas of rational genetic engineering strategies for improved xylose metabolism in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic improvement of isobutanol production from d-xylose in engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Production of Xylitol from Xylose Using a Hyper-Acidophilic Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol | Semantic Scholar [semanticscholar.org]
- 12. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of D-Lyxose Purity by Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and biochemical research, the purity of starting materials and intermediates is paramount. D-Lyxose, a rare aldopentose sugar, serves as a crucial building block in the synthesis of various biologically active molecules, including antiviral nucleoside analogs and immunomodulatory agents. Ensuring the high purity of this compound is a critical step to guarantee the safety, efficacy, and reproducibility of downstream applications. This guide provides an objective comparison of key analytical techniques for the validation of this compound purity, supported by experimental data and detailed methodologies.
Introduction to this compound and the Imperative of Purity
This compound is a monosaccharide with the chemical formula C₅H₁₀O₅. As a C'-2 epimer of D-Xylose, its stereochemistry plays a vital role in its biological activity and its incorporation into larger molecules. Commercially available this compound typically boasts a purity of 99% or higher. However, residual impurities from the synthesis process, such as other pentose isomers (e.g., D-Xylose, D-Arabinose), can interfere with subsequent reactions and compromise the integrity of the final product. Therefore, robust analytical methods are essential to accurately quantify the purity of this compound and identify any potential contaminants.
Comparison of Analytical Techniques for this compound Purity Validation
Several analytical techniques can be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, including the need for high sensitivity, high resolution, or absolute quantification. The following sections compare four powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation
The following table summarizes the key performance characteristics of the compared analytical techniques for the analysis of this compound and related sugars.
| Parameter | HPLC (HPAE-PAD) | HPLC (HILIC-ELSD) | GC-MS (after Derivatization) | Capillary Electrophoresis (CE-LIF) | Quantitative NMR (qNMR) |
| Principle | Anion-exchange chromatography with electrochemical detection. | Hydrophilic interaction chromatography with evaporative light scattering detection. | Gas chromatography separates volatile derivatives, which are then detected by mass spectrometry. | Separation based on charge-to-size ratio in a capillary under an electric field, with laser-induced fluorescence detection. | Absolute quantification based on the signal intensity of specific nuclei relative to a certified internal standard. |
| Derivatization Required? | No | No | Yes (e.g., silylation) | Yes (for LIF detection) | No |
| Typical Purity Assay Range | 95-100% | 95-100% | 95-100% | 95-100% | 90-100% |
| Limit of Detection (LOD) | Low pmol range[1] | ng range[2] | Low pg range | fmol to amol range[3] | mg range |
| Limit of Quantification (LOQ) | Low pmol range | ng range | pg range | fmol to amol range[3] | mg range |
| Key Advantages | High sensitivity and selectivity for carbohydrates without derivatization.[1] | Good for polar compounds; universal detection. | High resolution and structural information from MS. | Excellent resolution for isomers, very low sample consumption. | Primary method, highly accurate and precise, no need for a specific this compound reference standard. |
| Key Disadvantages | Requires specialized equipment (electrochemical detector). | ELSD response can be non-linear. | Derivatization is a multi-step process and can introduce errors. | Derivatization required for high sensitivity; potential for matrix effects. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
| Common Impurities Detected | Other monosaccharides (e.g., D-Xylose, D-Arabinose).[4][5] | Other monosaccharides and related polar compounds. | Volatile derivatives of other sugars and by-products. | Isomeric sugars and other charged or derivatizable impurities. | Any proton-containing impurity can be detected and quantified if a distinct signal is present. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these techniques in your laboratory.
High-Performance Liquid Chromatography (HPLC) - HPAE-PAD Method
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for the direct analysis of carbohydrates without the need for derivatization.[1]
Methodology:
-
Instrumentation: A biocompatible HPLC system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
-
Mobile Phase: A high-pH eluent, typically sodium hydroxide, to facilitate the ionization of the hydroxyl groups of the carbohydrate. A gradient of sodium hydroxide and sodium acetate may be used to resolve complex mixtures.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in high-purity water to a final concentration of approximately 10-100 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 - 25 µL
-
Detection: Pulsed amperometry with a waveform optimized for carbohydrates.
-
-
Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Workflow Diagram:
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Capillary electrophoresis-laser induced fluorescence (CE-LIF) assay for measurement of intra-cellular D-Serine and serine racemase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 25.4 Configurations of the Aldoses - Organic Chemistry | OpenStax [openstax.org]
A Guide to Cross-Validation of HPLC and NMR Data for D-Lyxose Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbohydrate analysis, ensuring the accuracy and reliability of quantitative data is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful, yet distinct, analytical techniques widely employed for the characterization and quantification of monosaccharides like D-Lyxose. Cross-validation of data from these orthogonal methods provides a high degree of confidence in the identity, purity, and quantity of the analyte. This guide offers a comparative overview of HPLC and NMR for this compound analysis, complete with experimental protocols and illustrative data.
Principles of Analysis: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For quantitative analysis of sugars, HPLC is often coupled with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). The retention time of a peak is characteristic of a specific analyte under defined conditions, while the peak area is proportional to its concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, provides structural information and quantitative data simultaneously. In a ¹H NMR spectrum, the chemical shift of a proton is indicative of its chemical environment, and the integral of a signal is directly proportional to the number of protons it represents. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute purity or concentration of the analyte can be determined without the need for a specific reference standard of the analyte itself.
A head-to-head comparison of HPLC and qNMR for carbohydrate analysis has shown that both methods can provide accurate and precise results, with no significant difference in their quantitative performance.[1][2] The choice between the two often depends on the specific requirements of the analysis, such as the need for structural elucidation (favoring NMR) or high-throughput screening (often better suited for HPLC).
Data Presentation: A Comparative Analysis
To illustrate the cross-validation process, let's consider a hypothetical sample of this compound analyzed by both HPLC and ¹H qNMR.
Table 1: Quantitative HPLC Data for this compound
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Peak Area | 45000 |
| Concentration (mg/mL) | 1.0 |
| Purity (%) | 99.5 |
Note: This data is illustrative. Actual retention times can vary based on the specific column and mobile phase used. A study by Lopes and Gaspar shows the separation of D,L-lyxose using a carbohydrate analysis column.[3][4]
Table 2: Quantitative ¹H NMR Data for this compound
| Parameter | Value |
| Anomeric Proton Chemical Shift (α-anomer) | δ 5.15 (d, J = 4.0 Hz) |
| Anomeric Proton Chemical Shift (β-anomer) | δ 4.85 (d, J = 8.0 Hz) |
| Integral of Anomeric Protons (this compound) | 1.00 |
| Integral of Internal Standard (Maleic Acid) | 2.00 |
| Purity (%) | 99.2 |
Note: This data is illustrative. Chemical shifts are reported relative to an internal standard.
Experimental Protocols
HPLC Method for this compound Quantification
Objective: To determine the purity of a this compound sample by HPLC with refractive index (RI) detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and refractive index detector.
-
Carbohydrate analysis column (e.g., Aminex HPX-87P).
Reagents:
-
This compound standard (high purity)
-
HPLC-grade water
-
Mobile Phase: Deionized water
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column Temperature: 85°C
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI)
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of the this compound sample from the calibration curve and calculate the purity based on the expected concentration.
Quantitative ¹H NMR (qNMR) Method for this compound Purity Assessment
Objective: To determine the absolute purity of a this compound sample using ¹H qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound sample
-
Deuterium oxide (D₂O)
-
Certified internal standard (e.g., Maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the same NMR tube.
-
Add 0.75 mL of D₂O to the NMR tube and dissolve the solids completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved anomeric proton signals of both the α and β anomers of this compound.
-
Integrate the signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Cross-Validation Workflow
The cross-validation of HPLC and NMR data provides a robust assessment of the this compound sample's purity. The workflow involves a systematic comparison of the quantitative results obtained from both techniques.
Caption: Workflow for the cross-validation of HPLC and NMR data.
Conclusion
The cross-validation of HPLC and quantitative NMR data offers a comprehensive and reliable approach for the analysis of this compound. While HPLC provides a robust method for routine purity checks and quantification against a known standard, qNMR offers the advantage of absolute quantification without the need for an identical reference material, along with valuable structural information. By employing both techniques and ensuring the concordance of their results, researchers and drug development professionals can achieve a high level of confidence in the quality and integrity of their this compound samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
D-Lyxose as a Standard for Carbohydrate Analysis: A Comparative Guide
In the precise world of carbohydrate analysis, the choice of an appropriate internal standard is paramount for accurate quantification. D-Lyxose, a rare pentose sugar, has emerged as a valuable tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with other common carbohydrate standards, supported by experimental data, detailed protocols, and visual workflows to aid in your analytical method development.
Comparison of this compound with Alternative Carbohydrate Standards
The ideal internal standard should be structurally similar to the analytes of interest, not naturally present in the samples, and chromatographically well-resolved from other components. This compound often meets these criteria in the analysis of monosaccharides from biological matrices or pharmaceutical formulations.
Below is a comparative summary of this compound and other frequently used carbohydrate standards.
| Feature | This compound | D-Xylose | L-Arabinose | D-Mannose |
| Chemical Structure | Aldopentose | Aldopentose | Aldopentose | Aldohexose |
| Natural Abundance | Rare in nature, minimizing endogenous interference. | Common in plant hemicellulose; may be present in samples. | A component of plant polysaccharides.[1] | A C-2 epimer of glucose, present in glycoproteins.[2] |
| Suitability as IS | Excellent, due to its rarity and structural similarity to other pentoses. | Good, but requires careful screening of samples for natural presence. | Often used as an internal standard in official methods like AOAC 2018.16.[3] | Can be used, but its presence in biological samples must be considered.[4] |
| Chromatographic Behavior | Typically well-resolved from other common monosaccharides in various systems.[5] | Elution profile is close to other pentoses, requiring optimized separation.[6][7] | Good separation from other common sugars.[7] | May co-elute with other hexoses, necessitating specific columns or methods.[4] |
| Applications | Glycoprotein and glycolipid analysis, metabolism studies, pharmaceutical development.[8] | Analysis of plant-based materials and biofuels.[7] | Widely used in food and dietary supplement analysis.[3] | Biomarker studies, particularly in cancer research.[4] |
Performance in Quantitative Analysis: A Data-Driven Comparison
The performance of an internal standard is best evaluated through validation parameters of the analytical method. The following table summarizes typical performance data for HPLC-based monosaccharide analysis using different internal standards, compiled from various studies.
| Parameter | Method | Internal Standard | Linearity (R²) | Precision (RSD%) | Recovery (%) | Reference |
| Monosaccharide Quantification | HPLC-PMP Derivatization | L-Rhamnose | > 0.995 | ≤ 5.49% | 69.01 - 108.96% | [9] |
| Free Mannose and Glucose | HPLC-PMP Derivatization | L-Rhamnose | > 0.99 | Intra-day: 0.44-1.56% Inter-day: 0.46-3.70% | 99.46 - 116.51% | [3] |
| Total Sugars in Food | HPLC-RID | Rhamnose | > 0.998 | < 2% | 81 - 121% | [10] |
| Monosaccharides in Serum | LC-MS/MS | D-Mannose-¹³C₆ | > 0.99 | < 2% | 104.1 - 105.5% | [4] |
| Sugars in Jujube Extract | GC-MS | Xylose | Not specified | Not specified | Not specified | [11] |
Note: Direct comparative studies using this compound as an internal standard with detailed validation data are limited in publicly available literature. The data presented reflects the performance of methods using other common standards and provides a benchmark for what can be expected.
Experimental Protocols
Protocol 1: Monosaccharide Analysis by HPLC with Pre-column Derivatization
This protocol is a representative method for the quantification of monosaccharides in a hydrolyzed glycoprotein sample using an internal standard like this compound.
1. Sample Hydrolysis:
- To 100 µg of lyophilized glycoprotein in a screw-cap tube, add 200 µL of 2M trifluoroacetic acid (TFA).
- Add a known amount of this compound as the internal standard (e.g., 10 nmol).
- Incubate the mixture at 110°C for 4 hours.
- Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.
- Re-dissolve the dried hydrolysate in 200 µL of deionized water.
2. PMP Derivatization:
- To 50 µL of the hydrolyzed sample, add 50 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol and 50 µL of 0.3 M NaOH.
- Incubate at 70°C for 30 minutes.
- Cool to room temperature and neutralize with 50 µL of 0.3 M HCl.
- Extract the PMP-labeled monosaccharides with 200 µL of chloroform to remove excess PMP. Centrifuge and collect the aqueous layer for HPLC analysis.
3. HPLC-UV Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 100 mM ammonium acetate buffer (pH 5.5).
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 10% to 25% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Quantification: Calculate the concentration of each monosaccharide based on the peak area ratio to the internal standard (this compound) and a standard calibration curve.
Visualizing Workflows and Pathways
Experimental Workflow for Carbohydrate Analysis
The following diagram illustrates a typical workflow for the analysis of monosaccharides from a complex biological sample.
Caption: A generalized workflow for quantitative monosaccharide analysis.
Role of Glycosylation in Cancer Cell Signaling
Carbohydrate analysis is crucial in oncology research, as aberrant glycosylation is a hallmark of cancer and plays a significant role in cell signaling pathways that drive malignancy.[8][12][13][14][15]
Caption: Impact of altered glycosylation on receptor tyrosine kinase signaling in cancer.
Conclusion
This compound presents a strong option as an internal standard for carbohydrate analysis, primarily due to its rare natural occurrence, which minimizes the risk of endogenous interference. While comprehensive, direct comparative studies against all other standards are not abundant, its properties make it theoretically superior in many applications, particularly in the analysis of complex biological samples where the presence of other common sugars is likely. The choice of an internal standard should always be guided by empirical validation within the specific matrix and analytical system being used. This guide provides a foundational understanding to assist researchers in making an informed decision for their carbohydrate analysis needs.
References
- 1. Production and Utilization of L-Arabinose in China [scirp.org]
- 2. Mannose - Wikipedia [en.wikipedia.org]
- 3. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. The role of N-glycosylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Hallmarks of glycosylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to D-Lyxose Isomerases for Researchers and Drug Development Professionals
An objective analysis of D-Lyxose isomerases from diverse microbial sources, providing key performance data and experimental protocols to guide enzyme selection and application in biotechnology and pharmaceutical development.
This compound isomerase (D-LI), an aldose-ketose isomerase, is a biocatalyst of significant interest due to its ability to catalyze the reversible isomerization of several sugars.[1][2] This enzymatic activity is pivotal for the production of functional and rare sugars, which have broad applications in the food, cosmetic, and pharmaceutical industries.[1][2] Notably, D-LI facilitates the conversion between D-xylulose and this compound, as well as D-fructose and D-mannose.[1][2] The enzyme's broad substrate specificity also allows for the potential production of other valuable sugars like L-ribose.[3] This guide presents a comparative analysis of this compound isomerases from various microbial sources, focusing on their biochemical properties, kinetic parameters, and operational stability. The data and protocols herein are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable D-LI for their specific applications.
Performance Comparison of this compound Isomerases
The selection of an appropriate this compound isomerase is critical for optimizing industrial-scale production of functional sugars. Key parameters for consideration include the enzyme's optimal temperature and pH, its reliance on metal ions, and its kinetic efficiency with different substrates. The following tables summarize the key performance indicators of D-LIs from a range of microorganisms.
| Source Organism | Optimum Temperature (°C) | Optimum pH | Optimal Metal Ion (Concentration) | Reference |
| Thermofilum sp. | >95 | 7.0 | Mn²⁺ (1 mM) | [4][5] |
| Dictyoglomus turgidum | 75 | 7.5 | Co²⁺ (0.5 mM) | [6] |
| Cohnella laevoribosii RI-39 | 70 | 6.5 | Mn²⁺ (1 mM) | [3] |
| Thermosediminibacter oceani | 65 | 6.5 | Mn²⁺ (1 mM) | [2] |
| Bacillus velezensis | 55 | 6.5 | Co²⁺ (0.1 mM) | [3] |
| Providencia stuartii KCTC 2568 | 45 | 7.5 | Mn²⁺ | [3] |
| Serratia proteamaculans | 40 | 8.0 | Mn²⁺ | [2] |
| Bacillus licheniformis | Not Specified | 7.5 - 8.5 | Not Specified | [2] |
Table 1: Optimal Reaction Conditions for this compound Isomerases from Various Microbial Sources. This table highlights the diverse operational ranges of D-LIs, with some enzymes exhibiting extreme thermostability, a desirable trait for industrial applications.[4][5]
| Source Organism | Substrate | Km (mM) | kcat (min-1) | kcat/Km (mM-1min-1) | Reference |
| Thermofilum sp. | This compound | 73 ± 6.6 | Not Specified | Not Specified | [4] |
| Dictyoglomus turgidum | This compound | 39 | 3,570 | 91.5 | [6] |
| Bacillus velezensis | This compound | Not Specified | Not Specified | Not Specified | [3] |
| Bacillus velezensis | D-Mannose | Not Specified | Not Specified | Not Specified | [3] |
| Bacillus velezensis | L-Ribose | Not Specified | Not Specified | Not Specified | [3] |
| Serratia proteamaculans | L-Arabinose | 111.68 | 773.30 | 6.92 | [2] |
Table 2: Kinetic Parameters of this compound Isomerases for Various Substrates. The kinetic constants, Michaelis-Menten constant (Km) and turnover number (kcat), provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of enzymes. The following sections outline the methodologies for key assays used in the study of this compound isomerases.
This compound Isomerase Activity Assay
The activity of this compound isomerase is commonly determined by measuring the formation of the ketose sugar product from the aldose substrate. The cysteine-carbazole-sulfuric acid method is a widely used colorimetric assay.[5]
Principle: This assay is based on the reaction of ketoses with carbazole in the presence of cysteine and sulfuric acid to produce a purple-colored complex, which can be quantified spectrophotometrically.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Bis-Tris buffer (pH 7.0), 1 mM MnCl₂, and 50 mM this compound.[4]
-
Enzyme Addition: Add a known amount of purified this compound isomerase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 95°C for the enzyme from Thermofilum sp.) for a specific period (e.g., 10 minutes).[4][5]
-
Reaction Termination: Stop the reaction by adding a solution of 0.2% (w/v) carbazole in ethanol.
-
Color Development: Add concentrated sulfuric acid and cysteine hydrochloride solution and incubate at room temperature to allow for color development.
-
Measurement: Measure the absorbance of the solution at 560 nm using a spectrophotometer.
-
Quantification: Determine the amount of D-xylulose formed by comparing the absorbance to a standard curve prepared with known concentrations of D-xylulose.
-
Unit Definition: One unit (U) of this compound isomerase activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified assay conditions.
Determination of Kinetic Parameters
The kinetic parameters, Km and Vmax (or kcat), are determined by measuring the initial reaction rates at varying substrate concentrations.
Procedure:
-
Perform the this compound isomerase activity assay as described above, but vary the concentration of the substrate (e.g., this compound) over a wide range (e.g., 0 to 300 mM).[3]
-
Measure the initial velocity (v₀) of the reaction for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.[3][4] The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
Thermostability Assay
The thermostability of an enzyme is a crucial parameter for its industrial applicability. It is assessed by measuring the residual activity of the enzyme after incubation at different temperatures for various durations.
Procedure:
-
Pre-incubate aliquots of the purified enzyme solution at different temperatures (e.g., 70°C, 80°C, 90°C) for various time intervals (e.g., up to 2 hours).[4][5]
-
At each time point, remove a sample of the enzyme and cool it on ice.
-
Measure the residual activity of the enzyme using the standard this compound isomerase activity assay.
-
The activity of a non-heated enzyme sample is considered as 100%.
-
Plot the percentage of residual activity against the incubation time for each temperature to determine the enzyme's half-life (t₁₂) at that temperature.
Visualizing Key Processes
To better understand the experimental workflow and the enzymatic reaction, the following diagrams have been generated using Graphviz.
Figure 1: General workflow for the cloning, purification, and characterization of a novel this compound isomerase.
Figure 2: Reversible isomerization reactions catalyzed by this compound isomerase.
References
- 1. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical and Structural Characterisation of a Novel this compound Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 6. Characterization of a recombinant thermostable this compound isomerase from Dictyoglomus turgidum that produces this compound from D-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Synthesis of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
D-Lyxose, a rare aldopentose sugar, serves as a crucial chiral building block in the synthesis of various biologically active molecules, including nucleoside analogues with antiviral and anticancer properties. The stereocontrolled synthesis of this compound is therefore of significant interest to the pharmaceutical and biotechnology industries. This guide provides a comparative assessment of common stereoselective methods for this compound synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Key Synthesis Methodologies
The stereoselective synthesis of this compound can be broadly categorized into chemical and enzymatic methods. Each approach offers distinct advantages and disadvantages in terms of stereocontrol, yield, scalability, and environmental impact.
| Synthesis Method | Starting Material | Key Reagent/Enzyme | Stereoselectivity | Overall Yield | Key Advantages | Key Disadvantages |
| Chemical Synthesis | ||||||
| Inversion of D-Arabinose | D-Arabinose | DAST (Diethylaminosulfur trifluoride) | High (SN2 inversion) | ~40% (7 steps)[1][2] | Well-established, predictable stereochemistry. | Multi-step process, use of hazardous reagents. |
| Kiliani-Fischer Synthesis | D-Threose | HCN, then H₂/Pd-BaSO₄ | Low (mixture of epimers) | ~30% | Chain elongation method. | Forms a mixture of this compound and D-Xylose, requiring separation. Low yield.[3] |
| Ruff Degradation | D-Galactose | Br₂, H₂O, Fe₂(SO₄)₃, H₂O₂ | High | Not specified | Chain shortening method. | Limited quantitative data available on yield. |
| Catalytic Epimerization | ||||||
| Sn-Beta Zeolite Catalysis | D-Xylose | Sn-Beta Zeolite | Equilibrium-controlled (D-Xylose:this compound ≈ 1.6:1)[4] | Near-equilibrium conversion | Heterogeneous catalyst, reusable. | Equilibrium mixture requires separation. |
| Enzymatic Synthesis | ||||||
| Isomerization | D-Xylulose | This compound Isomerase (D-LI) | High | Up to 58% conversion[5] | High specificity, mild reaction conditions, environmentally friendly. | Substrate (D-Xylulose) can be expensive, enzyme stability can be a factor. |
Experimental Protocols
Chemical Synthesis: Inversion of a D-Arabinose Derivative
This multi-step synthesis relies on the stereospecific inversion of the C3 hydroxyl group of a protected D-arabinose derivative.[1][2]
Workflow:
Protocol: Detailed multi-step protocols are described in the cited literature. The key stereochemical inversion step is highlighted below.
Step 3: Inversion of Configuration at C3
-
A solution of the protected trans-2,3-dihydroxy pentofuranose derivative in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
Diethylaminosulfur trifluoride (DAST) is added dropwise to the solution.
-
The reaction mixture is stirred at -78 °C for a specified time, followed by slow warming to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, the cis-2,3-dihydroxy pentofuranose derivative, is purified by column chromatography.
Catalytic Epimerization: Sn-Beta Zeolite-Catalyzed Conversion of D-Xylose
This method utilizes a heterogeneous Lewis acid catalyst to epimerize D-Xylose to this compound in an aqueous medium.[6][7]
Reaction Pathway:
Protocol:
-
A suspension of Sn-Beta zeolite in a solution of D-Xylose in deionized water is prepared in a sealed reactor.
-
The reactor is heated to the desired temperature (e.g., 100-140 °C) with stirring.
-
The reaction progress is monitored by taking aliquots at different time intervals and analyzing the sugar composition by high-performance liquid chromatography (HPLC).
-
After the reaction reaches equilibrium, the catalyst is separated by centrifugation or filtration.
-
The product mixture containing D-Xylose and this compound is then subjected to a separation process, such as simulated moving bed chromatography, to isolate this compound.
Enzymatic Synthesis: this compound Isomerase-Catalyzed Isomerization of D-Xylulose
This highly specific method employs the enzyme this compound isomerase to convert D-xylulose to this compound.[5][8]
Enzymatic Reaction:
Protocol:
-
A reaction mixture is prepared containing D-xylulose, a suitable buffer (e.g., Tris-HCl), and a metal cofactor (e.g., MnCl₂ or CoCl₂).
-
The pH of the mixture is adjusted to the optimal pH for the specific this compound isomerase being used (typically around 7.5-8.5).
-
The reaction is initiated by the addition of the purified this compound isomerase.
-
The mixture is incubated at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle agitation.
-
The reaction is monitored by HPLC to determine the conversion of D-xylulose to this compound.
-
Once the desired conversion is achieved, the reaction is terminated by heat inactivation of the enzyme.
-
The product mixture is then purified to isolate this compound, typically using chromatographic techniques.
Conclusion
The choice of a synthetic route to this compound depends on several factors, including the desired scale of production, the acceptable cost, and the available laboratory infrastructure.
-
Chemical synthesis from D-arabinose offers a well-defined pathway with high stereocontrol at the key inversion step, making it suitable for applications where high purity is paramount. However, its multi-step nature and the use of hazardous reagents may be limitations for large-scale production.
-
The Kiliani-Fischer synthesis is a classical method for chain elongation but suffers from low stereoselectivity and yield, making it less practical for efficient this compound production.
-
Ruff degradation provides a route from the more abundant D-galactose, but further optimization and characterization of yields are needed for it to be a competitive method.
-
Sn-Beta zeolite-catalyzed epimerization of D-xylose presents a promising approach due to the use of a reusable heterogeneous catalyst. However, the equilibrium nature of the reaction necessitates an efficient separation of the resulting sugar mixture.
-
Enzymatic synthesis using this compound isomerase stands out for its high stereoselectivity, mild reaction conditions, and environmental friendliness. While the cost and availability of the starting material, D-xylulose, and the enzyme itself can be considerations, this method is highly attractive for the sustainable production of this compound, particularly as enzyme engineering and production technologies continue to advance.
Ultimately, a thorough evaluation of these factors will guide researchers and drug development professionals in selecting the most appropriate and efficient strategy for obtaining the valuable chiral building block, this compound.
References
- 1. A new synthesis of this compound from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ddescholar.acemap.info [ddescholar.acemap.info]
- 4. D-Xylose and this compound are formed when d-threose undergoes a Kilia... | Study Prep in Pearson+ [pearson.com]
- 5. This compound isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sn-Beta zeolites with borate salts catalyse the epimerization of carbohydrates via an intramolecular carbon shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of a this compound isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
D-Lyxose vs. L-Lyxose: A Side-by-Side Comparison of Bioactivity
In the landscape of stereoisomers, the subtle shift in a molecule's spatial arrangement can lead to profound differences in biological activity. This comparison guide delves into the bioactivities of D-Lyxose and L-Lyxose, two aldopentose sugars that, despite being mirror images of each other, exhibit distinct interactions within biological systems. While research directly comparing the two is limited, this guide synthesizes available data to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Antiviral Activity: A Clear Distinction
A key area where the bioactivities of D- and L-Lyxose derivatives have been directly compared is in the realm of antiviral research. A study on lyxofuranosyl benzimidazoles revealed a significant difference in their efficacy against human cytomegalovirus (HCMV).
Quantitative Comparison of Antiviral Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various D- and L-lyxofuranosyl benzimidazole derivatives against the Towne strain of HCMV. Lower IC50 values indicate higher antiviral potency.
| Compound | This compound Derivative IC50 (µM) | L-Lyxose Derivative IC50 (µM) |
| 2-Chloro-5,6-dichloro | >100 | 3.2 ± 0.5 |
| 2-Bromo-5,6-dichloro | >100 | 2.8 ± 0.6 |
| 2-Iodo-5,6-dichloro | >100 | 4.5 ± 0.9 |
| 5-Deoxy-2-chloro-5,6-dichloro | >100 | 0.4 ± 0.1 |
| 5-Deoxy-2-bromo-5,6-dichloro | >100 | 0.2 ± 0.1 |
| 2-Amino-5,6-dichloro | >100 | 85 ± 15 |
| 2-Cyclopropylamino-5,6-dichloro | >100 | 60 ± 8 |
Data sourced from: Migawa, M. T., et al. (1998). Design, Synthesis, and Antiviral Activity of α-Nucleosides: d- and l-Isomers of Lyxofuranosyl- and (5-Deoxylyxofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 41(8), 1242–1251.
The data clearly indicates that the L-lyxose derivatives, particularly the 5'-deoxy analogues, are significantly more potent against HCMV than their this compound counterparts, which were largely inactive.
Experimental Protocols
The following outlines the general synthetic and antiviral testing methodologies employed in the comparative study of D- and L-lyxofuranosyl benzimidazoles.
Synthesis of Lyxofuranosyl Benzimidazoles
The synthesis of the target nucleoside analogues started from the respective D- or L-lyxose sugars. The general steps involved:
-
Acetylation: The hydroxyl groups of the lyxose sugar were protected by acetylation using acetic anhydride in the presence of a catalyst.
-
Glycosylation: The resulting per-O-acetylated lyxose was then coupled with the appropriate benzimidazole base (e.g., 2,5,6-trichlorobenzimidazole) under Vorbrüggen conditions, typically using a Lewis acid catalyst like SnCl4.
-
Deprotection: The acetyl protecting groups were removed using a base, such as sodium methoxide in methanol, to yield the final lyxofuranosyl benzimidazole nucleoside.
-
Further Modifications: For derivatives like the 5'-deoxy compounds, additional synthetic steps were required to modify the sugar moiety before glycosylation.
Caption: General synthesis workflow for D- and L-lyxofuranosyl benzimidazoles.
Antiviral Activity Assay
The antiviral activity was determined using a plaque reduction assay in human foreskin fibroblast (HFF) cells infected with the Towne strain of HCMV.
-
Cell Culture: HFF cells were grown to confluence in 24-well plates.
-
Infection: The cell monolayers were infected with a predetermined amount of HCMV.
-
Treatment: After a 1-hour adsorption period, the virus was removed, and the cells were overlaid with a medium containing various concentrations of the test compounds.
-
Incubation: The plates were incubated for 7-10 days to allow for plaque formation.
-
Quantification: The cells were then fixed and stained, and the number of plaques in the treated wells was counted and compared to the untreated control wells.
-
IC50 Determination: The IC50 value was calculated as the concentration of the compound that inhibited plaque formation by 50%.
Metabolic Pathways: Distinct Routes of Utilization
While direct comparative studies on the metabolism of D- and L-Lyxose in mammalian cells are scarce, research in microorganisms reveals distinct metabolic pathways.
This compound Metabolism
In several microorganisms, this compound can be isomerized to D-xylulose by the enzyme this compound isomerase. D-xylulose is an intermediate in the pentose phosphate pathway, a central metabolic route for the synthesis of nucleotides and NADPH, and for the metabolism of pentose sugars.
Caption: Metabolic pathway of this compound via isomerization to D-xylulose.
L-Lyxose Metabolism
In contrast, studies in Escherichia coli have shown that L-Lyxose can be metabolized through the L-rhamnose pathway. L-Lyxose is first isomerized to L-xylulose, which is then phosphorylated to L-xylulose-5-phosphate. This intermediate can then enter the pentose phosphate pathway.
Caption: Metabolic pathway of L-Lyxose through the L-rhamnose pathway.
Other Bioactivities: An Area for Future Research
Currently, there is a notable lack of direct side-by-side comparative studies on other aspects of D- and L-Lyxose bioactivity, such as cytotoxicity, anti-inflammatory effects, and modulation of other signaling pathways in mammalian systems. While some studies indicate that this compound may serve as a precursor for anti-tumor agents, and L-Lyxose is explored as a low-calorie sweetener and for its potential in managing metabolic disorders, quantitative comparisons of their efficacy and mechanisms of action are not available.
Conclusion
The comparison of this compound and L-Lyxose bioactivity reveals a compelling example of stereospecificity in biological systems. The stark contrast in the antiviral activity of their nucleoside derivatives, where the L-isomers show significant potency against HCMV while the D-isomers are inactive, underscores the importance of chirality in drug design. While the metabolic pathways of these two enantiomers have been elucidated in microorganisms, a significant gap exists in the understanding of their comparative effects in mammalian cells across a broader range of biological activities. Further head-to-head studies are warranted to fully explore the therapeutic potential of these mirror-image monosaccharides.
Validating the Role of D-Lyxose in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-Lyxose and its structural epimer, D-Xylose, in the context of cellular signaling. Due to the limited direct research on this compound's role as a signaling molecule, this document leverages the more extensively studied effects of D-Xylose to propose a hypothetical role for this compound and to provide detailed experimental protocols for its validation.
Structural and Metabolic Comparison: this compound vs. D-Xylose
This compound and D-Xylose are aldopentoses, monosaccharides with five carbon atoms and an aldehyde functional group. They are C'-2 epimers, meaning they differ only in the stereochemical arrangement at the second carbon atom.[1] This subtle structural difference can lead to significant variations in their biological recognition and processing.
Both sugars can be metabolized into D-xylulose, an intermediate of the pentose phosphate pathway (PPP).[2][3] This metabolic convergence suggests that any differential effects on signaling pathways likely occur upstream of their entry into the PPP, at the level of membrane transport or receptor binding.
Table 1: Structural and Metabolic Properties of this compound and D-Xylose
| Property | This compound | D-Xylose | Reference(s) |
| Chemical Formula | C₅H₁₀O₅ | C₅H₁₀O₅ | [1][4] |
| Molar Mass | 150.13 g/mol | 150.13 g/mol | [1][5] |
| Structure | Aldopentose, C'-2 epimer of D-Xylose | Aldopentose | [1] |
| Metabolic Fate | Isomerized to D-xylulose | Isomerized or reduced/oxidized to D-xylulose | [2][3] |
| Key Metabolic Enzyme | This compound isomerase | Xylose isomerase or Xylose reductase/Xylitol dehydrogenase | [2][3] |
The Glucose Sensing Pathway in Saccharomyces cerevisiae: A Framework for Comparison
The glucose sensing and signaling network in the yeast Saccharomyces cerevisiae is a well-characterized model system for understanding how cells respond to different carbon sources. This network involves multiple interconnected pathways, including the Snf3p/Rgt2p pathway (sensing extracellular glucose), the SNF1/Mig1p pathway (responding to intracellular glucose levels), and the cAMP/PKA pathway (regulating growth and stress responses).
Studies on D-Xylose in this system have revealed that it is not sensed in the same way as glucose. High concentrations of D-Xylose can elicit a signaling response similar to that of low glucose or carbon limitation, suggesting that it does not efficiently activate the signaling cascades associated with abundant glucose.
Hypothetical Role of this compound in the Glucose Sensing Pathway
Given that this compound is a structural isomer of D-Xylose and is also metabolized into a PPP intermediate, we can hypothesize its potential interactions with the glucose sensing pathway:
-
Transport: this compound is likely transported into the cell via the same promiscuous hexose transporters (HXTs) that transport D-Xylose, albeit potentially with different affinities.
-
Sensing: It is plausible that, like D-Xylose, this compound is not recognized by the primary extracellular glucose sensors (Snf3p/Rgt2p), or is a very weak agonist.
-
Intracellular Signaling: Upon entering the cell and being metabolized, the flux through the initial steps of this compound metabolism is unlikely to be as robust as that of glucose. Consequently, it would not lead to a strong activation of the cAMP/PKA pathway or potent inhibition of the SNF1/Mig1p pathway. This would result in a signaling state resembling that of low glucose or nutrient limitation, similar to what is observed with D-Xylose.
Table 2: Comparison of Known Effects of D-Xylose and Hypothetical Effects of this compound on the Yeast Glucose Sensing Pathway
| Signaling Pathway Component | Observed Effect of D-Xylose | Hypothetical Effect of this compound |
| Hexose Transporters (HXTs) | Transported into the cell | Likely transported with potentially different affinity |
| Snf3p/Rgt2p Sensors | Weak or no activation | Likely weak or no activation |
| cAMP/PKA Pathway | Weak activation, similar to low glucose | Likely weak activation |
| SNF1/Mig1p Pathway | Not inhibited, leading to derepression of alternative carbon source genes | Likely not inhibited, leading to derepression |
| Overall Cellular Response | Resembles carbon limitation | Hypothesized to resemble carbon limitation |
Experimental Protocols for Validating the Role of this compound
To test the hypotheses outlined above, a series of experiments can be conducted. The following protocols are adapted from established methods for studying sugar signaling in yeast.
Experiment 1: Assessing this compound Transport
Objective: To determine if this compound is transported into yeast cells and to identify the transporters involved.
Methodology:
-
Yeast Strains: Use a wild-type S. cerevisiae strain and a panel of strains with single or multiple deletions of HXT genes.
-
Uptake Assay:
-
Grow yeast cells to mid-log phase in a defined medium with a non-repressing carbon source (e.g., glycerol).
-
Harvest and wash the cells, then resuspend them in a buffer.
-
Initiate the uptake assay by adding radiolabeled this compound (e.g., ¹⁴C-D-Lyxose).
-
At various time points, take aliquots of the cell suspension and rapidly filter them to separate cells from the medium.
-
Measure the radioactivity incorporated into the cells using a scintillation counter.
-
-
Data Analysis: Compare the uptake rates of this compound in the wild-type and hxt deletion strains to identify the transporters responsible for its uptake.
Experiment 2: Analyzing the Impact on the Pentose Phosphate Pathway
Objective: To quantify the metabolic flux of this compound into the PPP.
Methodology:
-
¹³C-Labeling: Grow yeast cells in a defined medium containing ¹³C-labeled this compound.
-
Metabolite Extraction: Quench metabolism and extract intracellular metabolites at different time points.
-
Metabolic Flux Analysis (MFA):
-
Analyze the isotopic labeling patterns of PPP intermediates (e.g., ribose-5-phosphate, xylulose-5-phosphate) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use computational models to calculate the metabolic flux through the PPP.
-
-
Data Analysis: Compare the flux from this compound to that from D-Glucose and D-Xylose to understand its metabolic efficiency.
Experiment 3: Assessing Protein Kinase A (PKA) Activation
Objective: To determine if this compound activates the cAMP/PKA signaling pathway.
Methodology:
-
Yeast Strain: Use a wild-type S. cerevisiae strain.
-
Cell Treatment: Expose yeast cells grown in a derepressed state (e.g., on glycerol) to this compound, D-Glucose (positive control), and a buffer (negative control).
-
PKA Activity Assay:
-
Prepare cell lysates at various time points after sugar addition.
-
Perform an in vitro kinase assay using a specific PKA substrate (e.g., a synthetic peptide) and radiolabeled ATP (γ-³²P-ATP).
-
Separate the phosphorylated substrate from the free ATP using methods like phosphocellulose paper binding or SDS-PAGE and autoradiography.
-
Quantify the amount of incorporated radioactivity.
-
-
Data Analysis: Compare the PKA activity in cells treated with this compound to the positive and negative controls.
Experiment 4: Monitoring Transcription Factor Translocation
Objective: To investigate the effect of this compound on the subcellular localization of transcription factors regulated by the SNF1/Mig1p pathway (e.g., Mig1p).
Methodology:
-
Yeast Strain: Use a S. cerevisiae strain expressing a fluorescently tagged version of the transcription factor (e.g., Mig1-GFP).
-
Live-Cell Imaging:
-
Grow the yeast cells in a microfluidic device or on a microscope slide.
-
Perfuse the cells with media containing this compound, D-Glucose (control for nuclear exclusion), and a non-repressing carbon source (control for nuclear localization).
-
Acquire fluorescence microscopy images at regular intervals.
-
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of the tagged transcription factor over time in response to each sugar.
Conclusion
While direct evidence for the role of this compound in specific signaling pathways is currently lacking, its structural similarity to D-Xylose and its entry into the pentose phosphate pathway provide a strong foundation for forming testable hypotheses. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to validate the potential signaling roles of this compound. A thorough understanding of how this rare sugar interacts with cellular signaling networks could unveil novel biological functions and open new avenues for therapeutic development.
References
Safety Operating Guide
Navigating the Safe Disposal of D-Lyxose in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. D-Lyxose, a monosaccharide, is generally not classified as a hazardous substance; however, adherence to established disposal protocols is essential to ensure safety and environmental responsibility.[1][2] This guide provides a clear, step-by-step process for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves and safety glasses.[2][3] Ensure that the work area is well-ventilated to avoid the inhalation of any dust, and have an emergency eyewash station readily accessible.[3]
Step-by-Step Disposal Protocol for this compound
The primary method for this compound disposal involves collecting the waste in a designated and properly labeled container. This ensures that the chemical does not enter the environment through drains or sewers.[3][4][5]
-
Containment: Carefully sweep up solid this compound, minimizing dust formation.[5] For solutions, absorb the liquid with an inert material.
-
Collection: Place the contained this compound waste into a suitable, sealed container.[3] The container should be clearly labeled as "this compound Waste" or with a similar identifier in accordance with your institution's hazardous waste labeling requirements.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]
-
Regulatory Compliance: It is imperative to consult all applicable federal, state, and local regulations before proceeding with the final disposal.[2][7] The end-user is responsible for determining if the material meets the criteria of hazardous waste at the time of disposal.[8]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service.[7]
In the event of an accidental spill, the area should be ventilated, and the spilled material should be swept up and placed into a sealed container for disposal.[2][5]
Quantitative Data Summary
The Safety Data Sheets for this compound do not provide specific quantitative data, such as concentration limits for drain disposal or reportable quantities for spills, that would necessitate a comparative table. The general guidance is to avoid releasing the chemical into the environment.[3]
Experimental Protocols
Given that this compound is a readily biodegradable sugar, specific experimental protocols for its neutralization or degradation prior to disposal are not typically required or detailed in safety and disposal literature.[9] The standard procedure is collection and disposal via a certified waste management provider.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. echemi.com [echemi.com]
- 4. westliberty.edu [westliberty.edu]
- 5. scribd.com [scribd.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. di-corp.com [di-corp.com]
- 9. carlroth.com:443 [carlroth.com:443]
Safeguarding Your Research: A Guide to Handling D-Lyxose
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling D-Lyxose, offering procedural, step-by-step guidance to support your operational plans and build confidence in your safety protocols. While this compound is not classified as a hazardous substance, adhering to best practices in chemical handling is crucial for maintaining a secure and efficient workspace.
Personal Protective Equipment (PPE) for this compound Handling
Consistent adherence to appropriate personal protective equipment protocols is the first line of defense against potential laboratory hazards. Although this compound has a low hazard profile, the following PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory to protect against dust particles.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable for handling this compound to prevent skin contact.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential spills. |
| Respiratory Protection | Not generally required | Under normal conditions with adequate ventilation, respiratory protection is not necessary. If significant dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[4][5] |
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound, including emergency procedures, is critical for a safe laboratory environment.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area.[3][6]
-
Preventing Dust: Minimize the formation of dust during handling and weighing.[3]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[3][5]
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup:
-
Assess the Spill: For minor spills, laboratory personnel can perform the cleanup. For large spills, evacuate the area and follow your institution's emergency procedures.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing safety goggles, gloves, and a lab coat.
-
Contain the Spill: If it is a powder, carefully sweep up the material to avoid generating dust.
-
Clean the Area: Once the bulk of the spill is removed, wipe the area with a damp cloth or paper towel.
-
Dispose of Waste: Place all contaminated materials, including gloves and cleaning supplies, into a sealed bag for disposal according to your institution's guidelines.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Disposal Plan
This compound should be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Uncontaminated this compound can typically be disposed of as non-hazardous solid waste.
-
Contaminated Waste: Any this compound that is contaminated with a hazardous substance should be treated as hazardous waste and disposed of accordingly. Place the material in a properly labeled, sealed container.
-
Consult Safety Officer: Always consult your institution's Environmental Health and Safety (EHS) officer for specific disposal guidelines.
First Aid Measures
In case of accidental exposure to this compound, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention if symptoms occur.[6] |
This compound Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
